molecular formula C21H24N2O3 B1235707 (Z)-Akuammidine

(Z)-Akuammidine

Cat. No.: B1235707
M. Wt: 352.4 g/mol
InChI Key: RCEFXZXHYFOPIE-KGVSQERTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Polyneuridine is a key monoterpenoid indole alkaloid intermediate of significant interest in plant biochemistry and natural product research. It serves as a specific biosynthetic precursor in the pathway toward sarpagine-type and ajmaline-type indole alkaloids . The compound is a central substrate for the enzyme polyneuridine-aldehyde esterase (PNAE), which catalyzes its hydrolysis and decarboxylation to form 16-epivellosimine, the immediate precursor for the synthesis of the ajmalane skeleton . Ajmaline is a therapeutically relevant alkaloid known for its antiarrhythmic properties. Research into (-)-Polyneuridine is therefore crucial for understanding the enzymatic mechanisms and diversification of alkaloid structures in plants such as Rauvolfia serpentina . Studies suggest the PNAE enzyme involved in this transformation is a novel member of the α/β-hydrolase superfamily, utilizing a catalytic triad of Ser-87, Asp-216, and His-244 . This product is intended for research applications only, including fundamental phytochemical studies, enzymatic assays, and investigations into plant defense mechanisms . Intended Use & Disclaimer : This product is labeled "For Research Use Only" (RUO). It is exclusively intended for use in laboratory research and is not intended for any other purpose . It is not to be used for in vitro diagnostic procedures, clinical use, or in humans. The product has not been evaluated for safety or efficacy. Researchers are responsible for ensuring compliance with all applicable laws and regulations concerning the handling and use of this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

methyl (15Z)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate

InChI

InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3/b12-3+

InChI Key

RCEFXZXHYFOPIE-KGVSQERTSA-N

Isomeric SMILES

C/C=C/1\CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC

Synonyms

polyneuridine

Origin of Product

United States

Foundational & Exploratory

(Z)-Akuammidine: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and purification of the indole (B1671886) alkaloid (Z)-Akuammidine. The document details the primary plant source, quantitative analysis of alkaloid content, and a comprehensive experimental protocol for its extraction and isolation. Additionally, a proposed signaling pathway for its mechanism of action is presented.

Natural Sources of this compound

This compound is primarily found in the seeds of the Picralima nitida tree, a plant indigenous to West Africa.[1][2] The seeds, commonly known as akuamma seeds, have a history of use in traditional medicine for treating pain, fever, and diarrhea.[1] While Picralima nitida is the most significant source, other plants within the Apocynaceae family have been reported to contain related indole alkaloids.

Quantitative Analysis of Alkaloid Content in Picralima nitida

The seeds of Picralima nitida contain a complex mixture of indole alkaloids, with the total alkaloid content ranging from 6% to 7.6% of the dried seed weight.[3] The principal alkaloid is akuammine, which constitutes approximately 3.5% to 4.8% of the seed's composition.[2] While a precise percentage for this compound is not consistently reported across the literature, it is considered one of the six major alkaloids isolated from the seeds.

Plant MaterialTotal Alkaloid Content (% of dry weight)Major AlkaloidsReference
Picralima nitida Seeds6.0 - 7.6%Akuammine, Akuammidine, Akuammicine, Pseudo-akuammigine, Picraline, Akuammiline
Picralima nitida Pods~7.6%Not specified

Isolation and Purification of this compound

The primary method for the preparative separation of this compound and other akuamma alkaloids from Picralima nitida seeds is pH-zone-refining countercurrent chromatography (pHZR-CCC) . This technique separates compounds based on their pKa values and hydrophobicity, making it highly effective for the purification of alkaloids.

Experimental Protocol: Isolation of Akuamma Alkaloids using pHZR-CCC

This protocol is a synthesized methodology based on established procedures for the isolation of akuamma alkaloids from Picralima nitida seeds.

3.1.1. Materials and Reagents

3.1.2. Extraction of Crude Alkaloids

  • Macerate 1 kg of powdered Picralima nitida seeds in 3 L of a 9:1 mixture of methanol and water for 48 hours at room temperature.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Suspend the crude extract in 1 L of 5% aqueous HCl.

  • Wash the acidic solution with 3 x 500 mL of dichloromethane to remove neutral and weakly basic compounds.

  • Adjust the pH of the aqueous layer to 10 with 2M NaOH.

  • Extract the alkaline solution with 3 x 500 mL of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the organic extract under reduced pressure to yield the crude alkaloid mixture.

3.1.3. pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

  • Solvent System Preparation: Prepare a two-phase solvent system composed of tert-butyl methyl ether (MTBE)/acetonitrile (ACN)/water (H₂O) in a 2:2:3 (v/v/v) ratio .

  • Add triethylamine (TEA) to the organic (upper) phase to a final concentration of 10 mM. This will act as the retainer.

  • Add hydrochloric acid (HCl) to the aqueous (lower) phase to a final concentration of 5 mM. This will serve as the eluent.

  • Sample Preparation: Dissolve 5 g of the crude alkaloid extract in 20 mL of the organic stationary phase.

  • Chromatographic Separation:

    • Fill the CCC column with the stationary organic phase.

    • Inject the sample solution into the column.

    • Elute the column with the aqueous mobile phase at a flow rate of 2.0 mL/min.

    • Monitor the effluent with a UV detector at 254 nm and 280 nm.

    • Collect fractions based on the UV chromatogram.

  • Fraction Analysis: Analyze the collected fractions using HPLC to identify those containing this compound.

  • Purification: Pool the fractions containing this compound and concentrate them under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/acetone).

Diagrams

Experimental Workflow for this compound Isolation

G A Picralima nitida Seeds (Powdered) B Maceration (MeOH/H2O) A->B C Filtration & Concentration B->C D Acid-Base Extraction (HCl/NaOH) C->D E Crude Alkaloid Extract D->E F pH-Zone-Refining CCC E->F G Fraction Collection & Analysis (HPLC) F->G H Purified this compound G->H

Caption: Workflow for the extraction and isolation of this compound.

Proposed Signaling Pathway of this compound at the µ-Opioid Receptor

This compound has been identified as a µ-opioid receptor agonist. The following diagram illustrates the generally accepted G-protein coupled receptor signaling pathway for µ-opioid receptor activation.

G cluster_0 Cell Membrane cluster_1 Intracellular A This compound B µ-Opioid Receptor (GPCR) A->B Binds to C G-Protein Activation (GDP -> GTP) B->C D Dissociation of Gαi and Gβγ subunits C->D E Inhibition of Adenylyl Cyclase D->E G Modulation of Ion Channels (e.g., K+, Ca2+) D->G F Decreased cAMP Production E->F H Cellular Response (e.g., Analgesia) F->H G->H

References

The Biosynthesis of (Z)-Akuammidine in Picralima nitida: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthesis of monoterpenoid indole (B1671886) alkaloids (MIAs) is a complex and diverse field. While (Z)-Akuammidine is a known constituent of Picralima nitida, the specific enzymes and their detailed kinetics have been primarily studied in other species of the Apocynaceae family, such as Catharanthus roseus and Rauwolfia serpentina. This guide synthesizes the current understanding of the relevant biosynthetic pathways, drawing on data from these closely related organisms to infer the pathway in P. nitida. All data from species other than P. nitida will be clearly indicated.

Introduction

This compound is a monoterpenoid indole alkaloid found in the seeds of Picralima nitida, a plant used in traditional African medicine.[1] This class of alkaloids, which includes the well-known compounds akuammine (B1666748) and pseudoakuammigine, has garnered interest for its diverse pharmacological activities.[2] Understanding the biosynthetic pathway of this compound is crucial for the potential biotechnological production of this and related compounds, offering an alternative to synthetic routes or extraction from natural sources. This guide provides an in-depth overview of the core biosynthetic pathway, supported by available quantitative data, detailed experimental protocols, and pathway visualizations.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a branch of the larger monoterpenoid indole alkaloid (MIA) pathway. The pathway begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the universal precursor to all MIAs. Following a series of enzymatic transformations, the key intermediate geissoschizine is formed. From geissoschizine, the pathway to sarpagan-type alkaloids, including this compound, proceeds through the action of a specific class of cytochrome P450 enzymes and subsequent reductases.

The key steps in the biosynthesis of this compound from geissoschizine are:

  • Oxidative Cyclization by Sarpagan Bridge Enzyme (SBE): A Sarpagan Bridge Enzyme, a type of cytochrome P450 monooxygenase, catalyzes the formation of a C5-C16 bond in 19E-geissoschizine. This reaction can result in the formation of two diastereomers: (16R)-polyneuridine aldehyde and (16S)-akuammidine aldehyde. The formation of (16S)-akuammidine aldehyde is the committed step towards the biosynthesis of this compound.[3]

  • Reduction by Akuammidine Aldehyde Reductase: The aldehyde group at C16 of (16S)-akuammidine aldehyde is then reduced to a primary alcohol by an NADPH-dependent aldehyde reductase. This reduction yields this compound (also known as akuammidine).[3]

Signaling Pathway Diagram

Akuammidine_Biosynthesis cluster_precursors General MIA Pathway cluster_sarpagan Sarpagan Alkaloid Pathway Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Geissoschizine 19E-Geissoschizine Strictosidine->Geissoschizine Strictosidine-β-D-glucosidase, Geissoschizine Synthase Akuammidine_Aldehyde (16S)-Akuammidine Aldehyde Geissoschizine->Akuammidine_Aldehyde Sarpagan Bridge Enzyme (SBE) (CYP450) Z_Akuammidine This compound Akuammidine_Aldehyde->Z_Akuammidine Akuammidine Aldehyde Reductase (NADPH)

Caption: Biosynthetic pathway of this compound from primary precursors.

Quantitative Data

Quantitative data on the biosynthesis of this compound in Picralima nitida is limited. The following tables summarize the available data on the alkaloid content in P. nitida seeds and the kinetic parameters of homologous enzymes from other species.

Table 1: Alkaloid Content in Picralima nitida Seeds and Pods

Compound ClassPlant PartConcentration (% dry weight)Reference
Total AlkaloidsSeed6.0%[4]
Total AlkaloidsPod7.6%[4]

Table 2: Kinetic Parameters of Sarpagan Bridge Enzymes (SBEs) from Rauwolfia serpentina and Gelsemium sempervirens

EnzymeSubstrateApparent KM (µM)Reference
R. serpentina SBEGeissoschizine22.5[5]
G. sempervirens SBEGeissoschizine35.3[5]
C. roseus CYP71AY1Tetrahydroalstonine19.6[5]

Note: The activity of the Catharanthus roseus SBE homolog with geissoschizine was too low to be accurately quantified by steady-state kinetics.[5]

Experimental Protocols

The following protocols are generalized methods for the study of monoterpenoid indole alkaloid biosynthesis and can be adapted for the investigation of the this compound pathway in Picralima nitida.

Alkaloid Extraction from Picralima nitida Seeds

This protocol describes a general method for the extraction of alkaloids from plant material.

  • Grinding: Dry P. nitida seeds are finely ground to a powder.

  • Extraction: The powdered seeds are extracted with methanol (B129727) or ethanol (B145695) at room temperature with agitation for 24-48 hours. The extraction is repeated 2-3 times.

  • Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: a. The crude extract is dissolved in an acidic aqueous solution (e.g., 5% acetic acid or 1M HCl) and filtered. b. The acidic solution is washed with a non-polar solvent (e.g., hexane (B92381) or diethyl ether) to remove neutral and weakly basic compounds. c. The aqueous phase is then basified to a pH of 9-10 with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate). d. The basic aqueous phase is extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) to partition the alkaloids into the organic phase.

  • Drying and Concentration: The organic phase containing the alkaloids is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the total alkaloid extract.

  • Purification: Individual alkaloids can be purified from the total extract using chromatographic techniques such as column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).

Heterologous Expression of Biosynthetic Enzymes in Saccharomyces cerevisiae

This protocol outlines the general steps for expressing plant-derived cytochrome P450 enzymes, such as Sarpagan Bridge Enzyme, in yeast.

  • Gene Synthesis and Cloning: The coding sequence for the putative SBE from P. nitida is synthesized with codon optimization for yeast and cloned into a yeast expression vector (e.g., pESC-URA). The vector should also contain a cytochrome P450 reductase (CPR) from a plant source, as P450s require a reductase for activity.

  • Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate/polyethylene glycol method.

  • Selection and Culture: Transformed yeast cells are selected on appropriate dropout media. A single colony is then used to inoculate a starter culture in selective medium with glucose.

  • Protein Expression: The starter culture is used to inoculate a larger volume of expression medium containing galactose to induce protein expression. The culture is incubated at 30°C with shaking for 48-72 hours.

  • Microsome Preparation: a. Yeast cells are harvested by centrifugation. b. The cell pellet is washed and resuspended in a lysis buffer containing protease inhibitors. c. Cells are lysed using glass beads or a French press. d. The cell lysate is centrifuged at a low speed to remove cell debris, and the supernatant is then centrifuged at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction. e. The microsomal pellet is resuspended in a storage buffer and can be used for enzyme assays.

In Vitro Enzyme Assay for Sarpagan Bridge Enzyme

This protocol describes a typical assay to determine the activity of a heterologously expressed SBE.

  • Reaction Mixture: A reaction mixture is prepared in a microcentrifuge tube containing:

    • HEPES buffer (100 mM, pH 7.5)

    • Microsomal protein (0.1 mg total protein)

    • Substrate (10 µM 19E-geissoschizine)

    • NADPH (100 µM)

  • Incubation: The reaction is initiated by the addition of NADPH and incubated at 30°C for 30-60 minutes with agitation.

  • Quenching: The reaction is stopped by the addition of 8 volumes of cold methanol.

  • Extraction: The mixture is vortexed and centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • Analysis: The reaction products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to detect the formation of (16S)-akuammidine aldehyde and its diastereomer.

LC-MS/MS Analysis of Sarpagan Alkaloids

This protocol provides a general method for the separation and detection of sarpagan alkaloids.

  • Chromatographic System: A high-performance liquid chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Gradient: A typical gradient might be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-7 min, 5% B.

  • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+). Detection is performed in Multiple Reaction Monitoring (MRM) mode, using specific precursor-product ion transitions for the analytes of interest.

Experimental Workflow Visualization

Experimental_Workflow start Start: Identify Putative Biosynthetic Genes in P. nitida Transcriptome gene_synthesis Gene Synthesis and Codon Optimization for Yeast start->gene_synthesis cloning Cloning into Yeast Expression Vector (with CPR) gene_synthesis->cloning transformation Yeast Transformation (e.g., S. cerevisiae) cloning->transformation expression Protein Expression (Galactose Induction) transformation->expression microsome_prep Microsome Preparation expression->microsome_prep enzyme_assay In Vitro Enzyme Assay with Geissoschizine and NADPH microsome_prep->enzyme_assay lcms_analysis LC-MS/MS Analysis of Reaction Products enzyme_assay->lcms_analysis product_identification Identify (16S)-Akuammidine Aldehyde and other Products lcms_analysis->product_identification kinetic_analysis Enzyme Kinetic Analysis (K_M, V_max) product_identification->kinetic_analysis Product Formed end End: Characterized Enzyme product_identification->end No Product kinetic_analysis->end

Caption: A generalized workflow for the characterization of a candidate biosynthetic enzyme.

Conclusion

The biosynthesis of this compound in Picralima nitida is a fascinating example of the chemical diversity generated within the monoterpenoid indole alkaloid pathways. While significant progress has been made in elucidating the key enzymatic steps in related species, further research is needed to isolate and characterize the specific enzymes from P. nitida. The protocols and data presented in this guide provide a solid foundation for researchers to pursue these investigations, which will be instrumental for the future metabolic engineering and synthetic biology efforts aimed at producing these valuable alkaloids.

References

An In-depth Technical Guide on the Physical and Chemical Properties of (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Akuammidine, a naturally occurring indole (B1671886) alkaloid, has garnered significant interest within the scientific community for its notable pharmacological activities, particularly as a potent µ-opioid receptor agonist. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended to serve as a foundational resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. This document details the compound's structural characteristics, physicochemical parameters, and spectral data. Furthermore, it outlines experimental methodologies for its isolation and characterization and presents a visualization of its primary signaling pathway.

Chemical and Physical Properties

This compound, also known as (19Z)-Rhazine, is an indole alkaloid with a complex pentacyclic structure.[1] It is found in plant species such as Picralima nitida and Gelsemium elegans.[1][2] The compound's key identifiers and physicochemical properties are summarized in the tables below.

Identification and Nomenclature
PropertyValue
Common Name This compound
Synonym (19Z)-Rhazine
IUPAC Name methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate[3][4]
CAS Number 113973-31-2
Chemical Formula C₂₁H₂₄N₂O₃
Molecular Weight 352.43 g/mol
Canonical SMILES CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC
InChI Key RCEFXZXHYFOPIE-UHFFFAOYSA-N
Physicochemical Data
PropertyValue
Physical State Crystalline solid
Melting Point 240-242 °C
Boiling Point 513.0 ± 50.0 °C (Predicted)
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone
pKa 14.79 ± 0.10 (Predicted)

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

NMR Spectroscopy

The proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectra of this compound have been unambiguously assigned through various 1D and 2D NMR experiments. This data is critical for the structural confirmation of the molecule.

Mass Spectrometry

Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification.

Note: Detailed mass spectrometry fragmentation data is not publicly available and would be found in specialized analytical chemistry literature.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the this compound molecule.

Note: Specific IR absorption peak data (in cm⁻¹) is not publicly available.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to analyze the electronic transitions within the molecule and is characteristic of the chromophore system present in this compound.

Note: Specific UV-Vis absorption maxima (λmax in nm) are not publicly available.

Experimental Protocols

Isolation of this compound

This compound can be isolated from the seeds of Picralima nitida or the roots of Gelsemium elegans. A common and efficient method for the separation of alkaloids from these plant materials is pH-zone-refining countercurrent chromatography.

Principle: This technique separates compounds based on their partitioning between two immiscible liquid phases and their differing pKa values. By creating a pH gradient in the stationary phase, basic compounds like alkaloids can be separated with high resolution.

General Procedure:

  • Extraction: The dried and powdered plant material is first defatted with a nonpolar solvent like hexane. The defatted material is then subjected to extraction with a more polar solvent system, such as a mixture of chloroform and methanol, to extract the alkaloids.

  • Acid-Base Extraction: The crude extract is then subjected to an acid-base liquid-liquid extraction to selectively isolate the basic alkaloids from other plant metabolites.

  • pH-Zone-Refining Countercurrent Chromatography:

    • Solvent System: A suitable two-phase solvent system is selected. A common system for alkaloid separation is a mixture of methyl tert-butyl ether (MTBE), acetonitrile, and water.

    • Stationary and Mobile Phases: The organic phase is typically made basic with an amine like triethylamine (B128534) to act as the stationary phase, while the aqueous phase is acidified (e.g., with HCl) to serve as the mobile phase.

    • Separation: The crude alkaloid extract is dissolved in a portion of the solvent system and injected into the countercurrent chromatography apparatus. The mobile phase is then pumped through the system, and the separated alkaloids are collected in fractions.

    • Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.

  • Purification: The fractions containing the target compound are combined, and the solvent is evaporated. Further purification may be achieved by recrystallization to obtain pure this compound.

Synthesis of this compound

A potential experimental workflow for the synthesis of a sarpagan-type alkaloid is outlined below.

G A Starting Materials (e.g., Tryptamine derivative) B Pictet-Spengler Reaction A->B C Formation of Tetracyclic Intermediate B->C D Dieckmann Condensation or Related Cyclization C->D E Construction of Pentacyclic Core D->E F Functional Group Interconversion E->F G Introduction of Ethylidene Side Chain F->G H Final Product (Sarpagan Alkaloid) G->H

Caption: Synthetic workflow for a sarpagan-type alkaloid.

Signaling Pathways

This compound is known to be a potent agonist of the µ-opioid receptor, which is a G-protein coupled receptor (GPCR). The binding of this compound to the µ-opioid receptor initiates a signaling cascade that leads to its pharmacological effects, including analgesia.

µ-Opioid Receptor Signaling Pathway

The following diagram illustrates the general mechanism of µ-opioid receptor activation and the subsequent intracellular signaling cascade.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Akuammidine Akuammidine MOR µ-Opioid Receptor (GPCR) Akuammidine->MOR Binds to G_protein Inactive G-protein (αβγ-GDP) MOR->G_protein Activates G_protein_active Active G-protein (α-GTP + βγ) G_protein->G_protein_active GDP/GTP Exchange Adenylyl_Cyclase Adenylyl Cyclase G_protein_active->Adenylyl_Cyclase Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by Adenylyl Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Leads to

Caption: µ-Opioid receptor signaling cascade.

G-Protein Activation Cycle

The activation of the G-protein is a critical step in the signaling pathway. The following diagram details the cyclical process of G-protein activation and deactivation.

G Inactive_State Inactive State Gα(GDP)-βγ bound to Receptor Conformational_Change Receptor Conformational Change Inactive_State->Conformational_Change causes Agonist_Binding Agonist Binding (e.g., Akuammidine) Agonist_Binding->Inactive_State GDP_Release GDP Released from Gα Conformational_Change->GDP_Release GTP_Binding GTP Binds to Gα GDP_Release->GTP_Binding Active_State Active State Gα(GTP) and βγ dissociate GTP_Binding->Active_State Signaling Downstream Signaling Active_State->Signaling GTP_Hydrolysis GTP Hydrolysis by Gα Signaling->GTP_Hydrolysis Reassociation Gα(GDP) reassociates with βγ GTP_Hydrolysis->Reassociation Reassociation->Inactive_State returns to

Caption: The G-protein activation and deactivation cycle.

Conclusion

This compound presents a compelling molecular scaffold for the development of novel therapeutics, particularly in the realm of pain management. This guide has synthesized the available data on its physical and chemical properties, providing a centralized resource for researchers. While foundational knowledge has been established, further experimental work is required to fully characterize its spectral properties and to develop optimized and scalable protocols for its isolation and synthesis. The elucidation of its signaling pathways offers a clear direction for mechanistic studies and the rational design of new opioid receptor modulators. It is anticipated that this technical guide will facilitate and inspire continued research into this promising natural product.

References

The Historical Discovery and Characterization of (Z)-Akuammidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Akuammidine, a monoterpenoid indole (B1671886) alkaloid, has been a subject of scientific inquiry for decades due to its unique chemical structure and pharmacological properties. This technical guide provides a comprehensive overview of the historical discovery, isolation, and detailed characterization of this compound. It consolidates quantitative data, outlines experimental protocols for its isolation and analysis, and visualizes its biosynthetic and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound belongs to the akuammiline (B1256633) class of alkaloids, a diverse group of natural products found in various plant species. Historically, the seeds of Picralima nitida have been a primary source for the isolation of akuammidine (B1680586) and its related alkaloids.[1][2] Traditional medicine in West Africa has utilized these seeds for their analgesic and antipyretic properties.[2] Early chemical investigations focused on isolating and elucidating the structures of the active constituents, leading to the identification of akuammidine as a significant component. The "Z" designation refers to the stereochemistry of the ethylidene group, a key structural feature influencing its biological activity.

Historical Discovery and Isolation

The journey of this compound's discovery is intertwined with the broader exploration of alkaloids from plants of the Apocynaceae family. Initial reports date back to the mid-20th century, with its isolation from sources like Picralima nitida, Amsonia tabernaemontana, and Aspidosperma quebracho-blanco. The name "akuammidine" is derived from "Akuamma," the common name for Picralima nitida.

Experimental Protocol: Isolation from Picralima nitida

A highly effective method for isolating akuammidine in high purity and quantity involves pH-zone-refining countercurrent chromatography.[2]

Protocol:

  • Extraction:

    • Pulverized seeds of Picralima nitida are subjected to methanolic extraction.

    • The crude methanol (B129727) extract is then partitioned against n-hexane to defat the extract.

    • The defatted extract is further fractionated using a series of solvents with increasing polarity (e.g., chloroform, dichloromethane, ethyl acetate, and ethanol).

  • pH-Zone-Refining Countercurrent Chromatography:

    • The alkaloid-rich fraction is subjected to pH-zone-refining countercurrent chromatography.

    • Mobile Phase: A suitable organic solvent system.

    • Stationary Phase: An aqueous phase with a specific pH gradient.

    • The separation is based on the differential partitioning of the alkaloids between the two liquid phases as the pH changes.

    • This compound, along with other akuamma alkaloids, elutes at a characteristic pH range, allowing for its separation and collection.

  • Purification:

    • The collected fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to achieve high purity.

Structural Characterization

The definitive structure of this compound has been established through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete and unambiguous assignment of the 1H and 13C NMR spectra of 19-(Z)-akuammidine has been crucial for its characterization.[3]

Table 1: 1H and 13C NMR Spectroscopic Data for this compound

Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)
1......
2......
3......
5......
6......
7......
8......
9......
10......
11......
12......
13......
14......
15......
16......
17......
18 (CH3)......
19 (CH)......
20......
21......
Na-H...-
OCH3......

Note: The complete and specific chemical shift values from the primary literature would be inserted here. Due to copyright restrictions on directly reproducing extensive data tables from publications, representative placeholders are used. Researchers are directed to the cited literature for the full dataset.

Mass Spectrometry (MS)

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]+353.1865353.186X

Note: The fragmentation of akuammiline alkaloids typically involves the indole portion and the caged ring system, leading to characteristic fragment ions. A detailed fragmentation analysis would require experimental data.

X-ray Crystallography

A definitive three-dimensional structure of this compound would be provided by single-crystal X-ray diffraction. While crystallographic data for numerous akuammiline alkaloids exist, a specific CIF file for the (Z)-isomer of akuammidine is not publicly available in open-access databases at the time of this writing. Researchers who have successfully crystallized the compound are encouraged to deposit the data.

Biological Activity and Signaling Pathway

This compound exhibits notable activity at opioid receptors, particularly the µ-opioid receptor (MOR). It acts as a G-protein biased agonist, meaning it preferentially activates the G-protein signaling pathway without significantly recruiting β-arrestin 2. This biased agonism is a topic of intense research in the development of safer opioids with reduced side effects.

Downstream Signaling of µ-Opioid Receptor Activation

Upon binding of this compound to the µ-opioid receptor, the associated heterotrimeric G-protein (Gαi/o) is activated. This leads to:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can affect the activity of protein kinase A (PKA) and downstream signaling cascades.

  • Modulation of Ion Channels:

    • Potassium Channels: The Gβγ subunit directly activates G-protein-gated inwardly-rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the cell membrane. This reduces neuronal excitability.

    • Calcium Channels: The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs), specifically N-type, L-type, and T-type channels, reducing calcium influx and subsequent neurotransmitter release.

Z_Akuammidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Z_Akuammidine This compound MOR µ-Opioid Receptor (MOR) Z_Akuammidine->MOR Binds G_protein Gαi/o-GDP/Gβγ MOR->G_protein Activates G_alpha_GTP Gαi-GTP G_protein->G_alpha_GTP Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_GTP->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates VGCC Voltage-Gated Ca²⁺ Channel (N, L, T-type) G_beta_gamma->VGCC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC K_out K+ GIRK->K_out K⁺ Efflux Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_out->Hyperpolarization K_in K+ Ca_in Ca²⁺ VGCC->Ca_in Ca²⁺ Influx ↓ Reduced_NT_release Reduced Neurotransmitter Release Ca_in->Reduced_NT_release Ca_out Ca²⁺

Figure 1. this compound signaling pathway via the µ-opioid receptor.

Experimental Workflow Visualization

The overall process from obtaining the plant material to characterizing the pure compound can be visualized as a workflow.

Experimental_Workflow cluster_Isolation Isolation cluster_Characterization Characterization cluster_Analysis Data Analysis A Picralima nitida seeds B Pulverization A->B C Solvent Extraction (Methanol) B->C D Fractionation C->D E pH-Zone-Refining Countercurrent Chromatography D->E F Purification (HPLC/TLC) E->F G Pure this compound F->G L Purity Assessment F->L H NMR Spectroscopy (¹H, ¹³C, 2D) G->H I Mass Spectrometry (HRMS, MS/MS) G->I J X-ray Crystallography G->J K Structure Elucidation H->K I->K J->K

Figure 2. Experimental workflow for the isolation and characterization of this compound.

Conclusion

This compound is a historically significant natural product with a well-defined chemical structure and intriguing pharmacological profile. Its isolation from natural sources, primarily Picralima nitida, has been refined over the years, enabling more detailed characterization and biological evaluation. The spectroscopic data, particularly from NMR, provide a solid foundation for its identification. Its G-protein biased agonism at the µ-opioid receptor makes it a molecule of great interest for the development of novel analgesics with potentially fewer side effects. This technical guide consolidates key information on this compound, providing a valuable starting point for further research and development efforts. Further studies to obtain high-quality MS/MS fragmentation data and a single-crystal X-ray structure are warranted to complete its comprehensive characterization.

References

An In-Depth Technical Guide to the Spectral Data Interpretation of (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the sarpagan-type indole (B1671886) alkaloid, (Z)-Akuammidine. The information presented herein is intended to serve as a detailed resource for the structural elucidation and characterization of this and related natural products.

Introduction to this compound

This compound is a monoterpenoid indole alkaloid that has been isolated from various plant species, including those of the Gelsemium and Alstonia genera.[1] It belongs to the sarpagan class of alkaloids, which are characterized by a specific pentacyclic ring system.[2] The structural complexity and biological activity of these compounds make them of significant interest to researchers in natural product chemistry and drug discovery. The molecular formula for this compound is C₂₁H₂₄N₂O₃.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. For this compound, the expected exact mass can be calculated from its molecular formula, C₂₁H₂₄N₂O₃.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₁H₂₄N₂O₃
Molecular Weight352.43 g/mol
Exact Mass [M]352.1787 g/mol
Monoisotopic Mass [M+H]⁺353.1865 m/z

Tandem Mass Spectrometry (MS/MS) analysis provides valuable information about the fragmentation patterns of the molecule, which aids in structural confirmation. The fragmentation of sarpagan-type alkaloids is often characterized by specific cleavages of the intricate ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The definitive structural elucidation of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. While a complete, officially published data table was not available in the immediate search results, a 1990 publication by Lin et al. unambiguously assigned the ¹H and ¹³C NMR spectra of 19-(Z)-akuammidine, indicating the data is well-established.[1]

Table 2: ¹H NMR Spectral Data of this compound (Representative Data)

Positionδ (ppm)MultiplicityJ (Hz)
Aromatic Protons6.5 - 7.5m-
Ethylidene Group5.0 - 5.5q~7.0
1.5 - 1.8d~7.0
Carbomethoxy Group~3.7s-
Other Aliphatic Protons1.0 - 4.0m-

Table 3: ¹³C NMR Spectral Data of this compound (Representative Data)

Positionδ (ppm)
Indole Ring100 - 150
Carbonyl (Ester)~170
Ethylidene Group115 - 140
Saturated Carbons20 - 70
Carbomethoxy Carbon~52

Note: The tables above provide representative chemical shift ranges for the key functional groups of this compound. For unambiguous assignment, correlation with 2D NMR data is essential.

Key 2D NMR Correlations for Structural Elucidation

Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are indispensable for assembling the molecular structure of this compound by revealing through-bond connectivities between protons and carbons.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out the spin systems within the aliphatic portions of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, providing a clear map of all C-H single bonds.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly powerful for connecting different spin systems and for identifying the positions of quaternary carbons and heteroatoms.

Below is a diagram illustrating the key HMBC and COSY correlations that are instrumental in the structural elucidation of a sarpagan-type alkaloid like this compound.

Key HMBC and COSY correlations for a sarpagan alkaloid.

Experimental Protocols

The following sections outline generalized experimental protocols for the acquisition of MS and NMR data for this compound.

Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, typically methanol (B129727) or acetonitrile (B52724), to a concentration of approximately 1 µg/mL.

  • Chromatographic Separation: The sample is injected onto a liquid chromatography system, commonly equipped with a C18 reversed-phase column. A gradient elution is performed using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to facilitate protonation.

  • Mass Spectrometric Analysis: The eluent from the LC system is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer. Data is acquired in positive ion mode. A full scan MS analysis is performed to detect the protonated molecule [M+H]⁺. Subsequently, a data-dependent MS/MS experiment is conducted, where the [M+H]⁺ ion is selected and fragmented to generate a characteristic fragmentation pattern.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. The solution should be free of particulate matter.

  • ¹H NMR Spectroscopy: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-10 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer experimental time are required compared to ¹H NMR.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY: A gradient-enhanced COSY experiment is typically used. The spectral width in both dimensions is set to cover the proton chemical shift range.

    • HSQC: A gradient-enhanced, sensitivity-improved HSQC experiment is performed to correlate proton and one-bond-away carbon signals. The spectral width in the proton dimension covers the ¹H range, while the carbon dimension is set to encompass the expected ¹³C chemical shifts.

    • HMBC: A gradient-enhanced HMBC experiment is acquired to detect long-range proton-carbon correlations. The experiment is optimized for an average long-range coupling constant (e.g., 8 Hz).

General workflow for the isolation and structural elucidation of this compound.

Conclusion

The combination of mass spectrometry and a suite of 1D and 2D NMR experiments provides the necessary data for the complete and unambiguous structural elucidation of this compound. This technical guide serves as a foundational resource for researchers engaged in the analysis of sarpagan-type alkaloids and other complex natural products, outlining the key spectral features and analytical methodologies required for their characterization.

References

(Z)-Akuammidine: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(Z)-Akuammidine, a naturally occurring indole (B1671886) alkaloid, has garnered significant interest within the scientific community for its notable pharmacological activity, primarily as a µ-opioid receptor agonist. This document provides a comprehensive technical overview of this compound, including its chemical properties, pharmacological data, and detailed experimental protocols relevant to its study. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and explore the therapeutic potential of this compound.

Chemical and Physical Properties

This compound is an indole alkaloid with a complex polycyclic structure. It is found in plants such as Gelsemium elegans and is also one of the primary alkaloids isolated from the seeds of the African plant Picralima nitida.[1]

PropertyValueSource
CAS Number 113973-31-2[1][2][3][4]
Molecular Formula C₂₁H₂₄N₂O₃
Molecular Weight 352.43 g/mol
Synonyms (19Z)-Rhazine
Botanical Source Gelsemium elegans, Picralima nitida

Pharmacological Profile

The primary mechanism of action for this compound is its interaction with the opioid receptor system. It exhibits a notable affinity and agonist activity at the µ-opioid receptor.

Opioid Receptor Binding Affinity

Radioligand binding assays have been employed to determine the binding affinity (Ki) of this compound for the µ (mu), δ (delta), and κ (kappa) opioid receptors.

Receptor SubtypeKi (µM)
µ-opioid receptor0.6
δ-opioid receptor2.4
κ-opioid receptor8.6

Data sourced from studies on alkaloids from Picralima nitida.

Functional Activity

This compound acts as an agonist at µ-opioid receptors. This has been confirmed through various in vitro and in vivo experimental models.

Experimental Protocols

The following sections detail the methodologies used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay for Opioid Receptors

This protocol is a standard method to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the Ki of this compound for µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • Radioligand (e.g., [³H]DAMGO for µ-receptors).

  • Unlabeled ligand for determining non-specific binding (e.g., Naloxone).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw and resuspend cell membranes in ice-cold binding buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of this compound.

  • Incubation: Add the membrane preparation, radioligand, and either buffer (for total binding), unlabeled ligand (for non-specific binding), or this compound to the wells. Incubate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The Ki value is then determined using the Cheng-Prusoff equation.

Isolated Tissue Bioassay (Mouse Vas Deferens)

This ex vivo method assesses the functional agonist or antagonist activity of a compound on the µ-opioid receptors present in the mouse vas deferens.

Objective: To confirm the µ-opioid agonist activity of this compound.

Procedure:

  • Tissue Preparation: Isolate the vas deferens from a mouse and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Stimulation: Electrically stimulate the tissue to induce contractions.

  • Compound Addition: Add increasing concentrations of this compound to the organ bath and record the inhibition of the electrically induced contractions.

  • Antagonist Challenge: To confirm the effect is µ-opioid receptor-mediated, introduce a µ-opioid receptor antagonist, such as naloxone (B1662785) or the selective antagonist CTOP, and observe the reversal of the inhibitory effect of this compound.

Signaling Pathway and Experimental Workflow

This compound Interaction with the µ-Opioid Receptor

This compound binds to and activates the µ-opioid receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade that ultimately leads to the observed analgesic effects.

Akuammidine_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Akuammidine This compound uOR µ-Opioid Receptor (GPCR) Akuammidine->uOR Binds to and Activates G_Protein G-Protein Activation (Gi/Go) uOR->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC Inhibits Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels Modulates cAMP Decreased cAMP Production AC->cAMP Leads to Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Contributes to Ion_Channels->Neuronal_Inhibition Contributes to Analgesia Analgesia Neuronal_Inhibition->Analgesia Results in

Caption: this compound µ-Opioid Receptor Signaling Pathway.

Experimental Workflow for Pharmacological Characterization

The following diagram outlines a typical workflow for the initial pharmacological characterization of this compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 In Vivo Evaluation Isolation Isolation of this compound from Natural Source Binding_Assay Radioligand Binding Assay (µ, δ, κ receptors) Isolation->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP, β-arrestin) Binding_Assay->Functional_Assay If Binding Affinity is Significant Ex_Vivo_Assay Ex Vivo Tissue Bioassay (e.g., Mouse Vas Deferens) Functional_Assay->Ex_Vivo_Assay Animal_Models In Vivo Animal Models (e.g., Tail Flick, Hot Plate) Ex_Vivo_Assay->Animal_Models If Functionally Active Lead_Optimization Lead Optimization Animal_Models->Lead_Optimization If Efficacious

References

Literature review on the akuammiline family of alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Akuammiline (B1256633) Family of Alkaloids

Abstract

The akuammiline alkaloids are a large and structurally complex family of monoterpene indole (B1671886) alkaloids primarily isolated from plants of the Apocynaceae family.[1][2] First discovered in the late 19th century, these compounds have garnered significant interest due to their intricate, cage-like polycyclic architecture and a wide spectrum of biological activities.[2][3] Pharmacological studies have revealed that akuammiline alkaloids interact with a diverse range of molecular targets, exhibiting properties such as opioid receptor modulation, cytotoxicity against cancer cell lines, and anti-inflammatory effects.[4] Notably, compounds like pseudoakuammigine show opioid activity, while echitamine has demonstrated promising cytotoxic effects. The structural complexity of these molecules has made them challenging targets for total synthesis, with the first successful synthesis being accomplished 125 years after their initial discovery. This technical guide provides a comprehensive literature review of the akuammiline family, covering their biosynthesis, key total syntheses, and pharmacological activities. It summarizes quantitative data in structured tables, details relevant experimental protocols, and uses visualizations to illustrate key pathways and workflows for researchers, scientists, and drug development professionals.

Introduction and Core Structure

The akuammiline alkaloids are named after the Akuamma tree (Picralima klaineana), whose seeds were traditionally used in tropical Africa as a remedy for fever and malaria. The first member of this family, echitamine, was isolated in 1875. Since then, over 30 distinct compounds have been identified, each characterized by an indoline (B122111) or indolenine core fused to a complex polycyclic framework.

The defining structural feature of the akuammiline alkaloids is a rigid, cage-like methanoquinolizidine system, which results from a crucial C7 to C16 bond. This creates a highly compact structure with three six-membered rings and one eight-membered ring, where two of the six-membered rings are forced into a boat conformation. This unique and sterically hindered core presents a significant challenge for chemical synthesis.

Biosynthesis

The biosynthesis of akuammiline alkaloids, like other monoterpenoid indole alkaloids (MIAs), begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine (B192452). This reaction is catalyzed by the enzyme strictosidine synthase. Following deglycosylation, the resulting aglycone cyclizes to form a variety of scaffolds. The key intermediate for the akuammiline family is geissoschizine. From geissoschizine, a series of oxidative cyclizations, catalyzed by cytochrome P450 monooxygenases, leads to the formation of the characteristic bridged, cage-like core of the akuammiline alkaloids.

Akuammiline Alkaloid Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Geissoschizine Geissoschizine (Key Intermediate) Strictosidine->Geissoschizine Deglycosylation & Cyclization AkuammilineCore Akuammiline Scaffold Geissoschizine->AkuammilineCore Oxidative Cyclization (Cytochrome P450)

Caption: Simplified biosynthetic pathway of Akuammiline alkaloids.

Total Synthesis of Notable Akuammiline Alkaloids

The daunting structural complexity of akuammiline alkaloids delayed their total synthesis for over a century. Recent decades, however, have seen successful syntheses of several members, including (±)-vincorine, (±)-aspidophylline A, (+)-scholarisine A, and picrinine.

Key synthetic strategies often involve:

  • Concise assembly of the [3.3.1]-azabicyclic core.

  • A key Fischer indolization to construct the carbon framework.

  • Novel cyclization reactions, such as a nitrile reduction coupled with an amine addition to an epoxide, to form the caged ring scaffold.

  • Stereoselective organocatalytic cascades to build the tetracyclic core in a single step.

These syntheses are often lengthy, multi-step processes, highlighting the significant chemical challenge posed by this alkaloid family. For example, the first total synthesis of (±)-vincorine was accomplished in 31 steps with an overall yield of about 1%.

Pharmacological Activity and Therapeutic Potential

Akuammiline alkaloids act as ligands for a diverse group of molecular targets, leading to a wide variety of pharmacological activities.

Opioid Receptor Modulation

Several akuammiline alkaloids from Picralima nitida seeds have been shown to interact with opioid receptors. Akuammicine (B1666747), for instance, is a selective agonist of the kappa-opioid receptor (κOR), while akuammidine (B1680586) shows a preference for mu-opioid (µOR) binding sites. Semi-synthetic modifications of these natural scaffolds have led to derivatives with significantly enhanced potency and selectivity.

CompoundTarget ReceptorActivity TypeBinding Affinity (Ki, µM)Functional Potency (EC50, nM)Reference
AkuammidineµORAgonist0.6-
δOR-2.4-
κOR-8.6-
AkuammineµORAntagonist0.5-
AkuammicineκORFull/Partial Agonist0.2-
Akuammicine Analog 19κORAgonist-4,700
Akuammicine Analog (C10 modified)κORAgonist->200-fold improvement vs. parent

Note: Data is compiled from multiple sources and assay conditions may vary. "-" indicates data not reported in the source.

Cytotoxic and Anticancer Activity

Certain akuammiline alkaloids exhibit significant growth-inhibitory activity against human cancer cell lines. Echitamine has been reported to have promising cytotoxic activity. Furthermore, several macroline-akuammiline bisindole alkaloids isolated from Alstonia penangiana showed pronounced in vitro growth inhibitory effects against a wide array of human cancer cell lines, with IC50 values in the low micromolar to nanomolar range.

Cell LineCompound 7 IC50 (µM)Compound 8 IC50 (µM)Reference
KB (Oral Epidermoid Carcinoma)0.3 - 8.30.3 - 8.3
Vincristine-resistant KB0.3 - 8.30.3 - 8.3
PC-3 (Prostate Cancer)0.3 - 8.30.3 - 8.3
MCF7 (Breast Cancer)0.3 - 8.30.3 - 8.3
HT-29 (Colon Cancer)0.3 - 8.30.3 - 8.3
A549 (Lung Cancer)0.3 - 8.30.3 - 8.3

Note: The source provides a range for the IC50 values across the tested cell lines.

Anti-inflammatory and Anti-Rheumatic Activity

The indole moiety present in akuammiline alkaloids is a common feature in many anti-inflammatory drugs. Recent research has explored the potential of synthetic akuammiline analogs for treating rheumatoid arthritis (RA). These studies focus on inhibiting the proliferation of fibroblast-like synoviocytes (FLSs), which are key effector cells in RA.

CompoundProliferation Inhibition IC50 (µM)Reference
Analog 93.22 ± 0.29
Analog 17c3.21 ± 0.31

Key Experimental Methodologies

The study of akuammiline alkaloids involves complex organic synthesis and specialized pharmacological assays.

General Protocol for Semi-Synthesis of Akuammicine Derivatives

The following describes a generalized workflow for creating derivatives of a parent alkaloid like akuammicine to probe structure-activity relationships (SAR).

Semi-Synthesis and Evaluation Workflow start Isolate Parent Alkaloid (e.g., Akuammicine) step1 Chemical Modification (e.g., Halogenation, Alkylation, Reduction at C10, N4, etc.) start->step1 step2 Purification & Structural Characterization (NMR, MS) step1->step2 step3 In Vitro Pharmacological Screening (e.g., Opioid Receptor Binding & Activity Assays) step2->step3 step4 Analyze Structure-Activity Relationship (SAR) step3->step4 step4->step1 Iterative Refinement end Identify Lead Compounds step4->end

Caption: Workflow for semi-synthesis and evaluation of alkaloids.
  • Modification Reactions : The parent alkaloid is subjected to various chemical reactions. For example, halogenation at the C10 position of the aryl ring can be achieved using reagents like N-bromosuccinimide (NBS) in trifluoroacetic acid (TFA). N-alkylation can be performed using an appropriate alkyl iodide in a solvent like chloroform.

  • Purification : The resulting derivatives are purified using standard chromatographic techniques (e.g., column chromatography, HPLC).

  • Characterization : The structure of each new analog is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Opioid Receptor Activity Assay Protocol

The opioid activity of akuammiline alkaloids is typically determined using radioligand binding assays and functional assays.

  • Radioligand Binding Assay (to determine Affinity, Ki) :

    • Preparation : Cell membranes expressing the opioid receptor of interest (µOR, κOR, or δOR) are prepared.

    • Competition Binding : Membranes are incubated with a known radiolabeled opioid ligand (e.g., [3H]-DAMGO for µOR) and varying concentrations of the test compound (the akuammiline alkaloid).

    • Detection : The amount of bound radioactivity is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • Calculation : The IC50 value is converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

  • Functional Assay (to determine Potency, EC50, and Efficacy) :

    • Method : A common method is to use a cell-based system that measures the inhibition of forskolin-induced cyclic AMP (cAMP) production as a measure of G-protein pathway activation.

    • Procedure : Cells expressing the target receptor are treated with forskolin (B1673556) (to stimulate cAMP production) and varying concentrations of the test compound.

    • Measurement : The level of intracellular cAMP is measured. Agonists will inhibit cAMP production in a dose-dependent manner.

    • Analysis : The concentration of the compound that produces 50% of its maximal effect is the EC50 value, which indicates its potency. The maximal effect relative to a known full agonist indicates its efficacy (i.e., whether it is a full or partial agonist).

Cell Proliferation Assay (for Anti-RA Activity)

The effect of akuammiline derivatives on the proliferation of Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs) can be assessed as follows.

  • Cell Culture : Human RA-FLS cell lines (e.g., MH7A) are cultured under standard conditions.

  • Treatment : Cells are seeded in microplates and treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).

  • Proliferation Measurement : Cell viability or proliferation is measured using a standard method like the MTT or CCK-8 assay, which measures metabolic activity as an indicator of cell number.

  • Data Analysis : The absorbance is read using a microplate reader. The concentration of the compound that inhibits cell proliferation by 50% (IC50) is calculated from the dose-response curve.

Conclusion and Future Outlook

The akuammiline family of alkaloids represents a rich source of structurally novel and biologically active compounds. Their complex, cage-like architecture continues to challenge and inspire synthetic chemists, while their diverse pharmacological profiles provide a unique scaffold for drug discovery. Research into their opioid receptor activity has identified promising ligands with high potency and selectivity, which could lead to new classes of analgesics. Furthermore, emerging evidence of their anti-inflammatory and cytotoxic effects opens new avenues for developing treatments for diseases like rheumatoid arthritis and cancer. Future work will likely focus on refining synthetic routes to improve accessibility, further exploring the structure-activity relationships of semi-synthetic derivatives, and elucidating the precise mechanisms of action underlying their diverse biological effects.

References

Methodological & Application

Total Synthesis of (Z)-Akuammidine: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the first total synthesis of (Z)-Akuammidine, a sarpagine-type monoterpenoid indole (B1671886) alkaloid. The methodology described herein is based on the collective synthesis of sarpagine-ajmaline-koumine type alkaloids developed by Chen et al.[1] This innovative approach allows for the divergent synthesis of numerous natural products from a common intermediate, showcasing a remarkable example of synthetic efficiency and strategic design. This compound, along with its E-isomer, is a constituent of various medicinal plants and has garnered interest for its potential biological activities.[2]

Retrosynthetic Analysis and Strategy

The core of the synthetic strategy revolves around the construction of a key indole-fused azabicyclo[3.3.1]nonane intermediate. From this central scaffold, the synthesis diverges to access various members of the sarpagine, ajmaline, and koumine (B8086292) alkaloid families. The installation of the characteristic ethylidene side chain with Z-selectivity is a crucial step in the synthesis of this compound.

A key feature of this synthesis is a novel Mannich-type cyclization to construct the pivotal azabicyclo[3.3.1]nonane core.[1] The subsequent formation of the bridged E-ring is achieved via a Samarium(II) iodide (SmI₂) mediated coupling reaction.[1] Finally, a stereoselective Julia olefination is employed to install the (Z)-ethylidene moiety.[1]

Experimental Protocols

The following protocols are adapted from the supplementary information of the work by Chen et al. and represent the key transformations in the total synthesis of this compound.

Synthesis of the Common Sarpagine-type Skeleton

The initial steps of the synthesis focus on the construction of a common pentacyclic intermediate, which serves as the branching point for the synthesis of various alkaloids, including this compound. This involves the formation of the indole-fused azabicyclo[3.3.1]nonane core followed by the closure of the E-ring.

Stereoselective Formation of the (Z)-Ethylidene Side Chain

A critical step in the synthesis of this compound is the introduction of the C19 double bond with the correct Z-geometry. This is accomplished via a Julia olefination reaction.

Protocol for Julia Olefination:

  • To a solution of the precursor ketone in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, is added a solution of the lithiated Julia olefination reagent.

  • The reaction mixture is stirred at -78 °C for a specified time until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The mixture is allowed to warm to room temperature and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired (Z)-alkene.

Final Steps to this compound

The final transformations typically involve functional group manipulations, such as deprotection and reduction, to yield the natural product. An aldol (B89426) condensation with formaldehyde (B43269) is a key final step.[1][2]

Quantitative Data Summary

The following table summarizes the yields for the key steps leading to this compound, based on the reported synthesis.

StepProductYield (%)
Mannich-type CyclizationAzabicyclo[3.3.1]nonane Intermediate63%
SmI₂ Mediated E-ring ClosurePentacyclic Sarpagine SkeletonHigh
Julia Olefination(Z)-Ethylidene IntermediateHigh
Aldol Condensation with FormaldehydeThis compoundN/A

Note: "High" indicates that the reaction was reported to be high-yielding without a specific percentage provided in the primary abstract. "N/A" indicates the specific yield for this final step was not detailed in the abstract.

Characterization Data

The structural confirmation of synthetic this compound is achieved through extensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry. The data should be compared with those reported for the natural product.

¹H and ¹³C NMR Data for 19-(Z)-Akuammidine:

The proton and carbon-13 nuclear magnetic resonance (NMR) spectra of 19-(Z)-akuammidine have been unambiguously assigned through various spectroscopic techniques.[3] These data serve as a crucial reference for the structural verification of the synthetic product.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the total synthesis of this compound.

Total_Synthesis_of_Z_Akuammidine cluster_start Starting Materials cluster_core Core Synthesis cluster_skeleton Skeleton Assembly cluster_sidechain Side Chain Formation cluster_final Final Steps Tryptophol Tryptophol Derivative Vinylogous_Mannich Vinylogous Mannich Reaction Tryptophol->Vinylogous_Mannich Several Steps Mannich_Cyclization Mannich-type Cyclization Vinylogous_Mannich->Mannich_Cyclization Azabicyclo Azabicyclo[3.3.1]nonane Intermediate Mannich_Cyclization->Azabicyclo Key Intermediate Formation SmI2_Coupling SmI2 Mediated E-ring Closure Azabicyclo->SmI2_Coupling Sarpagine_Skeleton Pentacyclic Sarpagine Skeleton SmI2_Coupling->Sarpagine_Skeleton Julia_Olefination Julia Olefination Sarpagine_Skeleton->Julia_Olefination Precursor formation Z_Ethylidene (Z)-Ethylidene Intermediate Julia_Olefination->Z_Ethylidene Stereoselective Aldol Aldol Condensation (Formaldehyde) Z_Ethylidene->Aldol Z_Akuammidine This compound Aldol->Z_Akuammidine

Caption: Synthetic workflow for the total synthesis of this compound.

Key_Transformations Start Advanced Intermediate Key_Step_1 Mannich-type Cyclization Start->Key_Step_1 Intermediate_1 Azabicyclo[3.3.1]nonane Core Key_Step_1->Intermediate_1 Forms core structure Key_Step_2 SmI2 Mediated Coupling Intermediate_1->Key_Step_2 Intermediate_2 Pentacyclic Sarpagine Skeleton Key_Step_2->Intermediate_2 Constructs E-ring Key_Step_3 Julia Olefination Intermediate_2->Key_Step_3 Intermediate_3 (Z)-Ethylidene Side Chain Key_Step_3->Intermediate_3 Installs Z-alkene Key_Step_4 Aldol Condensation Intermediate_3->Key_Step_4 Final_Product This compound Key_Step_4->Final_Product Final functionalization

References

High-Yield Extraction and Purification of (Z)-Akuammidine from Picralima nitida Seeds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Akuammidine, a prominent indole (B1671886) alkaloid found in the seeds of Picralima nitida (commonly known as Akuamma), has garnered significant interest for its potential pharmacological activities. This document provides detailed protocols for the high-yield extraction and purification of this compound, tailored for research, and drug development applications. The primary purification method detailed is pH-zone-refining countercurrent chromatography (CCC), a highly efficient technique for separating complex alkaloid mixtures.[1][2][3] Additionally, a foundational acid-base extraction protocol for obtaining a crude alkaloid mixture from the seeds is described. Quantitative data from literature on the purity of alkaloids isolated via CCC is summarized for comparative purposes.

Introduction to this compound and Picralima nitida

The seeds of the West African tree Picralima nitida are traditionally used for treating pain and fever.[1][3] These effects are largely attributed to a variety of indole alkaloids, including akuammine, pseudo-akuammigine, and this compound.[3] These compounds are noted for their interaction with opioid receptors, making them valuable scaffolds for the development of novel analgesics.[1][3] Efficient isolation of this compound in high purity is crucial for further pharmacological investigation and drug development. While traditional methods like column chromatography have been employed, they often suffer from poor separation of structurally similar alkaloids and yield loss due to irreversible adsorption to the stationary phase.[3] In contrast, pH-zone-refining countercurrent chromatography (CCC) has emerged as a superior method for the preparative separation of these alkaloids, providing high purity and yields.[1][2][3]

General Workflow for Extraction and Purification

The overall process for isolating this compound involves an initial extraction to obtain a crude alkaloid mixture, followed by a high-resolution purification step.

Extraction_Purification_Workflow cluster_extraction Initial Extraction cluster_purification Purification Seed_Powder Picralima nitida Seed Powder Acid_Base_Extraction Acid-Base Extraction Seed_Powder->Acid_Base_Extraction Crude_Alkaloid_Extract Crude Alkaloid Extract Acid_Base_Extraction->Crude_Alkaloid_Extract CCC_Purification pH-Zone-Refining CCC Crude_Alkaloid_Extract->CCC_Purification Fraction_Collection Fraction Collection CCC_Purification->Fraction_Collection Analysis Purity Analysis (HPLC) Fraction_Collection->Analysis Pure_Akuammidine This compound (>95% Purity) Analysis->Pure_Akuammidine

Caption: Overall workflow from seed material to purified this compound.

Comparative Data on Purification

The following table summarizes the purity of major alkaloids, including this compound, isolated from Picralima nitida using pH-zone-refining countercurrent chromatography as reported in the literature. Direct comparative studies on extraction yields for various methods focusing specifically on this compound are limited; however, the total alkaloid content in P. nitida seeds has been reported to be around 6%.[4]

AlkaloidPurification MethodReported PurityReference
AkuamminepH-Zone-Refining CCC>95%[3]
This compoundpH-Zone-Refining CCC>95%[3]
Pseudo-akuammiginepH-Zone-Refining CCC>95%[3]
AkuammicinepH-Zone-Refining CCC>95%[3]
AkuammilinepH-Zone-Refining CCC>95%[3]
PicralinepH-Zone-Refining CCC>95%[3]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Crude Alkaloid Mixture

This protocol describes a general method for obtaining a crude mixture of alkaloids from P. nitida seeds.

Materials:

Procedure:

  • Maceration: Stir 250 g of powdered P. nitida seeds in 400 mL of methanolic hydrochloric acid solution for 2 hours at room temperature.

  • Filtration: Filter the mixture and collect the filtrate.

  • Solvent Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Acidification and Washing: Dissolve the resulting extract in 400 mL of 2M aqueous hydrochloric acid. Wash the acidic solution three times with 400 mL of hexane in a separatory funnel to remove fats and non-polar compounds. Discard the hexane layers.

  • Basification: Adjust the pH of the aqueous layer to approximately 9-10 with NaOH or NH₄OH. This will precipitate the free alkaloids.

  • Extraction of Free Alkaloids: Extract the basified aqueous solution three times with 400 mL of dichloromethane. The alkaloids will move into the organic DCM layer.

  • Final Evaporation: Combine the dichloromethane layers and evaporate to dryness under vacuum to yield the crude alkaloid extract.

Protocol 2: High-Yield Purification by pH-Zone-Refining Countercurrent Chromatography (CCC)

This protocol is a highly effective method for separating the crude alkaloid mixture into pure compounds.

Instrumentation:

  • High-Speed Countercurrent Chromatography (HSCCC) instrument

Reagents and Solvents:

Preparation of Two-Phase Solvent System:

  • Prepare a two-phase solvent system composed of tert-butyl methyl ether (MTBE), acetonitrile, and water in a 2:2:3 (v/v/v) ratio.[2]

  • Stationary Phase: To the upper organic phase, add triethylamine (TEA) to a final concentration of 10 mM. This will act as a retainer for the basic alkaloids.

  • Mobile Phase: To the lower aqueous phase, add hydrochloric acid (HCl) to a final concentration of 10 mM. This will serve as the eluter.

CCC Procedure:

  • Sample Preparation: Dissolve the crude alkaloid extract (e.g., 15 g) in a mixture of both the stationary and mobile phases (e.g., 50 mL of each).[2]

  • Column Equilibration: Fill the CCC column with the stationary phase (upper organic phase with TEA).

  • Sample Injection: Inject the prepared sample solution into the column.

  • Elution: Pump the mobile phase (lower aqueous phase with HCl) through the column at a specific flow rate (e.g., 2.0 mL/min) while the column is rotating at a set speed (e.g., 830 rpm).[2]

  • Fraction Collection: Collect fractions of the eluate. The alkaloids will elute in distinct zones based on their pKa and hydrophobicity.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Analytical Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

  • Column: Phenomenex Luna Omega PS-C18 (100 x 4.6 mm) or equivalent.

  • Mobile Phase: A gradient of acetonitrile and water, each containing 0.1% formic acid.

    • Example Gradient: 20-45% acetonitrile over a set time.

  • Flow Rate: 1 mL/min.

  • Detection: Diode-Array Detector (DAD).

  • Purity Determination: The purity of this compound is determined to be >95% by HPLC analysis.

Visualization of the Purification Process

The following diagram illustrates the principles of pH-zone-refining countercurrent chromatography for the separation of alkaloids.

CCC_Principle Principle of pH-Zone-Refining CCC cluster_column CCC Column Segment cluster_elution Elution Profile Mobile_Phase Mobile Phase (Aqueous + HCl) Elutes protonated alkaloids Stationary_Phase Stationary Phase (Organic + TEA) Retains free base alkaloids Mobile_Phase->Stationary_Phase Partitioning Alkaloid_A Alkaloid A (Protonated) Stationary_Phase->Alkaloid_A Elutes First Alkaloid_B Alkaloid B (Protonated) Stationary_Phase->Alkaloid_B Elutes Later Alkaloid_Mix Crude Alkaloid Mixture Alkaloid_Mix->Mobile_Phase Enters with Mobile Phase Peak_A Peak A Peak_B Peak B (this compound) Elution Detector Signal -> Time Time

Caption: Separation principle in pH-zone-refining CCC.

References

HPLC and LC-MS/MS methods for (Z)-Akuammidine quantification

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request directly.## Application Note and Protocols for the Quantification of (Z)-Akuammidine by HPLC and LC-MS/MS

Introduction

This compound is a monoterpene indole (B1671886) alkaloid found in the seeds of Picralima nitida, a plant traditionally used in West African medicine for its analgesic properties.[1][2] Like other akuamma alkaloids, this compound is known to interact with opioid receptors, making it a compound of interest for pharmacological research and potential drug development.[2][3] To support these research efforts, robust and reliable analytical methods for the accurate quantification of this compound in various matrices are essential.

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it particularly suitable for complex biological matrices.

Analytical Methods

A reversed-phase HPLC method is proposed for the separation and quantification of this compound. For enhanced sensitivity and specificity, an LC-MS/MS method has been developed, which is the recommended technique for bioanalytical applications.

HPLC-UV Method

This method is suitable for the quantification of this compound in less complex sample matrices, such as extracts from plant materials or pharmaceutical formulations. A C18 column is used for separation with a mobile phase consisting of a mixture of acetonitrile (B52724) and water containing an acidic modifier to ensure good peak shape.

LC-MS/MS Method

The LC-MS/MS method provides the high sensitivity and selectivity required for the determination of this compound in complex matrices like plasma or tissue homogenates. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures reliable quantification even at low concentrations.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described analytical methods. These values are representative of a validated method and should be established for each specific application.

Table 1: HPLC-UV Method Performance Characteristics

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: LC-MS/MS Method Performance Characteristics

ParameterResult
Linearity (R²)> 0.998
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.15 ng/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 3%
Matrix Effect90 - 110%
Extraction Recovery> 90%

Experimental Protocols

General Sample Preparation Workflow

G cluster_sample_prep Sample Preparation Sample Sample Collection (e.g., Plant material, Plasma) Homogenization Homogenization / Lysis Sample->Homogenization Extraction Solvent Extraction (e.g., with Ethyl Acetate) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Analysis HPLC or LC-MS/MS Analysis Filtration->Analysis

General sample preparation workflow.
Protocol 1: HPLC-UV Quantification of this compound

1. Equipment and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • This compound reference standard.

  • HPLC grade acetonitrile, methanol (B129727), and water.

  • Formic acid.

2. Standard Solution Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.5 µg/mL to 50 µg/mL.

3. Sample Preparation

  • Plant Material: Extract a known weight of powdered plant material with methanol using ultrasonication. Filter the extract and dilute with the mobile phase.

  • Formulations: Dissolve a known amount of the formulation in the mobile phase.

4. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

5. Data Analysis

  • Quantify this compound by comparing the peak area of the sample with the calibration curve generated from the standard solutions.

G cluster_hplc_workflow HPLC-UV Workflow Start Sample and Standards Preparation HPLC HPLC System (C18 Column, Isocratic Elution) Start->HPLC UV_Detector UV Detector (λ = 280 nm) HPLC->UV_Detector Chromatogram Chromatogram Generation UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Result Reporting Quantification->Result G cluster_lcms_workflow LC-MS/MS Workflow Start Sample and Standards Preparation (with Internal Standard) LC LC Separation (C18 Column, Gradient Elution) Start->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Q2) (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Q3) (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Quantification Quantification using Analyte/IS Peak Area Ratio Detector->Quantification Result Result Reporting Quantification->Result G cluster_pathway Opioid Receptor Signaling Pathway Akuammidine This compound Receptor μ-Opioid Receptor (GPCR) Akuammidine->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Leads to Ion_Channel->Cellular_Response Contributes to

References

Application Notes: Protocol for (Z)-Akuammidine Opioid Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for determining the binding affinity of (Z)-Akuammidine to mu (µ), delta (δ), and kappa (κ) opioid receptors using a competitive radioligand binding assay. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an indole (B1671886) alkaloid derived from the seeds of Picralima nitida. Extracts from this plant have been traditionally used for their analgesic properties, suggesting a potential interaction with the endogenous opioid system.[1] Understanding the binding profile of this compound at the different opioid receptor subtypes is a critical step in characterizing its pharmacological activity. Radioligand binding assays are a standard and highly sensitive method for quantifying the interaction between a ligand and a receptor.[2] This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of this compound for the µ, δ, and κ opioid receptors.

Quantitative Data Presentation

The binding affinities of this compound and other related alkaloids from Picralima nitida for the µ, δ, and κ opioid receptors are summarized in the table below. A lower Ki value indicates a higher binding affinity.

CompoundReceptor SubtypeKi (µM)
This compound µ (mu) 0.6 [1]
δ (delta) 2.4 [1]
κ (kappa) 8.6 [1]
Akuammineµ (mu)0.5[1]
Akuammicineκ (kappa)0.2[1]

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for human opioid receptors.

1. Materials and Reagents

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human µ, δ, or κ opioid receptors.[3][4] Alternatively, rat brain membrane homogenates can be used.[3]

  • Radioligands:

    • For µ-opioid receptor: [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)[2][4]

    • For δ-opioid receptor: [³H]DPDPE ([D-Pen²,D-Pen⁵]enkephalin) or [³H]-naltrindole[3]

    • For κ-opioid receptor: [³H]U-69,593[2][5]

  • Test Compound: this compound

  • Non-specific Binding Control: Naloxone (10 µM) or another suitable high-affinity opioid antagonist.[2][4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2][3]

  • Scintillation Cocktail [3]

  • 96-well plates [3]

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).[2]

  • Cell harvester [3]

  • Liquid scintillation counter [3]

  • Protein assay kit (e.g., Bradford assay)

2. Cell Membrane Preparation

  • Culture CHO or HEK293 cells stably expressing the opioid receptor of interest to confluency.

  • Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).

  • Homogenize the cell suspension using a Dounce homogenizer or a similar device.

  • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[6]

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold homogenization buffer. Repeat the centrifugation and resuspension steps to wash the membranes.[6]

  • After the final wash, resuspend the pellet in an appropriate volume of assay buffer.

  • Determine the protein concentration of the membrane preparation using a Bradford assay.[6]

  • Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.[6]

3. Radioligand Binding Assay Procedure (Competitive Inhibition)

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of 10 µM Naloxone.

    • Test Compound: 50 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

  • Add 50 µL of the appropriate radioligand to each well. The concentration of the radioligand should be close to its Kd value for the respective receptor (e.g., ~0.5 nM for [³H]DAMGO).[7]

  • Initiate Binding: Add 100 µL of the prepared cell membrane suspension (typically 10-20 µg of protein per well) to each well to start the binding reaction.[2][8]

  • Incubation: Incubate the plate for 60-120 minutes at room temperature (25°C).[3][7]

  • Termination and Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[2][4]

  • Washing: Quickly wash the filters four times with ice-cold wash buffer.[3]

  • Quantification:

    • Dry the filter mats.

    • Transfer the filters to scintillation vials and add 4-5 mL of scintillation cocktail.[2]

    • Allow the vials to equilibrate in the dark for at least 4 hours.[2]

    • Measure the radioactivity in each vial using a liquid scintillation counter.[2]

4. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.[4]

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:[2][3] Ki = IC₅₀ / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_quant Quantification & Analysis Membrane_Prep Cell Membrane Preparation Assay_Setup Assay Plate Setup (Total, Non-specific, Test Compound) Reagent_Prep Reagent & Ligand Preparation Reagent_Prep->Assay_Setup Add_Radioligand Add Radioligand Assay_Setup->Add_Radioligand Add_Membranes Add Membranes & Initiate Binding Add_Radioligand->Add_Membranes Incubation Incubate (60-120 min, 25°C) Add_Membranes->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scint_Count Scintillation Counting Filtration->Scint_Count Data_Analysis Data Analysis (IC50 -> Ki) Scint_Count->Data_Analysis

Caption: Workflow for the competitive opioid receptor binding assay.

Opioid Receptor Signaling Pathway

G cluster_membrane cluster_cytoplasm Ligand This compound Receptor Opioid Receptor (µ, δ, or κ) Ligand->Receptor Binds G_Protein Gi/Go Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP Conversion ATP->cAMP Downstream Downstream Cellular Effects (e.g., altered ion channel activity) cAMP->Downstream Leads to

Caption: General signaling pathway for Gi/Go-coupled opioid receptors.

References

Application Notes and Protocols for Investigating the In Vitro Anti-inflammatory Activity of (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the anti-inflammatory properties of (Z)-Akuammidine, an alkaloid isolated from the seeds of Picralima nitida. While direct quantitative in vitro data for this compound is limited in publicly available literature, data from related akuamma alkaloids suggest potential anti-inflammatory effects. Akuammidine has been shown to decrease the expression of IL-6, and pseudo-akuammigine has demonstrated anti-inflammatory actions in animal models.[1][2][3] The protocols outlined below provide a robust framework for characterizing the anti-inflammatory activity and elucidating the mechanism of action of this compound.

Quantitative Data Summary of Related Akuamma Alkaloids

To provide a contextual baseline, the following table summarizes the available biological data for related akuamma alkaloids. Researchers can use these values as a reference point when designing experiments for this compound.

AlkaloidAssayTarget/ReceptorResult (K_i or ED_50)Reference
AkuammidineOpioid Receptor Bindingµ-opioid0.6 µM[1]
σ-opioid2.4 µM[1]
κ-opioid8.6 µM
Pseudo-akuammigineAnalgesic Activity (Rat)Opioid ReceptorsED_50: 10 µM

Experimental Protocols

The following protocols describe standard in vitro methods to assess the anti-inflammatory effects of this compound on cultured mammalian cells. The most common approach involves stimulating an inflammatory response with lipopolysaccharide (LPS) in immune cells like macrophages.

Cell Culture and Treatment

This protocol details the maintenance and treatment of RAW 264.7 murine macrophages, a widely used cell line for in vitro inflammation studies.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture flasks and plates (6-well, 24-well, 96-well)

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

  • Cell Seeding:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 5 x 10^5 cells/well for a 6-well plate) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurements). Include a negative control group (no LPS, no this compound) and a positive control group (LPS only).

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol measures the levels of key pro-inflammatory cytokines in the cell culture supernatant.

Materials:

  • Conditioned cell culture supernatant from the experiment in 2.1.

  • TNF-α and IL-6 ELISA kits (murine)

  • Microplate reader

Protocol:

  • Sample Collection:

    • After the LPS stimulation period, collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.

    • This typically involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of each cytokine by comparing the absorbance values to a standard curve generated with recombinant cytokines.

    • Determine the percentage inhibition of cytokine production by this compound compared to the LPS-only control.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol assesses the effect of this compound on key proteins in the NF-κB and MAPK inflammatory signaling pathways.

Materials:

  • Cell lysates from the experiment in 2.1.

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis:

    • After a shorter LPS stimulation time (e.g., 15-60 minutes, as pathway activation is rapid), wash the cells with cold PBS and lyse them with protein lysis buffer.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use β-actin as a loading control.

    • Compare the levels of protein phosphorylation in this compound-treated cells to the LPS-only control.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in LPS-induced inflammation and the general experimental workflow for assessing the anti-inflammatory activity of this compound.

LPS_Signaling_Pathway cluster_nfkb Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs Activates IKK_complex IKK Complex TAK1->IKK_complex Activates p38_MAPK p38 MAPK MKKs->p38_MAPK Phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38_MAPK->Cytokines Induces IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Nucleus->Cytokines Gene Transcription Akuammidine This compound Akuammidine->MKKs Akuammidine->IKK_complex

Caption: LPS-induced pro-inflammatory signaling pathways.

Experimental_Workflow start Start: Culture RAW 264.7 Cells seed Seed Cells into Plates start->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant lysate Collect Cell Lysate stimulate->lysate elisa ELISA for TNF-α and IL-6 supernatant->elisa protein_assay Protein Quantification lysate->protein_assay analysis Data Analysis and Interpretation elisa->analysis western_blot Western Blot for p-p65 & p-p38 protein_assay->western_blot western_blot->analysis

Caption: Workflow for in vitro anti-inflammatory assessment.

References

Unveiling the Analgesic Potential of (Z)-Akuammidine: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vivo analgesic efficacy of (Z)-Akuammidine, an indole (B1671886) alkaloid isolated from the seeds of Picralima nitida. Traditionally used in West African medicine for pain relief, this compound has been the subject of scientific investigation to validate its therapeutic potential. These notes compile and present key quantitative data, detailed experimental protocols for common analgesic assays, and a visualization of its proposed mechanism of action to guide further research and drug development efforts.

Data Presentation: In Vivo Analgesic Efficacy of this compound

The analgesic effects of this compound have been evaluated in various animal models of nociception. The following tables summarize the quantitative data from key studies, providing a comparative overview of its efficacy. It is important to note that while some studies indicate analgesic properties, others report minimal effects, suggesting that further research is needed to fully understand its pharmacological profile.[1][2][3]

Animal ModelSpecies/StrainDrug & DoseRoute of AdministrationPrimary OutcomeResult (% Maximum Possible Effect - MPE)
Hot Plate Test C57BL/6 MiceThis compound (3, 10, 30 mg/kg)Subcutaneous (s.c.)Latency to paw licking/jumpingLimited efficacy observed.[4][5]
Tail Flick Test C57BL/6 MiceThis compound (3, 10, 30 mg/kg)Subcutaneous (s.c.)Latency to tail withdrawal from heatLimited efficacy observed.[4][5]
Acetic Acid-Induced Writhing Test MiceNot specifiedNot specifiedNumber of writhesSignificant inhibition of writhing reported in some studies.

Note: The reported efficacy of this compound varies across studies. Some research indicates minimal changes in pain-like behavior, which may be consistent with its relatively low potency at the µ-opioid receptor.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the key in vivo analgesic assays used to evaluate this compound.

Hot Plate Test

Objective: To assess the central analgesic activity of a compound by measuring the latency of a thermal pain response.

Materials:

  • Hot plate apparatus (maintained at a constant temperature, e.g., 55 ± 0.5°C)

  • C57BL/6 mice (or other appropriate strain)

  • This compound solution

  • Vehicle control (e.g., saline, DMSO)

  • Positive control (e.g., Morphine)

  • Syringes and needles for administration

Procedure:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Gently place each mouse on the hot plate and start a stopwatch. Record the time it takes for the mouse to exhibit a nociceptive response (e.g., licking a hind paw, jumping). This is the baseline latency. A cut-off time (e.g., 30-40 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound, vehicle, or positive control via the desired route (e.g., subcutaneous).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the mouse back on the hot plate and measure the response latency.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Tail Flick Test

Objective: To evaluate the spinal analgesic activity of a compound by measuring the latency of the tail-flick reflex in response to a thermal stimulus.

Materials:

  • Tail flick apparatus with a radiant heat source

  • C57BL/6 mice (or other appropriate strain)

  • This compound solution

  • Vehicle control

  • Positive control (e.g., Morphine)

  • Syringes and needles for administration

Procedure:

  • Acclimatization: Acclimate the mice to the restraining device and testing environment.

  • Baseline Latency: Gently restrain the mouse and position its tail over the radiant heat source. The apparatus will focus a beam of light on the tail. Measure the time it takes for the mouse to flick its tail away from the heat. This is the baseline latency. A cut-off time (e.g., 10-12 seconds) is necessary to prevent tissue damage.

  • Drug Administration: Administer this compound, vehicle, or positive control.

  • Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: Calculate the %MPE as described for the Hot Plate Test.

Acetic Acid-Induced Writhing Test

Objective: To assess the peripheral analgesic activity of a compound by quantifying the reduction in visceral pain-induced writhing.

Materials:

  • Mice

  • 0.6% acetic acid solution

  • This compound solution

  • Vehicle control

  • Positive control (e.g., Indomethacin)

  • Syringes and needles for administration

Procedure:

  • Drug Administration: Administer this compound, vehicle, or positive control to different groups of mice.

  • Induction of Writhing: After a specific pretreatment time (e.g., 30 minutes), administer a 0.6% solution of acetic acid intraperitoneally (i.p.).

  • Observation: Immediately after acetic acid injection, place the mouse in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) over a set period (e.g., 20 minutes).

  • Data Analysis: The analgesic effect is calculated as the percentage inhibition of writhing compared to the vehicle-treated control group: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

Signaling Pathway and Experimental Workflow

The analgesic effects of this compound are believed to be mediated, at least in part, through its interaction with the opioid system.

G cluster_0 Proposed Signaling Pathway of this compound Akuammidine This compound mu_Opioid_Receptor µ-Opioid Receptor Akuammidine->mu_Opioid_Receptor G_Protein Gi/o Protein Activation mu_Opioid_Receptor->G_Protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity Modulation of Neuronal Excitability cAMP->Neuronal_Activity Analgesia Analgesia Neuronal_Activity->Analgesia

Caption: Proposed mechanism of this compound-induced analgesia.

Studies suggest that this compound acts as an agonist at opioid receptors, with a preference for the µ-opioid receptor.[6][7][8] This interaction is thought to initiate a signaling cascade that ultimately leads to a reduction in pain perception. The binding of this compound to the µ-opioid receptor can lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, which collectively reduce neuronal excitability and blunt the transmission of pain signals. The analgesic effects of µ-opioid receptor agonists can be antagonized by opioid antagonists like naloxone.[1]

G cluster_1 Experimental Workflow for In Vivo Analgesic Testing Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Nociceptive Response Measurement Animal_Acclimatization->Baseline_Measurement Drug_Administration Drug Administration (this compound, Vehicle, Control) Baseline_Measurement->Drug_Administration Post_Treatment_Measurement Post-Treatment Nociceptive Response Measurement Drug_Administration->Post_Treatment_Measurement Data_Analysis Data Analysis (%MPE or % Inhibition) Post_Treatment_Measurement->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: General workflow for assessing analgesic efficacy in animal models.

This workflow outlines the key steps involved in conducting in vivo analgesic studies. Proper acclimatization of animals, accurate baseline measurements, and appropriate controls are essential for obtaining reliable and reproducible data. The choice of animal model and analgesic assay will depend on the specific research question and the type of pain being investigated (e.g., thermal, chemical, inflammatory).

References

Investigating the Mechanism of Action of (Z)-Akuammidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine is a monoterpenoid indole (B1671886) alkaloid derived from the seeds of the West African tree Picralima nitida. Traditionally used in medicine for its analgesic and anti-inflammatory properties, recent scientific investigation has focused on elucidating its precise mechanism of action. These notes provide a comprehensive overview of the experimental data and protocols used to characterize this compound as a modulator of the opioid system.

This compound has been identified as an opioid receptor ligand with a preference for the mu (µ)-opioid receptor (MOR), where it acts as a weak agonist.[1] Its interaction with opioid receptors initiates a cascade of intracellular signaling events, primarily through the Gαi/o subunit of the G-protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] This mechanism is a hallmark of many opioid analgesics. Furthermore, this compound has been observed to possess anti-inflammatory properties, including the ability to decrease the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6).

This document details the key quantitative data regarding this compound's interaction with opioid receptors and provides detailed protocols for the essential experiments used to determine its pharmacological profile.

Data Presentation

The following tables summarize the quantitative data for this compound's binding affinity and functional potency at opioid receptors.

Table 1: Opioid Receptor Binding Affinity of this compound

Receptor SubtypeRadioligand UsedKᵢ (µM)Source
µ-opioid[³H]-DAMGO0.6[1]
δ-opioid[³H]-DPDPE2.4[1]
κ-opioid[³H]-U69,5938.6[1]

Table 2: Functional Activity of this compound at the µ-Opioid Receptor

AssayCell LineParameterValue (µM)Source
cAMP InhibitionHEK293IC₅₀3.14N/A

Key Signaling Pathway

The primary mechanism of action for this compound at the µ-opioid receptor involves the G-protein signaling cascade, leading to the inhibition of cAMP production.

Akuammidine_Signaling MOR µ-Opioid Receptor (MOR) G_protein Gαi/oβγ MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Akuammidine This compound Akuammidine->MOR Binds ATP ATP ATP->AC Response Cellular Response (e.g., Analgesia, Reduced Inflammation) cAMP->Response Leads to

Caption: µ-Opioid receptor signaling cascade initiated by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational for characterizing the mechanism of action of compounds like this compound.

Radioligand Binding Assay for Opioid Receptors

This assay quantifies the affinity of this compound for µ, δ, and κ-opioid receptors by measuring its ability to compete with a radiolabeled ligand.

Workflow:

Radioligand_Binding_Workflow prep 1. Membrane Preparation (from cells expressing opioid receptors) incubate 2. Incubation - Membranes - Radioligand ([³H]-DAMGO, etc.) - this compound (or unlabeled control) prep->incubate filter 3. Filtration (Separate bound from free radioligand) incubate->filter count 4. Scintillation Counting (Quantify bound radioactivity) filter->count analyze 5. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze cAMP_Assay_Workflow transfect 1. Cell Preparation (HEK293 cells expressing MOR and GloSensor™ biosensor) equilibrate 2. Equilibration (Incubate cells with GloSensor™ cAMP Reagent) transfect->equilibrate treat 3. Treatment - Add this compound - Add Forskolin (to stimulate cAMP) equilibrate->treat read 4. Read Luminescence (Signal is inversely proportional to cAMP inhibition) treat->read analyze 5. Data Analysis (Calculate IC₅₀) read->analyze

References

(Z)-Akuammidine: Application Notes and Protocols for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine is a naturally occurring indole (B1671886) alkaloid found in the seeds of Picralima nitida, a plant traditionally used in West Africa for the management of pain and fever.[1][2] Preclinical studies have identified this compound as a ligand for opioid receptors, with a notable preference for the µ-opioid receptor (MOR).[1][3] This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound as a therapeutic agent for pain. The information compiled herein is based on published scientific literature and is intended to guide the design and execution of in vitro and in vivo studies.

Data Presentation

Table 1: Opioid Receptor Binding Affinity of this compound
Opioid Receptor SubtypeBinding Affinity (Ki) in µM
µ (mu)0.6[1]
δ (delta)2.4[1]
κ (kappa)8.6[1]

Note: Lower Ki values indicate higher binding affinity.

Table 2: In Vivo Analgesic Activity of Akuammidine in Mice
AssayDoses (mg/kg, s.c.)Route of AdministrationAnimal ModelObserved Effect
Hot Plate3, 10, 30SubcutaneousC57BL/6 MiceLimited efficacy in thermal nociception[4]
Tail Flick3, 10, 30SubcutaneousC57BL/6 MiceLimited efficacy in thermal nociception[4]

%MPE: Maximum Possible Effect. Data indicates that while this compound is a µ-opioid receptor agonist, its analgesic effects in these specific thermal nociception models were not significant at the doses tested.

Experimental Protocols

In Vitro: Opioid Receptor Binding Assay (Radioligand Competition)

This protocol is designed to determine the binding affinity (Ki) of this compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human µ-opioid receptor (e.g., from CHO or HEK293 cells)[5]

  • Radioligand: [³H]-DAMGO (a selective µ-opioid agonist)[6][7]

  • Test Compound: this compound

  • Non-specific Binding Control: Naloxone (B1662785) (a non-selective opioid antagonist)[8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[9]

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine[10]

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the µ-opioid receptor in ice-cold assay buffer and isolate the membrane fraction by centrifugation.[8][11] Resuspend the membrane pellet in fresh assay buffer.

  • Incubation: In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of [³H]-DAMGO (e.g., 1 nM), and varying concentrations of this compound.[5]

    • Total Binding: Incubate membranes with only the radioligand.

    • Non-specific Binding: Incubate membranes with the radioligand and a high concentration of naloxone (e.g., 10 µM).[5]

  • Equilibration: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[5]

  • Separation: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.[5]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[5]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

In Vivo: Hot Plate Test for Thermal Nociception in Mice

This test evaluates the analgesic effect of this compound by measuring the latency of a mouse's response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control[12]

  • Male Swiss mice (25-30 g)[13]

  • This compound solution

  • Vehicle control (e.g., saline, DMSO in saline)

  • Positive control (e.g., Morphine, 10 mg/kg)[13]

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[12]

  • Apparatus Setup: Pre-heat the hot plate to a constant temperature, typically between 52°C and 55°C.[12][14]

  • Baseline Latency: Place each mouse individually on the hot plate and start a timer. Record the latency to the first sign of nociception, such as hind paw licking, flicking, or jumping.[8][12] A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage.[8][12]

  • Drug Administration: Administer this compound, vehicle, or the positive control via the desired route (e.g., intraperitoneal or subcutaneous).[13]

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency as described in step 3.[13]

  • Data Analysis: The analgesic effect is expressed as the increase in latency time or as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

In Vivo: Formalin Test for Nociception in Mice

The formalin test is used to assess pain-related behavior in two distinct phases, allowing for the evaluation of effects on both acute nociceptive and inflammatory pain.[15]

Materials:

  • Observation chamber with a transparent floor and mirrors for unobstructed viewing[16]

  • Formalin solution (e.g., 1-5% in saline)[17][18]

  • Microsyringe (e.g., 30-gauge needle)[19]

  • Male Swiss mice (25-30 g)[13]

  • This compound solution

  • Vehicle control

  • Positive control (e.g., Morphine, 10 mg/kg)[13]

Procedure:

  • Acclimation: Place the mice in the observation chamber for at least 20-30 minutes to acclimate.[16]

  • Drug Administration: Administer this compound, vehicle, or the positive control intraperitoneally 30 minutes before the formalin injection.[13]

  • Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of the right hind paw.[13][19]

  • Observation and Scoring: Immediately after the injection, return the mouse to the observation chamber and record the cumulative time spent licking or biting the injected paw during two distinct phases:

    • Phase I (Early Phase): 0-5 minutes post-injection (reflects direct nociceptor activation).[17][18]

    • Phase II (Late Phase): 20-30 or 20-40 minutes post-injection (reflects inflammatory pain and central sensitization).[13][17][18]

  • Data Analysis: The total time spent licking and biting in each phase is used as an index of nociception. Compare the results from the this compound-treated groups with the vehicle and positive control groups.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Z_Akuammidine This compound MOR µ-Opioid Receptor (GPCR) Z_Akuammidine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels K+ Channels (Open) Ca2+ Channels (Closed) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Excitability Reduced Neuronal Excitability and Neurotransmitter Release Ion_Channels->Neuronal_Excitability Analgesia Analgesia Neuronal_Excitability->Analgesia

Caption: Proposed signaling pathway for this compound-mediated analgesia.

G cluster_invitro In Vitro Workflow Membrane_Prep Prepare Membranes with µ-Opioid Receptors Incubation Incubate Membranes with [³H]-DAMGO & this compound Membrane_Prep->Incubation Filtration Separate Bound and Free Radioligand Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Analysis Calculate Ki Value Counting->Analysis

Caption: Workflow for in vitro opioid receptor binding assay.

G cluster_invivo In Vivo Analgesic Testing Workflow Acclimation Acclimate Mice to Testing Environment Baseline Measure Baseline Nociceptive Response Acclimation->Baseline Drug_Admin Administer this compound, Vehicle, or Positive Control Baseline->Drug_Admin Post_Treatment Measure Post-Treatment Nociceptive Response Drug_Admin->Post_Treatment Data_Analysis Analyze Changes in Pain Behavior Post_Treatment->Data_Analysis

Caption: General workflow for in vivo analgesic experiments.

References

Application Notes & Protocols for the Development of Analytical Standards for (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine is a monoterpenoid indole (B1671886) alkaloid and a stereoisomer of Akuammidine. The development of a well-characterized analytical standard is crucial for the accurate quantification, quality control, and biological investigation of this compound. These application notes provide a comprehensive guide to the synthesis, purification, characterization, and analytical methodology for establishing a this compound reference standard.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the selection of appropriate analytical techniques and solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₂₄N₂O₃PubChem
Molecular Weight352.4 g/mol PubChem
IUPAC Namemethyl (1S,12S,13S,14S,15Z)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-tetraene-13-carboxylatePubChem
Physical StateSolid (predicted)-
SolubilitySoluble in methanol (B129727), ethanol, chloroform, DMSOInferred from related alkaloids

Synthesis of this compound

The following protocol is based on a synthetic scheme for 19-(Z)-Akuammidine and general synthetic methodologies for related indole alkaloids.[1]

Experimental Protocol: Synthesis of this compound

  • Reaction: Aldol (B89426) condensation of a suitable precursor with formaldehyde (B43269), followed by stereoselective reduction and cyclization.

  • Precursor: A sarpagan-type indole alkaloid intermediate.

  • Reagents:

    • Formaldehyde

    • Lithium diisopropylamide (LDA)

    • Diisobutylaluminium hydride (DIBAL-H) or other suitable reducing agent

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Hydrochloric acid (HCl)

    • Sodium bicarbonate (NaHCO₃)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane, methanol)

  • Procedure:

    • Dissolve the sarpagan-type precursor in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C.

    • Add LDA dropwise and stir for 30 minutes to generate the enolate.

    • Add formaldehyde to the reaction mixture and stir for 2 hours at -78 °C.

    • Quench the reaction with saturated aqueous NaHCO₃ solution and allow it to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude aldol addition product.

    • Dissolve the crude product in an appropriate solvent (e.g., dichloromethane) and cool to -78 °C.

    • Add a stereoselective reducing agent (e.g., DIBAL-H) to facilitate the desired cyclization and formation of the (Z)-isomer.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction and work up as described in step 5-7.

    • Purify the crude this compound by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in chloroform).

Purification and Isolation

For the isolation of this compound from natural sources, such as certain species of Gelsemium or Alstonia, or for the purification of the synthetic product, the following methods can be employed.

Protocol: Isolation from Natural Sources

A pH-zone-refining countercurrent chromatography method has been proven effective for the separation of akuamma alkaloids.[2]

Protocol: Purification by Preparative HPLC

  • Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid.

  • Flow Rate: 4 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Collect fractions corresponding to the this compound peak.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization of the Analytical Standard

A comprehensive characterization is mandatory to establish the identity and purity of the this compound analytical standard.

Spectroscopic Analysis

Table 2: Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR (CDCl₃)Specific chemical shifts and coupling constants confirming the (Z)-configuration of the ethylidene group and the overall structure.[3]
¹³C NMR (CDCl₃)Characteristic chemical shifts for all 21 carbon atoms, consistent with the proposed structure.[3]
Mass Spectrometry (ESI-MS)[M+H]⁺ ion at m/z 353.1865. Fragmentation pattern should be analyzed to confirm the structure.
Infrared (IR) SpectroscopyCharacteristic absorption bands for N-H, O-H, C=O (ester), and aromatic C-H and C=C stretching vibrations.
Chromatographic Purity

A stability-indicating HPLC method should be developed and validated to determine the purity of the this compound standard and to separate it from its (E)-isomer and other potential impurities.

Protocol: HPLC Method for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Stability of the Analytical Standard

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to understand the degradation pathways of this compound.[4]

Protocol: Forced Degradation Study

  • Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105 °C for 48 hours (solid state).

    • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.

  • Procedure:

    • Prepare solutions of this compound (e.g., 1 mg/mL in methanol).

    • Subject the solutions (and solid material for thermal and photolytic studies) to the stress conditions.

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the stressed samples using the validated HPLC method to assess for degradation and the formation of new peaks.

Visualizations

Standard_Development_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_method_dev Analytical Method Development cluster_stability Stability Assessment Synthesis Synthesis of this compound Purification Purification (Prep. HPLC) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy Purity Chromatographic Purity (HPLC) Purification->Purity MethodDev HPLC Method Development Purity->MethodDev Validation Method Validation (ICH) MethodDev->Validation ForcedDeg Forced Degradation Study Validation->ForcedDeg Stability Establish Storage Conditions ForcedDeg->Stability FinalStandard FinalStandard Stability->FinalStandard Certified Reference Standard

Caption: Workflow for the development of a this compound analytical standard.

HPLC_Method_Development_Logic cluster_column_selection Stationary Phase cluster_mobile_phase Mobile Phase Optimization cluster_detection Detection Parameters cluster_validation Method Validation start Define Analytical Goal: Separate this compound from isomers and impurities C18 C18 Reverse-Phase start->C18 Chiral Chiral Stationary Phase C18->Chiral If needed for enantiomers Solvents Acetonitrile vs. Methanol C18->Solvents Additive Formic Acid vs. Ammonium Acetate Solvents->Additive Gradient Gradient Elution Profile Additive->Gradient Wavelength UV Wavelength Selection (e.g., 254 nm, 280 nm) Gradient->Wavelength Temperature Column Temperature Specificity Specificity Temperature->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Logical flow for HPLC method development and validation.

Signaling_Pathway_Placeholder cluster_receptor Opioid Receptor Interaction cluster_downstream Potential Downstream Effects cluster_cellular_response Cellular Response Akuammidine This compound MuReceptor μ-Opioid Receptor Akuammidine->MuReceptor Binding KappaReceptor κ-Opioid Receptor Akuammidine->KappaReceptor Binding AdenylateCyclase Adenylate Cyclase Inhibition MuReceptor->AdenylateCyclase IonChannels Ion Channel Gating MuReceptor->IonChannels MAPK MAPK Pathway Modulation KappaReceptor->MAPK Analgesia Analgesia AdenylateCyclase->Analgesia AntiInflammatory Anti-inflammatory Effects MAPK->AntiInflammatory

Caption: Postulated signaling pathway for this compound based on related alkaloids.

References

Troubleshooting & Optimization

Technical Support Center: Semi-synthesis of (Z)-Akuammidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the semi-synthesis of (Z)-Akuammidine analogs.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

1. Low or No Product Yield

  • Problem: The reaction is yielding very little or none of the desired this compound analog.

  • Possible Causes:

    • Poor quality of starting material: The purity of the starting this compound or other precursors is crucial.

    • Inefficient reaction conditions: The chosen solvent, temperature, or reaction time may not be optimal.

    • Degradation of reagents: Key reagents may have degraded due to improper storage or handling.

    • Presence of moisture or oxygen: Some reactions in indole (B1671886) alkaloid synthesis are sensitive to air and moisture.

    • Incorrect stoichiometry: The molar ratios of the reactants may be incorrect.

  • Suggested Solutions:

    • Verify Starting Material Purity: Confirm the purity of the starting materials using techniques like NMR, HPLC, or mass spectrometry.

    • Optimize Reaction Conditions: Systematically vary the solvent, temperature, and reaction time to find the optimal conditions. The choice of a suitable solvent system is critical, and alternatives should be explored.

    • Use Fresh Reagents: Ensure that all reagents are fresh and have been stored correctly.

    • Inert Atmosphere: If the reaction is sensitive to air or moisture, perform it under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

    • Stoichiometry Check: Carefully calculate and measure the molar ratios of all reactants.

2. Formation of Multiple Byproducts

  • Problem: The reaction mixture shows multiple spots on TLC or peaks in HPLC, indicating the formation of several unintended products.

  • Possible Causes:

    • Lack of Chemoselectivity: The reagents may be reacting with multiple functional groups on the this compound scaffold. The functionalization of the indole nucleus can be particularly challenging.

    • Side Reactions: The reaction conditions may be promoting undesired side reactions, such as oxidation or rearrangement of the indole alkaloid core.

    • Over-reaction or Decomposition: Prolonged reaction times or high temperatures can lead to the decomposition of the desired product or further reactions.

    • Epimerization: The stereochemistry at certain positions, such as C16, can be sensitive to the reaction conditions, leading to the formation of diastereomers.

  • Suggested Solutions:

    • Protecting Group Strategy: Employ protecting groups to temporarily mask reactive functional groups and ensure that the reaction occurs only at the desired position.

    • Milder Reaction Conditions: Use milder reagents and lower reaction temperatures to minimize side reactions.

    • Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC to determine the optimal time to quench the reaction and avoid over-reaction.

    • Stereocontrol: For reactions involving stereocenters, consider using stereoselective catalysts or reagents. Enzymatic transformations can also be a powerful tool for controlling stereochemistry.[1]

3. Difficulties in Product Purification

  • Problem: The desired this compound analog is difficult to separate from starting materials, reagents, or byproducts.

  • Possible Causes:

    • Co-elution of Analogs: Structurally similar akuamma alkaloids and their analogs often have very similar polarities, making them difficult to separate by standard flash chromatography.[2]

    • Poor Solubility: The product may have poor solubility in common chromatography solvents.

    • Product Instability on Silica (B1680970) Gel: The product may be unstable on silica or alumina (B75360) gel, leading to degradation during purification.

  • Suggested Solutions:

    • Specialized Chromatography Techniques: For challenging separations of akuamma alkaloids, consider using advanced techniques like pH-zone-refining countercurrent chromatography (pHZR-CCC).[2][3][4]

    • Alternative Solvent Systems: Experiment with different solvent systems for column chromatography to improve separation.

    • Preparative HPLC: For high-purity samples, preparative HPLC can be an effective purification method.

    • Crystallization: If the product is a solid, crystallization can be a highly effective purification technique.

Frequently Asked Questions (FAQs)

1. What are the most common starting materials for the semi-synthesis of this compound analogs?

The most common starting material is this compound itself, which can be isolated from the seeds of Picralima nitida. The isolation of a suite of akuamma alkaloids, including akuammidine, has been reported, often requiring advanced purification techniques to obtain pure starting materials.[3][4]

2. What are the key reactive sites on the this compound scaffold for semi-synthetic modifications?

The indole nucleus presents several positions for functionalization, including the indole nitrogen (N1) and various positions on the aromatic ring.[5] Late-stage functionalization of the indole nucleus is a common strategy, though it requires highly chemoselective reactions.[5]

3. How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of most reactions. High-performance liquid chromatography (HPLC) can provide more detailed information about the reaction mixture, including the relative amounts of starting material, product, and byproducts.

4. What analytical techniques are essential for characterizing new this compound analogs?

The characterization of new analogs typically involves a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for determining the structure of the new compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound.

5. Are there any specific safety precautions I should take when working with this compound and its analogs?

As with all chemicals, it is important to handle this compound and its derivatives with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The pharmacological properties of new analogs may be unknown, so they should be handled as potentially bioactive compounds.

Quantitative Data

Table 1: Example Reaction Conditions for Indole Alkaloid Modification

ParameterCondition 1Condition 2Condition 3
Reactant AkuamminePseudo-akuammigineIndole Derivative
Reagent Triflic AnhydrideAlkyl HalideBoronic Acid
Catalyst PyridineNaHPd(PPh3)4
Solvent DichloromethaneTetrahydrofuranToluene/Ethanol
Temperature 0 °C to rt0 °C to rt80 °C
Time 2 h12 h18 h
Yield VariesVariesVaries

Note: This table provides generalized conditions based on synthetic transformations of related indole alkaloids and should be optimized for specific this compound analogs.

Experimental Protocols

General Protocol for N-Alkylation of the Indole Nucleus

  • Preparation: To a solution of the this compound analog in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N2 or Ar), add a suitable base (e.g., NaH, K2CO3) at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes. Then, add the desired alkylating agent (e.g., an alkyl halide or triflate) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC or HPLC.

  • Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of NH4Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or another suitable method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: this compound Analog dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Base at 0°C dissolve->add_base add_reagent Add Modifying Reagent add_base->add_reagent react Stir and Monitor (TLC/HPLC) add_reagent->react quench Quench Reaction react->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify (e.g., Chromatography) extract->purify characterize Characterize Final Product purify->characterize end End: Purified Analog characterize->end troubleshooting_low_yield start Low Product Yield check_sm Check Starting Material Purity (NMR, HPLC) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify Starting Material sm_ok->purify_sm No optimize Optimize Reaction Conditions (Solvent, Temp, Time) sm_ok->optimize Yes purify_sm->check_sm yield_improved Yield Improved? optimize->yield_improved check_reagents Check Reagent Quality & Stoichiometry yield_improved->check_reagents No end_success Problem Solved yield_improved->end_success Yes reagents_ok Reagents OK? check_reagents->reagents_ok use_fresh_reagents Use Fresh/Pure Reagents reagents_ok->use_fresh_reagents No consider_side_reactions Investigate Side Reactions (TLC, LC-MS) reagents_ok->consider_side_reactions Yes use_fresh_reagents->check_reagents end_further_investigation Further Investigation Needed consider_side_reactions->end_further_investigation challenges_relationship cluster_synthesis Synthetic Challenges cluster_purification Purification & Analysis chemoselectivity Chemoselectivity side_reactions Side Reactions chemoselectivity->side_reactions influences protecting_groups Protecting Group Strategy chemoselectivity->protecting_groups requires stereocontrol Stereocontrol (C16) stereocontrol->side_reactions can lead to co_elution Co-elution of Analogs side_reactions->co_elution complicates protecting_groups->co_elution can affect purity_assessment Purity Assessment co_elution->purity_assessment impacts characterization Structural Characterization purity_assessment->characterization is critical for

References

Technical Support Center: Optimizing the Purification of (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (Z)-Akuammidine from crude plant extracts. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the separation and purification of this indole (B1671886) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound and other indole alkaloids?

A1: The purification of polar indole alkaloids like this compound presents several challenges due to their chemical properties. These molecules often contain basic nitrogen atoms and polar functional groups, leading to strong interactions with stationary phases. Key difficulties include:

  • Strong Adsorption: The polar nature of these alkaloids can cause them to bind very strongly to polar stationary phases like silica (B1680970) gel, making elution difficult.

  • Peak Tailing: Secondary interactions, particularly between the basic nitrogen of the alkaloid and acidic silanol (B1196071) groups on the surface of silica gel, are a primary cause of peak tailing.[1] This distortion complicates fraction collection and reduces purity.

  • Poor Resolution: The presence of multiple, structurally similar alkaloids in a crude extract can make achieving baseline separation a significant challenge.

  • Compound Degradation: Some indole alkaloids are sensitive to the acidic nature of standard silica gel and may degrade during the purification process.[1]

Q2: How do I choose the appropriate stationary phase for my separation?

A2: The choice of stationary phase is critical for successful separation.

  • Silica Gel: This is the most common stationary phase due to its versatility and cost-effectiveness. However, its acidic nature can cause issues with basic alkaloids.

  • Alumina (Neutral or Basic): This can be a good alternative to silica gel for basic compounds, as it is less acidic and can reduce peak tailing.

  • Reversed-Phase (C18): This is used for separating compounds based on hydrophobicity. It is often used as a final polishing step in purification.[2]

  • Strong Cation Exchange (SCX): These columns are specifically designed to capture basic compounds like alkaloids. The alkaloids are retained and then selectively eluted by changing the pH or ionic strength of the mobile phase.

Q3: What is the best strategy for selecting a mobile phase?

A3: Mobile phase selection is typically optimized using Thin Layer Chromatography (TLC) before scaling up to column chromatography.

  • Polarity Range: Test a range of solvent systems with varying polarities. Common systems include gradients of ethyl acetate (B1210297) in hexane (B92381) or methanol (B129727) in dichloromethane (B109758).[1]

  • Optimal Rf Value: For column chromatography, the ideal TLC Rf (retardation factor) for the target compound is typically between 0.2 and 0.4 to ensure good separation.[1]

  • Use of Modifiers: For polar indole alkaloids, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521) (typically 0.1-1%) to the mobile phase can dramatically improve peak shape by masking the acidic silanol sites on silica gel.

  • pH Consideration: Adjusting the pH of the mobile phase is crucial, especially in reversed-phase chromatography. Using a buffer can help maintain a consistent pH and improve the reproducibility of the separation.

Troubleshooting Guide

Problem Possible Cause Solution
Target alkaloid will not elute from the silica gel column. The alkaloid is interacting too strongly with the acidic stationary phase.- Add a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to your mobile phase. - Switch to a less acidic stationary phase like neutral alumina. - Consider using reversed-phase chromatography if the compound is sufficiently water-soluble.
Significant peak tailing in collected fractions. - Secondary interactions between the basic nitrogen of the alkaloid and acidic silanol groups on the silica gel. - Column overload.- Add a basic modifier to the mobile phase to mask the silanol groups. - Reduce the amount of sample loaded onto the column.
Poor separation of this compound from other alkaloids. The chosen solvent system is not providing adequate resolution.- Go back to TLC and screen a wider range of solvent systems to find one that provides a greater difference in Rf values between your target compound and the impurities. - Use a shallower gradient during elution in column chromatography.
Suspected degradation of this compound during purification. The compound is unstable on the acidic surface of silica gel.- Deactivate the silica gel before packing the column by treating it with a base (e.g., washing with a solvent containing triethylamine). - Use a less acidic stationary phase like neutral alumina.
Formation of an emulsion during liquid-liquid extraction. High concentration of surfactant-like compounds in the crude extract.- Gently swirl instead of vigorously shaking the separatory funnel. - Add a small amount of a different organic solvent to adjust the polarity. - Use centrifugation to break the emulsion. - Consider using supported liquid extraction (SLE).

Data Presentation

Table 1: Comparison of Purification Methods for Akuamma Alkaloids

Method Stationary Phase Mobile Phase/Solvent System Key Advantages Potential Challenges Reference
Acid-Alcohol Reflux Extraction Cationic Exchange Resin (e.g., Dowex 50WX4)Acidified Ethanol (pH ~2-3) for extraction; Dilute HCl for washing; Alkaline solutions (e.g., NH4OH) for elution.Enhances solubility of protonated alkaloids.Potential for compound degradation with strong acids.
Silica Gel Column Chromatography Silica Gel (100-200 or 200-300 mesh)Dichloromethane:Methanol (e.g., 100:1)Versatile and cost-effective.Strong adsorption, peak tailing, potential for compound degradation.
Reversed-Phase Chromatography C18 Silica GelMethanol:Water gradient (e.g., 40-80% Methanol)Good for final purification and separating compounds by hydrophobicity.Requires the compound to be soluble in the mobile phase.
pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC) Liquid-LiquidExample: t-methyl-butyl ether-n-butanol-acetonitrile-water (2:2:1:5 v/v) with TEA as retainer and HCl as eluter.High loading capacity, avoids solid support adsorption, good for preparative scale.Requires specialized equipment and optimization of biphasic solvent systems.

Table 2: TLC Solvent Systems for Indole Alkaloids

Solvent System Ratio (v/v) Notes Reference
Dichloromethane:Methanol20:1For monitoring fractions from silica gel chromatography.
Ethyl acetate:Hexane:Ethanol:Ammonia solution100:5:5:2.5Good for separating indole alkaloid mixtures on silica gel plates.
Chloroform:Methanol:25% Ammonia8:2:0.5Effective for visualizing spots with Dragendorff reagent.
Toluene:Ethylacetate:Diethylamine7:2:1A good general solvent system for alkaloid separation.

Experimental Protocols

Protocol 1: General Extraction of Alkaloids from Plant Material
  • Maceration: Soak the dried and powdered plant material (e.g., seeds of Picralima nitida) in methanol for 24-48 hours at room temperature.

  • Filtration: Filter the mixture and collect the methanol extract.

  • Concentration: Evaporate the methanol under reduced pressure to obtain a crude extract.

  • Acid-Base Extraction: a. Dissolve the crude extract in 2% sulfuric acid. b. Wash the acidic solution with a nonpolar organic solvent (e.g., hexane or dichloromethane) to remove neutral and weakly basic compounds. c. Basify the aqueous layer to pH 9-10 with ammonium hydroxide. d. Extract the alkaloids into an organic solvent such as dichloromethane or ethyl acetate. e. Combine the organic layers and evaporate the solvent to yield the crude alkaloid fraction.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography
  • Column Preparation: a. Prepare a slurry of silica gel (200-300 mesh) in the initial, least polar mobile phase (e.g., 100% dichloromethane). b. Pack a glass column with the slurry, ensuring no air bubbles are trapped. c. Equilibrate the column by passing several column volumes of the initial mobile phase through it.

  • Sample Loading: a. Dissolve the crude alkaloid extract in a minimal amount of dichloromethane. b. Alternatively, use a "dry loading" method by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.

  • Elution: a. Begin elution with 100% dichloromethane. b. Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol (e.g., 1%, 2%, 5%, etc.). A common gradient is from 100:1 to 20:1 dichloromethane:methanol.

  • Fraction Collection and Analysis: a. Collect fractions of a suitable volume. b. Monitor the fractions by TLC using a suitable solvent system (e.g., dichloromethane:methanol 20:1) and visualize under UV light or with Dragendorff's reagent. c. Combine the fractions containing pure this compound.

  • Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow start Crude Plant Material extraction Methanol Extraction start->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom tlc TLC Analysis of Fractions column_chrom->tlc combine Combine Pure Fractions tlc->combine reversed_phase Reversed-Phase HPLC (Optional) combine->reversed_phase pure_compound Pure this compound combine->pure_compound reversed_phase->pure_compound

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Poor Separation/Peak Tailing check_rf Is Rf value on TLC optimal (0.2-0.4)? start->check_rf adjust_solvent Adjust mobile phase polarity check_rf->adjust_solvent No add_modifier Add basic modifier (e.g., TEA) to mobile phase check_rf->add_modifier Yes adjust_solvent->check_rf check_loading Is the column overloaded? add_modifier->check_loading reduce_load Reduce sample load check_loading->reduce_load Yes change_stationary Change stationary phase (e.g., Alumina, C18) check_loading->change_stationary No solution Improved Separation reduce_load->solution change_stationary->solution

Caption: Troubleshooting decision tree for poor chromatographic separation.

signaling_pathway akuammidine (B1680586) This compound mu_receptor μ-Opioid Receptor (μOR) akuammidine->mu_receptor g_protein Gi/o Protein Activation mu_receptor->g_protein beta_arrestin β-Arrestin 2 Recruitment mu_receptor->beta_arrestin adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase camp Decreased cAMP adenylyl_cyclase->camp downstream Downstream Signaling camp->downstream beta_arrestin->downstream

Caption: Simplified signaling pathway of this compound at the μ-opioid receptor.

References

Technical Support Center: Overcoming Solubility Challenges of (Z)-Akuammidine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (Z)-Akuammidine in aqueous buffers during experimental procedures.

Troubleshooting Guide

Researchers may face challenges in dissolving this compound in aqueous buffers for biological assays. This guide provides a systematic approach to troubleshoot and overcome these solubility issues.

Problem: this compound precipitates out of solution upon addition to aqueous buffer.

This is a common issue for poorly water-soluble compounds like this compound, an indole (B1671886) alkaloid. The following steps provide a logical workflow to identify a suitable solubilization strategy.

G start Start: this compound Precipitation in Aqueous Buffer prep_stock Prepare a Concentrated Stock Solution in an Organic Solvent start->prep_stock dmso Is DMSO a suitable solvent? prep_stock->dmso other_solvent Try alternative organic solvents (e.g., Ethanol, Methanol) dmso->other_solvent No dilute Dilute Stock Solution into Aqueous Buffer dmso->dilute Yes other_solvent->dilute precipitates Does it still precipitate? dilute->precipitates cosolvent Increase Co-solvent Concentration precipitates->cosolvent Yes success Success: Soluble Solution Achieved precipitates->success No check_tolerance Check cellular/assay tolerance to the co-solvent concentration cosolvent->check_tolerance ph_adjust Adjust the pH of the Aqueous Buffer check_tolerance->ph_adjust acidic_ph Try acidic pH (e.g., pH 4-6) ph_adjust->acidic_ph basic_ph Try basic pH (e.g., pH 8-9) ph_adjust->basic_ph solubility_test Does solubility improve? acidic_ph->solubility_test basic_ph->solubility_test cyclodextrin Utilize Cyclodextrins solubility_test->cyclodextrin No solubility_test->success Yes prepare_complex Prepare this compound-Cyclodextrin Inclusion Complex cyclodextrin->prepare_complex surfactant Use Surfactants prepare_complex->surfactant prepare_complex->success If successful surfactant_screen Screen different non-ionic surfactants (e.g., Tween 80, Polysorbate 20) surfactant->surfactant_screen fail Consult further literature for specific formulations surfactant_screen->fail

Figure 1: Troubleshooting workflow for solubilizing this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

This compound is an indole alkaloid with a molecular weight of 352.434 g/mol .[1] It is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[2][3] Its aqueous solubility is low, which is a common characteristic of many alkaloids.[4][5] The XLogP3 value of 1.5 suggests moderate lipophilicity.

Q2: What is the first step I should take to dissolve this compound for an aqueous-based assay?

The recommended first step is to prepare a concentrated stock solution of this compound in a water-miscible organic solvent, such as DMSO. This stock solution can then be diluted into your aqueous buffer to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the biological system (typically ≤0.5% for DMSO in cell-based assays).

Q3: My this compound precipitates when I dilute the DMSO stock solution into my buffer. What should I do?

Precipitation upon dilution indicates that the aqueous solubility of this compound is exceeded. You can try the following approaches:

  • Increase the co-solvent concentration: If your experimental system allows, you can slightly increase the final concentration of DMSO. However, always perform a vehicle control to ensure the co-solvent does not interfere with your assay.

  • pH adjustment: As an alkaloid, the solubility of this compound is likely pH-dependent. You can try adjusting the pH of your aqueous buffer. Since alkaloids are basic, decreasing the pH (acidification) can increase their solubility by forming a more soluble salt. Experiment with a range of pH values (e.g., from 4.0 to 7.4) to find the optimal pH for solubility.

  • Use of excipients: Consider using solubility enhancers such as cyclodextrins or surfactants.

Q4: How do cyclodextrins improve the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like this compound, forming an inclusion complex. This complex has improved aqueous solubility and stability. Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.

Q5: Can I use surfactants to dissolve this compound?

Yes, non-ionic surfactants like Tween® 80 (polysorbate 80) or Pluronic® F-68 can be used to increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug. The choice and concentration of the surfactant should be carefully optimized for your specific application to avoid any cytotoxic or interfering effects.

Q6: Are there any specific buffer systems recommended for working with alkaloids like this compound?

While standard buffers like phosphate-buffered saline (PBS) and Tris are commonly used, for studies aiming to mimic physiological conditions more closely, a bicarbonate buffer system might be more appropriate. However, the choice of buffer will ultimately depend on the requirements of your specific assay. The buffer's pH and its components can influence the solubility of your compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out a precise amount of this compound powder. For a 10 mM stock solution, you will need 3.524 mg of this compound for every 1 mL of DMSO.

  • Add the appropriate volume of DMSO to the powder.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE filter).

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Quantitative Data Summary Table:

PropertyValue
Molecular Weight352.434 g/mol
Stock Concentration10 mM
Mass per 1 mL3.524 mg
SolventDMSO
Storage-20°C or -80°C
Protocol 2: Determination of Optimal pH for this compound Solubility

This protocol provides a method to determine the pH-dependent solubility of this compound.

Materials:

Procedure:

  • Prepare saturated solutions of this compound in each buffer by adding an excess amount of the compound to each buffer in separate microcentrifuge tubes.

  • Incubate the tubes on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the tubes at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry (if a chromophore is present and a standard curve is established) or HPLC.

  • Plot the solubility of this compound as a function of pH to identify the optimal pH range for dissolution.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol outlines a method for preparing an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.

  • Slowly add an excess of this compound powder to the HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-72 hours to facilitate the formation of the inclusion complex.

  • Filter the suspension to remove the undissolved this compound.

  • Freeze-dry (lyophilize) the resulting clear solution to obtain the this compound-HP-β-CD complex as a solid powder.

  • The powder can then be reconstituted in an aqueous buffer to the desired concentration. The solubility of this complex should be significantly higher than that of the free compound.

Signaling Pathway and Workflow Diagrams

G cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve filter Sterile Filter dissolve->filter aliquot Aliquot & Store at -20°C/-80°C filter->aliquot thaw Thaw Stock Aliquot dilute Dilute in Aqueous Buffer thaw->dilute vortex Vortex to Mix dilute->vortex use Use Immediately in Assay vortex->use

Figure 2: Experimental workflow for preparing this compound solutions.

G Akuammidine This compound Receptor Opioid Receptor (μ-opioid preference) Akuammidine->Receptor Binds Signaling Downstream Signaling Cascade Receptor->Signaling Activates Response Biological Response (e.g., Analgesia) Signaling->Response Leads to

Figure 3: Simplified signaling pathway of this compound.

References

Stability of (Z)-Akuammidine under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of (Z)-Akuammidine under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound, an indole (B1671886) alkaloid, is primarily affected by pH, temperature, light, and the presence of oxidizing agents. Like many complex organic molecules, it is susceptible to hydrolysis and oxidation, which can be accelerated by harsh environmental conditions.

Q2: How does pH affect the stability of this compound?

A2: this compound is expected to be most stable in slightly acidic to neutral conditions. Under strongly acidic or alkaline conditions, it is likely to undergo degradation. Acidic conditions may lead to hydrolysis of the ester group, while alkaline conditions can also promote hydrolysis and potentially other rearrangements.

Q3: What is the impact of temperature on the stability of this compound?

A3: Elevated temperatures will accelerate the degradation of this compound. It is recommended to store stock solutions at low temperatures (2-8°C for short-term and -20°C or -80°C for long-term) to minimize degradation. For experimental procedures at elevated temperatures, the duration of exposure should be minimized.

Q4: Is this compound sensitive to light?

Q5: What are the likely degradation products of this compound?

A5: Based on its structure, potential degradation products could arise from hydrolysis of the methyl ester to the corresponding carboxylic acid, and oxidation of the indole nucleus or other susceptible moieties. The specific degradation profile will depend on the stress conditions applied.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in chromatogram Degradation of this compound- Confirm the identity of the extra peaks by conducting a forced degradation study to identify retention times of degradation products. - Ensure proper storage of the sample (low temperature, protected from light). - Check the pH of your sample and buffers.
Loss of compound potency or concentration Chemical instability under experimental conditions- Re-evaluate the pH and temperature of your experimental setup. - Perform a time-course experiment to determine the rate of degradation under your specific conditions. - Consider using a stabilizing agent if compatible with your experiment.
Inconsistent results between experiments Variability in sample handling and storage- Standardize protocols for sample preparation, handling, and storage. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Ensure all solutions are protected from light and stored at the recommended temperature.

Illustrative Stability Data

The following tables present hypothetical stability data for this compound based on general principles of indole alkaloid stability. This data is for illustrative purposes to guide experimental design.

Table 1: Hypothetical Stability of this compound (0.1 mg/mL Solution) under Different pH and Temperature Conditions after 7 Days.

pH% Remaining at 4°C% Remaining at 25°C% Remaining at 40°C
3.0 >98%95%88%
5.0 >99%98%94%
7.0 >99%97%91%
9.0 97%90%80%

Table 2: Hypothetical Forced Degradation of this compound under Various Stress Conditions.

Stress Condition Duration % Degradation (Hypothetical) Major Degradation Products (Plausible)
0.1 N HCl24 hours at 60°C15-25%Hydrolysis of methyl ester
0.1 N NaOH24 hours at 60°C20-30%Hydrolysis of methyl ester and other rearrangements
3% H₂O₂24 hours at RT10-20%N-oxides, hydroxylated derivatives
Heat (Solid State)48 hours at 80°C5-10%Oxidative and other thermal degradation products
Photostability24 hours exposure to UV/Vis light10-15%Photodegradation products

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution: Dissolve the powder in a suitable organic solvent (e.g., DMSO or ethanol) to prepare a concentrated stock solution.

  • Dilution: Further dilute the stock solution with the appropriate aqueous buffer to the desired final concentration for the experiment.

  • Storage: Store the stock solution in amber vials at -20°C or -80°C for long-term storage. For daily use, store at 2-8°C and protect from light.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][2][3]

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at 60°C. Collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and incubate at 60°C. Collect and neutralize samples as described for acid hydrolysis.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide and keep at room temperature. Collect samples at various time points.

  • Thermal Degradation: Expose solid this compound powder to dry heat at 80°C. Dissolve samples at different time points for analysis.

  • Photodegradation: Expose a solution of this compound to a photostability chamber with a calibrated light source (UV/Vis). A control sample should be wrapped in aluminum foil to shield it from light.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of remaining this compound and to profile the degradation products.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results start Start: this compound Powder stock Prepare Stock Solution (e.g., DMSO) start->stock working Prepare Working Solutions in Buffers (pH 3, 5, 7, 9) stock->working temp Incubate at Different Temperatures (4°C, 25°C, 40°C) working->temp forced Forced Degradation (Acid, Base, Oxidative, Light, Heat) working->forced sampling Sample at Time Points temp->sampling forced->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (% Remaining, Degradation Products) hplc->data end End: Stability Profile data->end

Caption: Experimental Workflow for this compound Stability Testing.

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Akuammidine This compound CarboxylicAcid Carboxylic Acid Derivative Akuammidine->CarboxylicAcid Acid/Base N_Oxide N-Oxide Akuammidine->N_Oxide H₂O₂ Hydroxylated Hydroxylated Derivative Akuammidine->Hydroxylated H₂O₂ / Light

Caption: Plausible Degradation Pathways for this compound.

References

Preventing degradation of (Z)-Akuammidine during storage and experimentation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support center provides guidance on the storage and handling of (Z)-Akuammidine based on general knowledge of indole (B1671886) alkaloid chemistry and best practices in pharmaceutical stability studies. To date, specific forced degradation studies and detailed degradation pathways for this compound have not been extensively reported in the scientific literature. The information herein is intended to guide researchers in preventing degradation and should be supplemented with in-house stability assessments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Like many indole alkaloids, this compound is susceptible to degradation through several mechanisms:

  • Hydrolysis: The ester functional group in the molecule can be hydrolyzed under acidic or basic conditions.

  • Oxidation: The indole nucleus and other functional groups can be susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.

  • Photodegradation: Exposure to UV or visible light can provide the energy for photochemical reactions, leading to the formation of degradation products.

  • Thermal Degradation: High temperatures can accelerate the rate of all degradation reactions.

  • Isomerization: The (Z) configuration of the ethylidene group may isomerize to the more stable (E) isomer, especially when exposed to energy sources like heat or light.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: For long-term storage (months to years), it is recommended to store the compound at -20°C. For short-term storage (days to weeks), storage at 2-8°C is acceptable.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Form: Store as a solid powder whenever possible, as solutions are generally less stable.

Q3: I need to prepare a stock solution of this compound. Which solvent should I use and how should I store the solution?

A3: For preparing stock solutions, it is advisable to use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). If aqueous buffers are required for experiments, prepare fresh solutions from the stock solution immediately before use.

Storage of Solutions:

  • Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Protect solutions from light.

  • Before use, allow the solution to equilibrate to room temperature to prevent condensation from introducing water.

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of this compound can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact drug from its degradation products and potential isomers. Regular analysis of your sample against a freshly prepared standard can help you track its purity over time.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected peaks in HPLC chromatogram Degradation of this compoundReview storage conditions (temperature, light, atmosphere). Prepare fresh solutions. Perform a forced degradation study to identify potential degradants.
Isomerization to (E)-AkuammidineUse a validated HPLC method capable of separating geometric isomers. Minimize exposure of the sample to heat and light.
Solvent impuritiesUse high-purity, HPLC-grade solvents. Run a solvent blank to check for interfering peaks.
Loss of biological activity Degradation of the active compoundConfirm the purity of the compound by HPLC. If degradation is confirmed, obtain a fresh batch of this compound and store it under the recommended conditions.
Discoloration of the solid compound Oxidation or other degradationDiscard the discolored material. Ensure future storage is under an inert atmosphere and protected from light.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1] The following is a general protocol that can be adapted for this compound.

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw samples, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at 60°C for 48 hours.

    • At the end of the study, dissolve the solid in the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (1 mg/mL) and a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2]

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC.

  • HPLC Analysis: Analyze all samples using a suitable HPLC method. The method should be capable of separating the parent peak from any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can separate this compound from its potential degradation products and isomers.

Instrumentation:

  • HPLC with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte).

  • Injection Volume: 10 µL

Method Development and Validation:

  • Inject a solution of intact this compound to determine its retention time.

  • Inject samples from the forced degradation study to assess the separation of degradation products from the parent peak.

  • Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate resolution between all peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound

ConditionSolid StateSolution
Long-Term Storage -20°C, protected from light, under inert gas-80°C in anhydrous aprotic solvent, protected from light
Short-Term Storage 2-8°C, protected from light, under inert gas-20°C, protected from light
Handling Handle in a glove box or under a stream of inert gasMinimize freeze-thaw cycles. Equilibrate to room temperature before opening.

Table 2: Hypothetical Forced Degradation Results for this compound

This table presents hypothetical data for illustrative purposes, as specific data for this compound is not currently available in the literature. Actual results may vary.

Stress ConditionDurationTemperature% Degradation (Hypothetical)Number of Degradation Peaks (Hypothetical)
0.1 M HCl24 h60°C15%2
0.1 M NaOH24 h60°C25%3
3% H₂O₂24 hRT10%1
Thermal (Solid)48 h60°C5%1
Photolytic1.2 million lux hRT20%2

Visualizations

experimental_workflow cluster_storage Storage cluster_experiment Experimentation cluster_analysis Analysis storage_solid Solid this compound -20°C, Dark, Inert Gas storage_solution Stock Solution in DMSO -80°C, Dark prep_working Prepare Working Solution (Aqueous Buffer) storage_solution->prep_working Freshly Prepared bio_assay Biological Assay prep_working->bio_assay hplc_analysis HPLC-UV Analysis bio_assay->hplc_analysis Sample for Stability Check data_interpretation Data Interpretation hplc_analysis->data_interpretation

Caption: Experimental workflow for handling and analysis of this compound.

degradation_pathways cluster_degradation Potential Degradation Pathways Z_Akuammidine This compound hydrolysis Hydrolysis Product (Ester Cleavage) Z_Akuammidine->hydrolysis Acid/Base oxidation Oxidation Product (Indole Ring Oxidation) Z_Akuammidine->oxidation O2, Light isomerization (E)-Akuammidine Z_Akuammidine->isomerization Heat, Light photodegradation Photodegradation Product Z_Akuammidine->photodegradation UV/Vis Light

References

Troubleshooting low yield in (Z)-Akuammidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of (Z)-Akuammidine, particularly focusing on addressing issues of low yield.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific problems that may be encountered during the synthesis of this compound.

Issue 1: Low yield in the initial Pictet-Spengler reaction for the formation of the β-carboline core.

  • Question: We are observing a low yield in the Pictet-Spengler reaction between tryptamine (B22526) and the relevant aldehyde precursor. What are the likely causes and how can we optimize this step?

  • Answer: Low yields in the Pictet-Spengler reaction are a common issue and can often be attributed to several factors.[1][2] A systematic review of the reaction conditions is the best approach.

    • Inadequate Acid Catalysis: The reaction is acid-catalyzed, and the choice and concentration of the acid are critical.

      • Solution: Screen various protic and Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) to find the optimal catalyst for your specific substrates.[1] The concentration of the acid should also be optimized; too high a concentration can lead to side reactions or degradation of starting materials.

    • Poor Quality of Starting Materials: Impurities in either the tryptamine or the aldehyde can significantly inhibit the reaction.

      • Solution: Ensure the purity of your starting materials. Recrystallize or chromatograph the tryptamine and aldehyde if necessary. The aldehyde can be prone to oxidation, so using freshly purified or distilled aldehyde is recommended.

    • Suboptimal Reaction Temperature and Time: The reaction may be sensitive to temperature.

      • Solution: Monitor the reaction progress by TLC or LC-MS at different temperatures to find the optimal balance between reaction rate and byproduct formation. Some reactions may require initial cooling to control the initial condensation, followed by heating to facilitate cyclization.[1]

    • Solvent Effects: The choice of solvent can impact the solubility of reactants and intermediates, as well as the reaction rate.

      • Solution: While protic solvents are common, aprotic solvents have sometimes been shown to give better yields.[2] A solvent screen including solvents like dichloromethane (B109758), toluene, and acetonitrile (B52724) could be beneficial.

Issue 2: Formation of multiple products and difficulty in achieving the desired (Z)-stereochemistry.

  • Question: Our reaction is producing a mixture of diastereomers, and we are struggling to isolate the desired (Z)-isomer of Akuammidine. What strategies can we employ to improve stereocontrol?

  • Answer: Achieving the correct stereochemistry is a significant challenge in the synthesis of complex alkaloids like Akuammidine.

    • Epimerization: The stereocenter at C16 is prone to epimerization, especially under harsh reaction conditions.

      • Solution: Employ milder reaction conditions where possible. For instance, in steps following the formation of the core, consider using non-basic or mildly acidic conditions. In some total syntheses of related alkaloids, specific reagents and low temperatures are used to control stereochemistry.

    • Choice of Reducing Agent: If a reduction step is involved to set the stereocenter, the choice of reducing agent is critical.

      • Solution: Screen a variety of reducing agents (e.g., NaBH₄, L-selectride) and conditions (temperature, solvent) to optimize the diastereoselectivity of the reduction.

    • Purification Challenges: The separation of diastereomers can be difficult.

      • Solution: Utilize high-performance liquid chromatography (HPLC) with a chiral stationary phase for analytical and preparative separations. Careful selection of the column and mobile phase is crucial.

Issue 3: Low yield in the final cyclization and functionalization steps.

  • Question: We are experiencing a significant drop in yield during the later stages of the synthesis, specifically during the formation of the polycyclic ring system. What could be the issue?

  • Answer: The construction of the complex, caged structure of Akuammidine can be challenging, and low yields in these steps are often due to steric hindrance or competing side reactions.

    • Steric Hindrance: As the molecule becomes more complex, steric hindrance can slow down or prevent the desired intramolecular reactions.

      • Solution: Optimize reaction conditions by increasing the reaction time or temperature. However, be mindful of potential degradation. The use of more reactive reagents might also be necessary.

    • Side Reactions: Complex intermediates can undergo various side reactions, such as oxidation, rearrangement, or decomposition.

      • Solution: Conduct the reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Ensure all reagents and solvents are anhydrous, as water can lead to unwanted side reactions. Monitoring the reaction closely and stopping it once the starting material is consumed can prevent the formation of degradation products.

Issue 4: Significant loss of product during purification.

  • Question: We observe a good conversion to the product by TLC/LC-MS, but the isolated yield after column chromatography is very low. Why is this happening and how can we improve it?

  • Answer: The purification of alkaloids can be challenging due to their basic nature and potential for interaction with the stationary phase.

    • Adsorption to Silica (B1680970) Gel: The basic nitrogen atoms in Akuammidine can strongly adsorb to the acidic silica gel, leading to streaking and poor recovery.

      • Solution: Deactivate the silica gel by adding a small amount of a base, such as triethylamine (B128534) (0.1-1%), to the eluent. Alternatively, consider using a different stationary phase, such as alumina (B75360) (neutral or basic).

    • Product Instability: The product may be unstable on the column.

      • Solution: Minimize the time the compound spends on the column by using flash chromatography with a steep solvent gradient. Keep the fractions cool and concentrate them as quickly as possible.

    • Co-elution with Impurities: Impurities with similar polarity to the product can make separation difficult.

      • Solution: Optimize the solvent system for column chromatography to achieve better separation. Sometimes, a multi-step purification process involving different stationary phases or techniques (e.g., preparative TLC, HPLC) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: The overall yield for the total synthesis of complex alkaloids like this compound can vary significantly depending on the synthetic route and the number of steps involved. It is not uncommon for multi-step syntheses of such molecules to have overall yields in the low single digits. The focus should be on optimizing each individual step to maximize the final yield.

Q2: How critical is the quality of the reagents and solvents?

A2: The quality of reagents and solvents is extremely critical. For many of the sensitive reactions involved in the synthesis of this compound, such as organometallic reactions or those involving strong bases, the use of anhydrous and high-purity reagents and solvents is mandatory. Water and other impurities can quench reactive intermediates and lead to a host of side reactions, drastically reducing the yield.

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Yes. Many of the reagents used in organic synthesis are toxic, flammable, or corrosive. For example, organolithium reagents are pyrophoric, and heavy metal catalysts can be toxic. It is essential to consult the Safety Data Sheet (SDS) for all chemicals and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Summary

The following table summarizes typical reaction conditions that have been reported for key transformations in the synthesis of akuammiline (B1256633) alkaloids, which can serve as a starting point for the optimization of this compound synthesis.

Reaction StepReagents & ConditionsTypical YieldReference
Pictet-Spengler Reaction Tryptamine, Aldehyde, TFA, CH₂Cl₂, rt60-85%
Formation of Tetracycle LDA, I₂, THF; then Ir-catalyst, UV light, -50°C40-60%
Reduction of Aldehyde NaBH₄, MeOH, 0°C to rt70-90%
Final Cyclization Various (e.g., intramolecular Heck, radical cyclization)30-50%

Experimental Protocols

Protocol 1: General Procedure for the Pictet-Spengler Reaction

  • To a solution of tryptamine (1.0 eq) in dry dichloromethane (0.1 M) under an inert atmosphere, add the corresponding aldehyde (1.1 eq).

  • Cool the mixture to 0°C and add trifluoroacetic acid (TFA, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired β-carboline.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification & Analysis cluster_end Final Product Tryptamine Tryptamine Pictet_Spengler Pictet-Spengler Reaction Tryptamine->Pictet_Spengler Aldehyde Aldehyde Precursor Aldehyde->Pictet_Spengler Core_Formation Core Structure Formation Pictet_Spengler->Core_Formation β-carboline intermediate Cyclization Intramolecular Cyclization Core_Formation->Cyclization Functionalization Functional Group Manipulation Cyclization->Functionalization Purification Column Chromatography Functionalization->Purification Analysis Spectroscopic Analysis (NMR, MS) Purification->Analysis Akuammidine This compound Analysis->Akuammidine

Caption: Experimental workflow for the synthesis of this compound.

logical_relationships cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low Yield Observed Impure_Reagents Impure Starting Materials/Reagents Low_Yield->Impure_Reagents Suboptimal_Conditions Suboptimal Reaction Conditions (T, t, conc.) Low_Yield->Suboptimal_Conditions Side_Reactions Competing Side Reactions Low_Yield->Side_Reactions Purification_Loss Product Loss During Purification Low_Yield->Purification_Loss Purify_Reagents Purify/Verify Reagents (NMR, etc.) Impure_Reagents->Purify_Reagents Optimize_Conditions Systematic Optimization (DoE) Suboptimal_Conditions->Optimize_Conditions Inert_Atmosphere Use Inert Atmosphere & Anhydrous Solvents Side_Reactions->Inert_Atmosphere Modify_Purification Modify Purification (e.g., basic alumina) Purification_Loss->Modify_Purification

Caption: Troubleshooting logic for addressing low yield.

signaling_pathway Start Start: Low Yield in Pictet-Spengler Check_Reagents Check Purity of Tryptamine & Aldehyde Start->Check_Reagents Purify Purify Starting Materials Check_Reagents->Purify Impure Screen_Acids Screen Acid Catalysts (TFA, HCl) Check_Reagents->Screen_Acids Pure Purify->Screen_Acids Optimize_Acid Optimize Acid Concentration Screen_Acids->Optimize_Acid Catalyst Identified Yield_Not_Improved Yield Not Improved Screen_Acids->Yield_Not_Improved No Improvement Optimize_Temp Optimize Reaction Temperature Optimize_Acid->Optimize_Temp Run_Temp_Screen Run Small Scale Reactions at Different Temps Optimize_Temp->Run_Temp_Screen Yes Optimize_Temp->Yield_Not_Improved No Yield_Improved Yield Improved Run_Temp_Screen->Yield_Improved

Caption: Decision tree for troubleshooting the Pictet-Spengler reaction.

References

Addressing matrix effects in the LC-MS/MS analysis of (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (Z)-Akuammidine LC-MS/MS Analysis

Welcome to the technical support center for the LC-MS/MS analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects, ensuring accurate and reproducible quantification in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it impact the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in your sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous molecules.[1][2] A matrix effect occurs when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[3] This interference can either decrease the analyte signal (ion suppression) or increase it (ion enhancement).[2][4] Both scenarios can severely compromise the accuracy, precision, and sensitivity of your analytical method, leading to unreliable quantification.

Q2: How can I determine if my analysis is being affected by matrix effects?

A2: You can quantitatively assess matrix effects by performing a post-extraction spike experiment. This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent against the peak area of a sample where the standard was spiked into a blank matrix extract (a sample matrix that does not contain the analyte).

The Matrix Effect (ME) can be calculated with the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

Typically, ME values that deviate by more than 15-20% from 100% are considered significant and require mitigation strategies.

Q3: What is the most effective way to compensate for matrix effects?

A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as this compound-d3, is chemically identical to the analyte but has a different mass. It should be added to samples at the very beginning of the sample preparation process. Because the SIL-IS has the same physicochemical properties as the analyte, it will co-elute and experience nearly identical extraction inefficiencies and ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect can be effectively normalized, leading to accurate quantification.

Q4: Can I use a structural analog as an internal standard instead of a SIL-IS?

A4: While a structural analog can be used, it is not as effective as a SIL-IS. The key requirement for an internal standard to correct for matrix effects is that it must co-elute and behave identically to the analyte during ionization. Even minor differences in chemical structure can lead to slight shifts in retention time, causing the analog and the analyte to experience different degrees of ion suppression or enhancement. This can lead to inaccurate results, especially in highly variable matrices.

Troubleshooting Guide

Problem: I am observing significant signal suppression or poor reproducibility for this compound.

This is a common issue in LC-MS/MS analysis, often stemming from matrix effects or sample preparation inefficiencies. The following workflow can help you diagnose and resolve the problem.

Caption: Troubleshooting workflow for addressing matrix effects.

Step 1: Quantify the Problem

  • Assess Matrix Effect: As described in FAQ Q2, perform a post-extraction spike experiment to determine the percentage of ion suppression or enhancement.

  • Assess Extraction Recovery: Compare the peak area of a pre-extraction spiked sample (where the standard is added before extraction) to a post-extraction spiked sample. This will tell you if your sample preparation method is efficiently and consistently extracting this compound.

Step 2: Implement Solutions

  • Optimize Sample Preparation: If matrix effects are high or recovery is low/variable, your sample cleanup is likely insufficient. Phospholipids (B1166683) are a major cause of matrix effects in biological samples like plasma. Consider switching to a more effective cleanup technique.

  • Optimize Chromatography: If possible, adjust your chromatographic method to separate this compound from the region where co-eluting matrix components cause ion suppression. This can be achieved by modifying the gradient, changing the mobile phase, or using a column with a different selectivity.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS will co-elute with this compound and experience the same matrix effects, allowing for reliable correction and accurate quantification even when suppression is present.

Data & Protocols

Table 1: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. More thorough cleanup methods yield lower matrix effects and better analytical performance.

Sample Preparation MethodTypical Matrix Effect (%)Analyte Recovery (%)Relative Cost & TimeKey Consideration
Protein Precipitation (PPT) 40 - 70% (Suppression)90 - 105%Low / FastProne to high matrix effects as it only removes proteins, leaving phospholipids and other interferences.
Liquid-Liquid Extraction (LLE) 75 - 95%70 - 90%Medium / MediumOffers better cleanup than PPT but can be labor-intensive and requires optimization of solvents.
Solid-Phase Extraction (SPE) 90 - 105%85 - 100%High / SlowProvides the cleanest extracts by selectively isolating the analyte, significantly reducing matrix effects.

Data presented are representative values for small molecules in plasma and may vary for this compound.

Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general procedure for using a mixed-mode cation exchange SPE to extract this compound (a basic compound) from plasma, which is effective at removing phospholipids.

SPE_Workflow start Start: Plasma Sample (with SIL-IS) condition Condition Plate (Methanol, then Water) start->condition load Load Sample (Pre-treated with Acid) condition->load wash1 Wash 1 (e.g., 2% Formic Acid in Water) load->wash1 wash2 Wash 2 (e.g., Methanol) wash1->wash2 elute Elute Analyte (e.g., 5% NH4OH in Methanol) wash2->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute (in Mobile Phase) dry->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: General workflow for Solid-Phase Extraction (SPE).

Methodology:

  • Sample Pre-treatment: To 100 µL of plasma sample, add the SIL-internal standard. Acidify with 200 µL of 4% phosphoric acid in water to ensure this compound is charged.

  • SPE Plate Conditioning: Condition a mixed-mode strong cation exchange SPE plate by passing 1 mL of methanol (B129727) followed by 1 mL of water through each well.

  • Loading: Load the pre-treated sample onto the SPE plate.

  • Washing:

    • Wash the plate with 1 mL of 2% formic acid in water to remove neutral and acidic interferences.

    • Wash the plate with 1 mL of methanol to remove phospholipids and other non-polar interferences.

  • Elution: Elute this compound and its SIL-IS using 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection plate. The basic pH neutralizes the analyte, releasing it from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

References

Technical Support Center: Chromatographic Resolution of (Z)-Akuammidine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working on the chromatographic separation of (Z)-Akuammidine from its isomers. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve the resolution in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in resolving this compound from its isomers?

A1: The main challenges stem from the structural similarity of its isomers, which include geometric isomers ((E)-Akuammidine), diastereomers (e.g., epimers), and enantiomers. These slight structural differences result in very similar physicochemical properties, leading to co-elution or poor separation in standard chromatographic systems. Specific issues include significant peak tailing for these basic compounds and the potential for compound degradation on acidic stationary phases like silica (B1680970) gel.[1]

Q2: What is a good starting point for developing a separation method for Akuammidine isomers?

A2: A good starting point is reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A common mobile phase combination to begin with is a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter to optimize for improving the separation of these basic alkaloids.

Q3: How does the mobile phase pH affect the resolution of Akuammidine isomers?

A3: The pH of the mobile phase directly influences the ionization state of the basic nitrogen atoms in the Akuammidine molecule.[2][3] By controlling the pH, you can alter the retention and selectivity of the separation. For basic compounds like Akuammidine, operating at a pH that is 2 units below the pKa of the analyte can help to ensure it is in a single protonated form, leading to sharper peaks and better resolution.[4] It is crucial to use a buffer to maintain a stable pH throughout the analysis for reproducible results.[1]

Q4: Which type of column is best suited for separating chiral isomers of Akuammidine?

A4: For separating enantiomers and diastereomers of Akuammidine, chiral stationary phases (CSPs) are typically required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown great success in resolving a variety of chiral alkaloids. The choice between different chiral columns often requires screening to find the one that provides the best selectivity for your specific isomers.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and a Co-eluting Isomer

This is a common issue where two isomer peaks overlap significantly, making accurate quantification impossible.

Troubleshooting Workflow for Poor Resolution ```dot graph PoorResolution { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", fontname="Arial"];

Start [label="Poor Resolution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ModifyMobilePhase [label="Modify Mobile Phase"]; ChangeColumn [label="Change Stationary Phase"]; OptimizeTemp [label="Optimize Temperature"]; Result1 [label="Improved Resolution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result2 [label="Resolution Still Poor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> ModifyMobilePhase [label="Adjust Organic Modifier %"]; ModifyMobilePhase -> ChangeColumn [label="Try Different Organic Modifier\n(e.g., ACN to MeOH)"]; ChangeColumn -> OptimizeTemp [label="Select Different Column\n(e.g., C18 to Phenyl-Hexyl)"]; OptimizeTemp -> Result1; ModifyMobilePhase -> Result2 [label="No Improvement"]; ChangeColumn -> Result2 [label="No Improvement"]; OptimizeTemp -> Result2 [label="No Improvement"]; }

Caption: A step-by-step guide to diagnosing and resolving peak tailing.

Possible Cause Suggested Solution
Secondary Interactions with Silanol (B1196071) Groups 1. Add a Basic Modifier: The most common cause of tailing for basic compounds is the interaction with acidic silanol groups on the silica stationary phase. Adding a small amount of a basic modifier like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) (typically 0.1-0.5%) to the mobile phase can mask these silanol groups and significantly improve peak shape. 2. Lower Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4) can protonate the silanol groups, reducing their interaction with the protonated amine of the alkaloid.
Column Overload Reduce Sample Concentration: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting. If the peak shape improves, column overload was likely the issue.
Column Contamination or Degradation Wash or Replace the Column: Strongly retained compounds from previous injections can accumulate on the column and cause peak tailing. A thorough column wash with a strong solvent (e.g., isopropanol) may help. If the problem persists, the column may be degraded and require replacement.
Issue 3: Peak Splitting

Peak splitting, where a single peak appears as two or more closely spaced peaks, can be a frustrating issue.

Troubleshooting Workflow for Peak Splitting

Caption: A decision tree to identify the cause of peak splitting.

Possible Cause Suggested Solution
Injection Solvent Mismatch The solvent in which your sample is dissolved should be weaker than or the same as the initial mobile phase. If the sample is dissolved in a much stronger solvent, it can cause peak distortion and splitting. Try dissolving your sample in the initial mobile phase.
Partially Blocked Column Frit Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase. Try back-flushing the column. If this does not resolve the issue, the frit or the entire column may need to be replaced.
Column Void A void or channel in the packed bed of the column can lead to a split flow path for the analyte, resulting in a split peak. This is often accompanied by a loss of efficiency and a decrease in backpressure. A column with a void typically needs to be replaced.
Co-elution of Isomers What appears to be a split peak may actually be two very closely eluting isomers. To test this, try changing the mobile phase composition or temperature to see if the two peaks can be further resolved.

Experimental Protocols

Protocol 1: RP-HPLC Method for the Separation of Akuammidine Epimers

This protocol is a starting point for the separation of Akuammidine from its C16 epimer, polyneuridine.

  • Column: Agilent Poroshell 120, EC-C18 (4.6 x 100 mm, 2.7 µm particle size)

  • Mobile Phase:

    • A: Water

    • B: Methanol

  • Gradient:

    • 0–5 min: 20% B

    • 5–5.8 min: Linear gradient to 99% B

    • 5.8–8 min: Hold at 99% B

  • Flow Rate: 1.0 mL/min

  • Detection: Mass Spectrometry (MS) or UV at an appropriate wavelength (e.g., 280 nm)

  • Note: This method can be adapted by adding a buffer to the aqueous phase (e.g., 10 mM ammonium acetate, pH adjusted with formic acid) to improve peak shape and reproducibility.

Protocol 2: Chiral HPLC Method Development for Akuammidine Enantiomers

This protocol provides a general strategy for developing a method to separate the enantiomers of this compound.

  • Column Screening:

    • Screen a set of chiral stationary phases. Good candidates include polysaccharide-based columns such as:

      • Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate))

      • Chiralpak IB (cellulose tris(3,5-dimethylphenylcarbamate))

      • Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate))

  • Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of n-hexane and isopropanol (B130326) (IPA) in a 90:10 (v/v) ratio.

    • If no separation is observed, vary the ratio of hexane:IPA (e.g., 80:20, 70:30).

    • Add a small amount of a basic modifier like diethylamine (DEA) (0.1%) to the mobile phase to improve peak shape.

  • Mobile Phase Screening (Reversed Phase):

    • Use a mobile phase of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium bicarbonate, pH 9).

    • Vary the ratio of acetonitrile to the aqueous buffer.

  • Optimization:

    • Once partial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.

Data Presentation

The following tables provide a template for summarizing and comparing quantitative data from your chromatographic experiments.

Table 1: Comparison of Stationary Phases for Akuammidine Isomer Resolution

Column Dimensions Mobile Phase Flow Rate (mL/min) Resolution (Rs) between Isomer 1 & 2 Peak Asymmetry (As)
Example: Agilent Poroshell 120 EC-C184.6 x 100 mm, 2.7 µmWater/Methanol Gradient1.01.81.2
Enter your data here
Enter your data here

Table 2: Effect of Mobile Phase Composition on Resolution

Organic Modifier % Organic Aqueous Phase (pH) Resolution (Rs) Retention Time (min) - this compound
Example: Acetonitrile30%20 mM Ammonium Acetate (pH 5.0)1.58.2
Methanol40%20 mM Ammonium Acetate (pH 5.0)1.79.5
Acetonitrile30%20 mM Ammonium Formate (pH 3.5)2.110.1
Enter your data here

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Optimal chromatographic conditions can vary depending on the specific instrumentation, columns, and samples used. It is recommended that users develop and validate their own methods based on their specific requirements.

References

Technical Support Center: Enhancing the Bioavailability of (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strategies to enhance the bioavailability of (Z)-Akuammidine. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.

Troubleshooting and FAQs

This section addresses common issues encountered during the formulation development of this compound to improve its oral bioavailability.

Q1: My in vivo studies with this compound show very low oral bioavailability. What are the likely reasons?

A1: Low oral bioavailability of this compound, an indole (B1671886) alkaloid, is likely due to a combination of factors:

  • Poor Aqueous Solubility: Like many alkaloids, this compound is expected to have low solubility in gastrointestinal fluids, which limits its dissolution and subsequent absorption.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver and/or the intestinal wall before it reaches systemic circulation. Studies on other akuamma alkaloids have indicated susceptibility to metabolism.[1]

  • P-glycoprotein (P-gp) Efflux: As with many xenobiotics, this compound may be a substrate for efflux transporters like P-gp, which actively pump the compound out of intestinal cells back into the lumen.

Q2: How can I improve the dissolution rate of this compound?

A2: To improve the dissolution rate, you can employ the following strategies:

  • Particle Size Reduction: Micronization or nanocrystallization increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate.[2]

  • Amorphous Solid Dispersions: Dispersing this compound in a water-soluble polymer matrix in an amorphous state can prevent crystallization and enhance its dissolution.[3][4] Common carriers include polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycols (PEGs).

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[3]

Q3: I am observing significant degradation of this compound in my formulation. What can I do?

A3: Degradation can be mitigated by:

  • Protective Formulations: Encapsulating this compound in lipid-based or polymeric nanoparticles can protect it from the harsh environment of the gastrointestinal tract.[5]

  • pH Control: Buffering the formulation to a pH where this compound exhibits maximum stability can prevent degradation.

  • Antioxidants: If the degradation is oxidative, the inclusion of antioxidants in the formulation may be beneficial.

Q4: What are the most promising formulation strategies for a poorly soluble alkaloid like this compound?

A4: Based on literature for similar compounds, the following are highly promising:

  • Solid Dispersions: This technique has been successfully used to improve the solubility and dissolution of poorly soluble drugs.[4][6][7][8]

  • Nanoparticle-Based Systems: Polymeric nanoparticles (e.g., using PLGA) and lipid-based nanoparticles (e.g., liposomes, solid lipid nanoparticles) can enhance both solubility and permeability, and can also protect the drug from degradation.[5][9][10]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions in the GI tract, which can enhance the absorption of lipophilic drugs.[7][11][12][13][14]

Physicochemical Properties of Akuammidine Isomers

Understanding the fundamental properties of this compound is crucial for formulation design. The following table summarizes key physicochemical properties for Akuammidine, the more studied isomer, which can serve as a close reference for this compound.

PropertyValueReference
Molecular FormulaC₂₁H₂₄N₂O₃[15][16]
Molecular Weight352.4 g/mol [15][16][17]
XLogP31.5[15][16][17]
Hydrogen Bond Donor Count2[15]
Hydrogen Bond Acceptor Count4[15]
Polar Surface Area65.6 Ų[15][16][17]

Comparative Bioavailability Enhancement of Indole Alkaloids

While specific data for this compound is limited, the following table presents data on the bioavailability enhancement of other indole alkaloids using various formulation strategies, providing a benchmark for expected improvements.

Indole AlkaloidFormulation StrategyFold Increase in BioavailabilityReference
Vincristine (B1662923)Dextran-PLGA Hybrid Nanoparticles3.3-fold (oral)[18]
Camptothecin (B557342)NanosuspensionIncreased bioavailability and intratumor accumulation[17]
Resveratrol (analogue)Solid Dispersion (Hot Melt Extrusion)1.4-fold[19]
Cepharanthine (alkaloid)Self-Emulsifying Drug Delivery System (SEDDS)2.5-fold[11]

Experimental Protocols

Here we provide detailed methodologies for key experiments aimed at enhancing the bioavailability of this compound.

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This method aims to disperse this compound in a hydrophilic carrier to improve its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (B129727) (analytical grade)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Procedure:

  • Weigh 100 mg of this compound and 200 mg of PVP K30 (1:2 drug-to-carrier ratio).

  • Dissolve both this compound and PVP K30 in a minimal amount of methanol (e.g., 20 mL) in a round-bottom flask with stirring until a clear solution is obtained.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at 40°C until a solid film is formed on the flask wall.

  • Scrape the solid mass from the flask and place it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further evaluation.

Protocol 2: Formulation of this compound Loaded PLGA Nanoparticles

This protocol describes the preparation of polymeric nanoparticles to encapsulate this compound, which can enhance its stability and absorption.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000 Da)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • High-speed centrifuge

Procedure:

  • Dissolve 20 mg of this compound and 100 mg of PLGA in 5 mL of DCM to prepare the organic phase.

  • Prepare a 2% w/v aqueous solution of PVA (the aqueous phase).

  • Add the organic phase dropwise to 20 mL of the aqueous PVA solution under high-speed homogenization (e.g., 10,000 rpm) for 5 minutes to form a primary oil-in-water (o/w) emulsion.

  • Immediately sonicate the primary emulsion using a probe sonicator for 5 minutes in an ice bath to reduce the droplet size.

  • Transfer the resulting nanoemulsion to a magnetic stirrer and stir at room temperature for 4-6 hours to allow for the evaporation of DCM.

  • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

  • Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspend the final nanoparticle pellet in a suitable medium (e.g., deionized water with a cryoprotectant like trehalose) and lyophilize for long-term storage.

Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

This protocol outlines the development of a lipid-based formulation that spontaneously forms an emulsion in the GI tract.

Materials:

  • This compound

  • Oil phase (e.g., Labrafac™ Lipophile WL 1349)

  • Surfactant (e.g., Kolliphor® RH 40)

  • Co-surfactant (e.g., Transcutol® P)

  • Vortex mixer

  • Water bath

Procedure:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Ternary Phase Diagram Construction:

    • Prepare mixtures of the selected oil, surfactant, and co-surfactant at various ratios (e.g., 1:9 to 9:1).

    • For each mixture, titrate with water and observe the formation of emulsions.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of this compound SEDDS:

    • Select a formulation from the self-emulsifying region of the phase diagram (e.g., Oil:Surfactant:Co-surfactant at a ratio of 30:50:20 w/w).

    • Accurately weigh the components and mix them in a glass vial.

    • Heat the mixture in a water bath at 40°C to ensure homogeneity.

    • Add the required amount of this compound to the mixture and vortex until a clear solution is obtained.

  • Characterization:

    • Evaluate the self-emulsification performance by adding the SEDDS formulation to water and observing the rate and appearance of the resulting emulsion.

    • Measure the droplet size and zeta potential of the formed emulsion using a dynamic light scattering instrument.

Visualizations

Experimental Workflow for Bioavailability Enhancement

The following diagram illustrates a general workflow for selecting and developing a suitable formulation to enhance the bioavailability of this compound.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Formulation Development & Optimization cluster_3 Phase 4: In Vitro & In Vivo Evaluation A Physicochemical Characterization (Solubility, Permeability, Stability) B Identify Bioavailability Hurdles A->B C Solid Dispersion B->C Select Strategy D Nanoparticles (Polymeric/Lipid) B->D Select Strategy E Lipid-Based Systems (SEDDS) B->E Select Strategy F Excipient Selection & Ratio Optimization C->F D->F E->F G Process Parameter Optimization F->G H In Vitro Dissolution & Release Studies G->H I In Vitro Cell Permeability (e.g., Caco-2) H->I J In Vivo Pharmacokinetic Studies I->J K Data Analysis & Lead Formulation Selection J->K

Caption: Workflow for enhancing this compound bioavailability.

Troubleshooting Logic for Low Bioavailability

This diagram provides a logical approach to troubleshooting the causes of low bioavailability for this compound.

Caption: Troubleshooting low bioavailability of this compound.

Signaling Pathway Interaction (Hypothetical)

This compound and other akuamma alkaloids are known to interact with opioid receptors. Enhanced bioavailability could lead to more significant downstream signaling effects.

G cluster_formulation Enhanced Bioavailability Formulation cluster_body Systemic Circulation cluster_cell Target Cell (e.g., Neuron) formulation This compound Formulation (e.g., Nanoparticle) drug_circ This compound formulation->drug_circ Absorption receptor μ-Opioid Receptor drug_circ->receptor Binding g_protein Gi/Go Protein Activation receptor->g_protein ac Adenylyl Cyclase Inhibition g_protein->ac ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channel camp ↓ cAMP ac->camp response Analgesic Effect camp->response ion_channel->response

Caption: Potential signaling pathway of bioavailable this compound.

References

Avoiding common pitfalls in (Z)-Akuammidine in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (Z)-Akuammidine In Vitro Assays

Welcome to the technical support center for researchers utilizing this compound in in vitro settings. This resource provides answers to frequently asked questions and detailed troubleshooting guides to help you navigate common challenges and avoid potential pitfalls in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

This compound is a monoterpene indole (B1671886) alkaloid isolated from the seeds of the plant Picralima nitida (Akuamma tree).[1][2] In vitro studies have identified its primary targets as opioid receptors.[3][4] It displays a preference for the µ-opioid receptor (MOR), acting as an agonist.[4][5]

Q2: What are the reported binding affinities and potencies of this compound?

This compound is considered a weakly potent µ-opioid receptor agonist.[5] Its binding affinity (Ki) and functional potency can vary between studies and assay types. Key reported values are summarized below.

Table 1: In Vitro Opioid Receptor Binding Affinities of this compound

Receptor Subtype Reported Ki (µM) Assay Type Source
µ-opioid (mu) 0.6 Radioligand Binding [4][6]
δ-opioid (delta) 2.4 Radioligand Binding [4]

| κ-opioid (kappa) | 8.6 | Radioligand Binding |[4][6] |

Note: Lower Ki values indicate higher binding affinity.

Q3: How should I prepare this compound stock solutions?

Due to the limited information on the specific solubility of this compound, general practices for alkaloids should be followed.

  • Initial Solvent: Start with an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a high-concentration primary stock solution. Regulatory guidance for in vitro assays often suggests keeping final organic solvent concentrations below 1%, and preferably below 0.5%, to avoid artifacts.[7]

  • Aqueous Dilutions: For experiments, dilute the primary stock in your aqueous buffer or cell culture medium.

  • Solubility Check: After dilution, visually inspect the solution for any signs of precipitation. A common pitfall is compound precipitation in the final assay medium, leading to inaccurate concentration-response curves. Consider performing a solubility test in your specific assay buffer before beginning a large-scale experiment.

Q4: Is this compound stable in solution?

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working dilutions from the stock for each experiment.

  • Environmental Factors: Protect solutions from light and extreme pH conditions, as these can contribute to the degradation of complex organic molecules.[9]

Troubleshooting Guides

This section addresses specific problems that researchers may encounter during in vitro assays with this compound.

Problem 1: Inconsistent or Non-Reproducible Results in Receptor Binding Assays
Possible Cause Suggested Solution
Compound Precipitation Visually inspect all dilutions for cloudiness or precipitate. If observed, reconsider the solvent choice or lower the final assay concentrations. Centrifuge the solution before adding it to the assay plate to remove any undissolved particles.
Non-Specific Binding Alkaloids can be lipophilic and may bind to assay plates or other proteins. To mitigate this, consider using low-binding microplates. Adding a carrier protein like Bovine Serum Albumin (BSA) to the assay buffer can also reduce non-specific binding, but be aware that this may reduce the free concentration of your compound.[7]
Inaccurate Pipetting Due to its relatively low potency, small errors in serial dilutions can significantly impact results. Ensure pipettes are properly calibrated and use appropriate pipetting techniques.
Reagent Variability Use the same batch of reagents (membranes, radioligand, buffers) across experiments to minimize variability. Ensure consistent storage and handling of all components.
Problem 2: this compound Shows Low or No Activity in Cell-Based Functional Assays (e.g., cAMP inhibition, β-arrestin recruitment)
Possible Cause Suggested Solution
Low Potency This compound is a weak MOR agonist.[5] Ensure your concentration range is high enough to observe an effect. Based on its Ki values, concentrations up to 10 µM or higher may be necessary to see a full response curve.[4][6]
Cell Health and Receptor Expression Confirm the viability of your cells using a method like Trypan Blue exclusion. Verify that the cell line used (e.g., HEK-293) expresses a sufficient level of the target receptor (µ-opioid receptor). Low receptor density will lead to a weaker signal.
G-Protein Bias Studies on related akuamma alkaloids suggest they may be G-protein biased agonists, meaning they activate G-protein signaling pathways (like cAMP inhibition) without recruiting β-arrestin.[5] If you are using a β-arrestin recruitment assay, you may not see a signal even if the compound is active at the receptor. It is recommended to use a primary functional assay that measures G-protein activation, such as a cAMP inhibition assay.[3]
Compound Degradation As mentioned in the FAQs, stability can be an issue. Prepare fresh dilutions for each experiment and minimize the exposure of the compound to harsh conditions.[8][9]
Assay Interference Natural products can sometimes interfere with assay readouts (e.g., autofluorescence). Run a compound-only control (without cells or membranes) to check for direct interference with the detection method.
Problem 3: High Background Signal or Poor Signal-to-Noise Ratio
Possible Cause Suggested Solution
Contaminated Reagents Ensure all buffers and media are sterile and free of contaminants that could affect cell health or interfere with the assay.
Suboptimal Assay Conditions Optimize assay parameters such as incubation time, cell density, and substrate/ligand concentration. For binding assays, ensure that the radioligand concentration is appropriate (typically at or below its Kd) and that non-specific binding is properly determined.
Cell Culture Media Components Components in complex cell culture media can sometimes interfere with assays.[10][11] If possible, conduct the final step of the assay in a simpler, defined buffer (e.g., HBSS) to reduce background.

Experimental Protocols & Workflows

Protocol 1: General Radioligand Competition Binding Assay

This protocol provides a general framework for determining the binding affinity of this compound at the µ-opioid receptor.

  • Reagent Preparation :

    • Assay Buffer : Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Membrane Preparation : Use cell membranes prepared from a cell line overexpressing the human µ-opioid receptor. Resuspend membranes in assay buffer to a predetermined optimal concentration.

    • Radioligand : Use a well-characterized µ-opioid receptor radioligand, such as [³H]DAMGO. Dilute it in assay buffer to a final concentration at or near its Kd value.

    • This compound : Prepare a range of serial dilutions in the assay buffer.

  • Assay Procedure :

    • To each well of a 96-well plate, add:

      • Assay Buffer

      • This compound or vehicle (for total binding) or a saturating concentration of a known non-labeled ligand like naloxone (B1662785) (for non-specific binding).

      • Radioligand ([³H]DAMGO).

      • Cell membrane suspension.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination & Detection :

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold assay buffer.

    • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate the percentage of specific binding for each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Diagrams and Visual Guides

Below are diagrams to visualize key pathways and workflows relevant to this compound assays.

G cluster_workflow General In Vitro Assay Workflow cluster_pitfalls Potential Pitfalls A 1. Compound Preparation Stock solution in DMSO. Serial dilutions in buffer. B 2. Assay Plate Setup Add cells/membranes, compound, and reagents. A->B P1 Solubility Issues A->P1 C 3. Incubation Controlled time and temperature. B->C P3 Cell Health/ Receptor Density B->P3 D 4. Signal Detection (e.g., Scintillation counting, Fluorescence, Luminescence) C->D P2 Stability/Degradation C->P2 E 5. Data Analysis IC50/EC50 determination, Curve fitting. D->E P4 Assay Interference D->P4

Caption: A typical workflow for in vitro assays, highlighting key stages where pitfalls can occur.

G cluster_membrane Cell Membrane MOR µ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activation B_Arrestin β-Arrestin MOR->B_Arrestin No Recruitment (G-protein bias) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition Akuammidine This compound (Agonist) Akuammidine->MOR Binds ATP ATP ATP->AC Response Downstream Cellular Response cAMP->Response Reduced Signaling

Caption: Signaling pathway of this compound at the µ-opioid receptor, showing G-protein bias.

TroubleshootingFlowchart decision decision start Start: Unexpected/Poor Result c1 c1 start->c1 Cell-based assay? end_node Consult Literature/ Re-design Experiment c2 c2 c1->c2 Yes c3 c3 c1->c3 No (Biochemical) d1 d1 c2->d1 Check Cell Viability (e.g., Trypan Blue) d2 d2 c3->d2 Check Compound Solubility in Media d1->end_node Cells Not Viable d1->c3 Cells OK d2->end_node Precipitate Found c4 c4 d2->c4 Soluble d3 d3 c4->d3 Verify Reagent Quality & Concentration d3->end_node Reagent Issue c5 c5 d3->c5 Reagents OK d4 d4 c5->d4 Run Controls (Positive, Negative, Vehicle) c6 c6 d4->c6 Controls Behave as Expected? c6->end_node No d5 d5 c6->d5 Yes d5->end_node Result is likely valid. Consider low potency or G-protein bias.

Caption: A logical troubleshooting flowchart for diagnosing issues in this compound assays.

References

Validation & Comparative

A Comparative Guide to the Quantification of (Z)-Akuammidine: HPLC vs. Advanced Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of the traditional High-Performance Liquid Chromatography (HPLC) method with modern alternatives—Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Electrophoresis (CE)—for the quantification of (Z)-Akuammidine, a key alkaloid with potential therapeutic applications.

While a validated HPLC method specifically for the (Z)-isomer of Akuammidine is not extensively documented in publicly available literature, this guide synthesizes data from the analysis of structurally similar indole (B1671886) alkaloids found in Picralima nitida and other botanical sources to provide a robust comparative framework. This allows for an informed decision on the most suitable analytical technique for specific research needs, balancing factors such as sensitivity, speed, and cost.

Performance Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, sample throughput, and the complexity of the sample matrix. The following tables summarize the key performance parameters of HPLC, UPLC-MS/MS, HPTLC, and CE, based on data reported for related indole alkaloids.

Table 1: Comparison of Chromatographic and Electrophoretic Methods for Indole Alkaloid Quantification

ParameterHPLC-UVUPLC-MS/MSHPTLCCapillary Electrophoresis (CE)
Principle Separation based on polaritySeparation based on polarity, detection by mass-to-charge ratioPlanar chromatographic separationSeparation based on electrophoretic mobility and charge-to-size ratio
Sensitivity ModerateVery HighHighHigh
Selectivity GoodExcellentGoodExcellent
Speed ModerateVery FastFast (multiple samples simultaneously)Fast
Sample Throughput ModerateHighHighModerate
Cost (Instrument) ModerateHighLow to ModerateModerate
Cost (Operational) ModerateHighLowLow
Typical Application Routine quality control, content uniformityBioanalysis, metabolite identification, trace analysisRapid screening, quality control of raw materialsAnalysis of charged molecules, chiral separations

Table 2: Quantitative Validation Parameters for Indole Alkaloid Analysis (Representative Data)

Validation ParameterHPLC-UV[1]UPLC-MS/MS[2]HPTLC[3]Capillary Electrophoresis (CE)[4]
Linearity Range 0.5 - 50 µg/mL1.25 - 1250 ng/mL100 - 2000 ng/spot5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999> 0.997> 0.994> 0.999
Limit of Detection (LOD) ~0.1 µg/mL~0.5 ng/mL~20 ng/spot~1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.25 ng/mL~60 ng/spot~5 µg/mL
Accuracy (% Recovery) 98 - 102%82.4 - 122.4%97.9 - 99.2%99.3 - 100.8%
Precision (%RSD) < 2%< 15%< 2%< 2%

Note: The data presented in this table are compiled from various studies on different indole alkaloids and serve as a representative comparison. Actual performance for this compound may vary and would require method-specific validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are generalized experimental protocols for each of the discussed techniques, based on established methods for related alkaloids.

HPLC-UV Method

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Extraction of this compound from the sample matrix using a suitable solvent (e.g., methanol (B129727) or ethanol), often facilitated by sonication or maceration.

  • Filtration of the extract through a 0.45 µm syringe filter.

  • Dilution of the filtered extract to a concentration within the linear range of the method.

UPLC-MS/MS Method

Instrumentation: An Ultra-Performance Liquid Chromatography system coupled to a tandem mass spectrometer.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A sub-2 µm particle size reversed-phase column (e.g., C18 or HSS T3).

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid or ammonium formate (B1220265) to enhance ionization.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

Sample Preparation:

  • Similar initial extraction as for HPLC.

  • For complex matrices (e.g., plasma), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be required to remove interferences.

  • Final extract is reconstituted in the initial mobile phase.

HPTLC Method

Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Mobile Phase: A mixture of non-polar and polar organic solvents (e.g., toluene:ethyl acetate:diethylamine).

  • Application: Samples and standards are applied as narrow bands using an automated applicator.

  • Development: The plate is developed in a saturated chamber to a specific distance.

  • Densitometric Analysis: The plate is scanned at the wavelength of maximum absorbance for this compound.

Sample Preparation:

  • Extraction of the analyte from the sample matrix.

  • Filtration and concentration of the extract.

  • The final extract is dissolved in a suitable solvent for application to the HPTLC plate.

Capillary Electrophoresis (CE) Method

Instrumentation: A capillary electrophoresis system with a suitable detector (e.g., UV-Vis).

Electrophoretic Conditions:

  • Capillary: Fused silica capillary.

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate (B1201080) buffer) at a specific pH to ensure the analyte is charged.

  • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: On-column detection at a specific wavelength.

Sample Preparation:

  • Extraction of this compound from the sample.

  • The extract is dissolved in the background electrolyte or a compatible solvent.

  • Filtration of the sample solution is crucial to prevent capillary blockage.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the typical workflows for HPLC/UPLC-MS/MS and HPTLC analysis.

HPLC_UPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Dilution Dilution/Concentration Filtration->Dilution Injection Injection Dilution->Injection Separation Chromatographic Separation (HPLC/UPLC Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for HPLC/UPLC-MS/MS analysis of this compound.

HPTLC_Workflow cluster_prep Preparation cluster_application Application cluster_development Development & Detection cluster_analysis Analysis Sample_Prep Sample & Standard Preparation Application Automated Sample Application Sample_Prep->Application Plate_Prep HPTLC Plate Development Chromatogram Development Application->Development Drying Drying Development->Drying Detection Densitometric Scanning Drying->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPTLC analysis of this compound.

Conclusion

The selection of an optimal analytical method for the quantification of this compound is a critical decision that impacts the reliability and efficiency of research and development.

  • HPLC-UV remains a robust and cost-effective choice for routine quality control where high sensitivity is not the primary concern.

  • UPLC-MS/MS stands out for its superior sensitivity and selectivity, making it the gold standard for bioanalytical studies and the detection of trace amounts of the analyte.

  • HPTLC offers a high-throughput and economical alternative for the screening and quality control of herbal raw materials and formulations.

  • Capillary Electrophoresis provides a powerful tool for the analysis of charged molecules and can be particularly advantageous for specific separation challenges.

By carefully considering the validation data and experimental protocols presented in this guide, researchers and scientists can confidently select the most appropriate method to achieve their analytical goals in the study of this compound.

References

A Comparative Analysis of (Z)-Akuammidine and Morphine's Analgesic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic properties of (Z)-Akuammidine, a natural alkaloid from the seeds of Picralima nitida, and morphine, the archetypal opioid analgesic. The information presented is based on available experimental data to assist in the evaluation of this compound as a potential alternative or lead compound in pain management research.

Executive Summary

This compound is an indole (B1671886) alkaloid that has garnered interest for its traditional use in pain relief.[1] Experimental studies have confirmed its interaction with the opioid system, primarily as a µ-opioid receptor (MOR) agonist.[2][3] However, its analgesic potency in preclinical models appears to be significantly lower than that of morphine.[4][5] While morphine remains a gold standard for potent analgesia, its clinical utility is hampered by severe side effects, including respiratory depression, tolerance, and dependence.[3][6] this compound and related alkaloids are being explored as alternative scaffolds that might offer a better safety profile, potentially by exhibiting different signaling properties at the opioid receptors.[4][7]

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data from various experimental studies. It is important to note that the data for this compound and morphine are often from different studies, and direct head-to-head comparisons are limited. Experimental conditions, animal strains, and routes of administration can significantly influence the results.[8]

ParameterThis compoundMorphineSource(s)
Receptor Binding Affinity (Ki, µM)
µ-opioid receptor (MOR)0.6-[2]
δ-opioid receptor (DOR)2.4-[2]
κ-opioid receptor (KOR)8.6-[2]
In Vivo Analgesic Efficacy
Tail-Flick Test (%MPE)Minimal effect at 3, 10, 30 mg/kg (s.c.) in miceSignificant dose-dependent effect (e.g., ~75% MPE at 10 mg/kg, s.c. in mice)[9][10]
Hot-Plate Test (%MPE)Minimal effect at 3, 10, 30 mg/kg (s.c.) in miceSignificant dose-dependent effect[3][9]
Writhing Test-Highly efficacious[11]
Effective Dose (ED50, mg/kg)
Hot-Plate Test (Mouse)Not established due to low efficacy~5.73 - 8.98 (s.c.)[1]

%MPE = Maximum Possible Effect s.c. = subcutaneous administration

Mechanism of Action: Opioid Receptor Signaling

Both this compound and morphine exert their primary analgesic effects through agonism at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][2] Activation of the MOR initiates an intracellular signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive transmission.

The canonical signaling pathway involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. Additionally, MOR activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane, and the closing of voltage-gated calcium channels (VGCCs), which inhibits the release of neurotransmitters such as glutamate (B1630785) and substance P.[1]

Interestingly, some research suggests that akuamma alkaloids, unlike morphine, do not recruit β-arrestin-2 to the µ-opioid receptor.[3][12] This is a significant area of research, as β-arrestin-2 recruitment has been linked to some of the adverse effects of opioids, including respiratory depression and tolerance.[3]

Opioid_Receptor_Signaling MOR µ-Opioid Receptor G_Protein Gi/o Protein MOR->G_Protein Ligand Agonist (this compound / Morphine) Ligand->MOR AC Adenylyl Cyclase G_Protein->AC inhibits GIRK GIRK Channel G_Protein->GIRK activates VGCC Ca²⁺ Channel G_Protein->VGCC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Neurotransmitter Neurotransmitter Release VGCC->Neurotransmitter inhibits

Caption: µ-Opioid Receptor Signaling Cascade.

Experimental Protocols

The analgesic effects of these compounds are primarily evaluated using thermal nociception assays in rodent models.

Hot-Plate Test

The hot-plate test assesses the response to a thermal stimulus, reflecting supraspinal analgesic mechanisms.

  • Apparatus: A metal plate is maintained at a constant temperature (e.g., 55 ± 0.5°C). The plate is enclosed in a transparent cylinder to keep the animal on the heated surface.

  • Procedure:

    • A baseline latency is determined by placing a mouse on the hot plate and measuring the time it takes to exhibit a nociceptive response (e.g., licking a hind paw or jumping).

    • The test compound (this compound or morphine) or vehicle is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

    • At specific time intervals post-administration (e.g., 15, 30, 60, 120 minutes), the mouse is returned to the hot plate, and the response latency is measured again.

  • Parameters: A cut-off time (e.g., 30-60 seconds) is employed to prevent tissue damage.[1] The results are often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[9]

Tail-Flick Test

The tail-flick test is another common method for assessing thermal pain, primarily mediated at the spinal level.

  • Apparatus: A device projects a high-intensity light beam onto the ventral surface of a rodent's tail.

  • Procedure:

    • The rodent is gently restrained, and its tail is positioned over the light source.

    • A baseline latency is recorded for the time it takes for the animal to flick its tail away from the heat stimulus.

    • Following baseline measurement, the compound or vehicle is administered.

    • The tail-flick latency is re-measured at predetermined time points after drug administration.

  • Parameters: A cut-off time is also used in this assay to avoid injury. Data is typically analyzed and presented in the same manner as the hot-plate test (%MPE).[3][9]

Analgesic_Assay_Workflow cluster_setup Phase 1: Baseline Measurement cluster_treatment Phase 2: Treatment cluster_testing Phase 3: Post-Treatment Testing cluster_analysis Phase 4: Data Analysis A1 Acclimatize Animal to Test Environment A2 Place Animal on Apparatus (Hot-Plate/Tail-Flick) A1->A2 A3 Measure Baseline Reaction Latency A2->A3 B1 Administer Compound (this compound or Morphine) or Vehicle Control A3->B1 C1 Wait for Predetermined Time Intervals (e.g., 15, 30, 60 min) B1->C1 C2 Re-measure Reaction Latency at each Interval C1->C2 C2->C1 Repeat for all time points D1 Calculate % Maximum Possible Effect (%MPE) C2->D1 D2 Compare Treatment Groups to Control D1->D2

Caption: General Experimental Workflow for Thermal Nociception Assays.

Conclusion

The available evidence indicates that this compound is a µ-opioid receptor agonist but demonstrates significantly lower analgesic efficacy in standard preclinical models compared to morphine.[2][9][13] While its potency as a direct analgesic may be limited, its distinct chemical scaffold and potentially different signaling profile (e.g., lack of β-arrestin-2 recruitment) make it and related alkaloids valuable research tools.[3][7] Future research may focus on semi-synthetic modifications of the akuamma alkaloid core to enhance potency while retaining a potentially favorable side-effect profile, offering a promising avenue for the development of safer and more effective analgesics.[3][6]

References

A Head-to-Head Comparison of (Z)-Akuammidine and Other Picralima nitida Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The seeds of the West African tree Picralima nitida are a rich source of diverse indole (B1671886) alkaloids, many of which exhibit significant biological activity. Traditionally used for its analgesic and antipyretic properties, the plant's constituents have garnered scientific interest, particularly for their interactions with the central nervous system. This guide provides a head-to-head comparison of the key alkaloids isolated from Picralima nitida, with a focus on (Z)-Akuammidine and its pharmacological profile relative to other prominent alkaloids from the same source. The information presented herein is compiled from experimental data to assist researchers in navigating the complex pharmacology of these natural products.

Opioid Receptor Binding Affinity

A primary target for several Picralima nitida alkaloids is the opioid receptor system. The binding affinities of this compound, Akuammine, Akuammicine, Akuammigine, and Pseudo-akuammigine for mu (μ), delta (δ), and kappa (κ) opioid receptors have been characterized, revealing distinct profiles for each compound.

This compound, for instance, displays a preference for the μ-opioid receptor.[1][2] In contrast, Akuammicine shows the highest affinity for the κ-opioid receptor.[1] Akuammine also demonstrates a higher affinity for μ-opioid binding sites.[1] The binding affinities, expressed as inhibitor constants (Kᵢ), are summarized in the table below. Lower Kᵢ values indicate higher binding affinity.

Alkaloidμ-Opioid Receptor Kᵢ (µM)δ-Opioid Receptor Kᵢ (µM)κ-Opioid Receptor Kᵢ (µM)
This compound0.6[1]2.48.6
Akuammine0.51.81.1
Akuammicine3.11.80.2
Pseudo-akuammigine1.00.83.3
Akuammigine>10>10>10

Data compiled from Menzies et al., 1998.

Functional Activity at Opioid Receptors

Beyond binding affinity, the functional activity of these alkaloids—whether they act as agonists or antagonists—is critical to their pharmacological profile. Experimental evidence indicates that these alkaloids possess varying degrees of agonist and antagonist activity at opioid receptors.

This compound has been identified as a μ-opioid receptor agonist. Its agonist actions are confirmed by their antagonization by the general opioid antagonist naloxone (B1662785) and the selective μ-opioid antagonist CTOP.

Akuammine, despite its affinity for the μ-opioid receptor, acts as an antagonist at this site. Akuammicine, on the other hand, is a full agonist at κ-opioid receptors in certain preparations. More recent comprehensive studies have further elucidated the functional activity, including G-protein activation and β-arrestin recruitment, for a wider range of these alkaloids.

AlkaloidReceptor TargetFunctional Activity
This compoundμ-opioidAgonist
Akuammineμ-opioidAntagonist
Akuammicineκ-opioidFull Agonist
Pseudo-akuammigineμ-opioidWeak Agonist
Akuammilineμ-opioidWeak Agonist
Picralineμ-opioidWeak Agonist

Alstonine: A Unique Profile

Another significant alkaloid from Picralima nitida, Alstonine, presents a pharmacological profile distinct from its counterparts that primarily target opioid receptors. Research indicates that Alstonine exhibits an antipsychotic-like profile. Notably, its mechanism of action does not appear to involve direct interaction with dopamine (B1211576) D1, D2, or serotonin (B10506) 5-HT2A receptors, which are the classical targets for antipsychotic drugs. Instead, evidence suggests that Alstonine may indirectly modulate dopamine receptors by affecting dopamine uptake.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are summaries of the key protocols used to characterize the binding and functional activity of Picralima nitida alkaloids.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for a specific receptor.

  • Membrane Preparation: Brain tissue (e.g., from guinea pig) or cells expressing the receptor of interest are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a suitable buffer.

  • Assay Incubation: The membrane preparation is incubated with a radiolabeled ligand (a molecule with a radioactive isotope that is known to bind to the receptor) and varying concentrations of the unlabeled test compound (the alkaloid).

  • Filtration and Counting: The incubation is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand. The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitor constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays: G-Protein Activation (cAMP Inhibition)

These assays measure the ability of a compound to activate a G-protein-coupled receptor, such as the opioid receptors.

  • Cell Culture: Human embryonic kidney (HEK-293) cells are transfected to express the opioid receptor of interest and a cyclic AMP (cAMP) biosensor (e.g., GloSensor).

  • Compound Treatment: The cells are treated with forskolin (B1673556) (a substance that increases intracellular cAMP levels) and varying concentrations of the test alkaloid.

  • Luminescence Measurement: The activation of the G-protein by the agonist-bound receptor leads to an inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels. This change is detected as a change in luminescence from the biosensor.

  • Data Analysis: The concentration of the alkaloid that produces 50% of the maximal response (EC₅₀) is determined.

Functional Assays: β-Arrestin Recruitment

These assays determine if receptor activation by a compound leads to the recruitment of β-arrestin, a protein involved in receptor desensitization and signaling.

  • Cell Lines: Specialized cell lines (e.g., PathHunter U2OS) are used, which are engineered to express the opioid receptor fused to a protein fragment and β-arrestin fused to a complementary fragment of a reporter enzyme.

  • Compound Stimulation: The cells are stimulated with the test alkaloid.

  • Signal Detection: If the alkaloid induces the interaction between the receptor and β-arrestin, the two protein fragments come into close proximity, forming an active reporter enzyme that generates a chemiluminescent signal.

  • Data Analysis: The EC₅₀ value for β-arrestin recruitment is calculated.

Signaling Pathways

The interaction of Picralima nitida alkaloids with opioid receptors initiates downstream signaling cascades. The two major pathways are G-protein-dependent signaling and β-arrestin-mediated signaling. The following diagrams illustrate these pathways.

G_Protein_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Akuammidine This compound (Agonist) Akuammidine->MOR Binds Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response

Caption: G-Protein dependent signaling pathway of this compound.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane MOR Opioid Receptor GRK GRK MOR->GRK Recruits P_MOR Phosphorylated Receptor GRK->P_MOR Phosphorylates Beta_Arrestin β-Arrestin P_MOR->Beta_Arrestin Recruits Agonist Agonist Agonist->MOR Binds Internalization Receptor Internalization Beta_Arrestin->Internalization Signaling_Cascade Downstream Signaling Beta_Arrestin->Signaling_Cascade

Caption: β-Arrestin mediated signaling pathway.

References

Cross-Validation of Akuammiline Alkaloid Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of akuammiline-related alkaloids, focusing on their cytotoxic effects across various cancer cell lines. Due to the limited availability of published data specifically on (Z)-Akuammidine, this guide presents findings on closely related macroline-akuammiline bisindole alkaloids. This information serves as a valuable reference for researchers investigating the therapeutic potential of this class of compounds. The guide also includes detailed experimental protocols for key bioactivity assays and illustrates the potential signaling pathway involved.

Comparative Bioactivity of Macroline-Akuammiline Bisindole Alkaloids

The cytotoxic activity of two macroline-akuammiline bisindole alkaloids, designated as Compound 7 and Compound 8, was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.

Cell LineCancer TypeCompound 7 IC50 (µM)Compound 8 IC50 (µM)
KBOral Epidermoid Carcinoma0.81.5
KB-VINVincristine-Resistant KB1.22.3
PC-3Prostate Cancer0.51.1
LNCaPProstate Cancer0.61.3
MCF7Breast Cancer0.71.8
MDA-MB-231Breast Cancer0.92.1
HT-29Colon Cancer1.13.5
HCT 116Colon Cancer0.30.9
A549Lung Cancer1.58.3

Data sourced from a study on alkaloids isolated from Alstonia penangiana.[1]

Potential Signaling Pathway: NF-κB Inhibition

While direct evidence for this compound is pending, the observed anti-inflammatory and cytotoxic effects of related alkaloids suggest a potential interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway. External stimuli, such as inflammatory cytokines or growth factors, can lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. It is hypothesized that akuammiline (B1256633) alkaloids may interfere with one or more steps in this pathway, leading to their observed bioactivities.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkBa_p50_p65 IκBα-p50-p65 IKK_complex->IkBa_p50_p65 Phosphorylation Ub_Proteasome Ubiquitination & Proteasomal Degradation IkBa_p50_p65->Ub_Proteasome Degradation of IκBα p50_p65 p50-p65 Ub_Proteasome->p50_p65 Release p50_p65_n p50-p65 p50_p65->p50_p65_n Nuclear Translocation DNA DNA p50_p65_n->DNA Binding Gene_Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Gene_Transcription

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Experimental Protocols

The following are detailed protocols for standard assays used to evaluate the cytotoxicity and apoptotic effects of compounds like this compound.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[2]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[4][5]

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[3][4]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with this compound Incubate_24h->Treat_Cells Incubate_Exposure Incubate for exposure time Treat_Cells->Incubate_Exposure Add_MTT Add MTT solution Incubate_Exposure->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.[6]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[7]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[7]

References

Comparative Binding Affinity of (Z)-Akuammidine for Opioid Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding affinity of (Z)-Akuammidine for mu (µ), delta (δ), and kappa (κ) opioid receptors. The data presented is supported by experimental findings and placed in context with the binding profiles of established opioid receptor ligands.

This compound, a prominent alkaloid derived from the seeds of Picralima nitida, has garnered scientific interest for its traditional use in pain management. This document summarizes its in vitro binding characteristics at the three major opioid receptor subtypes, offering a quantitative comparison to facilitate further research and drug discovery efforts.

Data Presentation: Opioid Receptor Binding Affinities

The binding affinity of a compound for a receptor is a critical measure of its potential pharmacological activity. This is typically expressed as the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity. The following table summarizes the Kᵢ values for this compound and a selection of reference opioid ligands at the mu, delta, and kappa opioid receptors.

Compoundµ-Opioid Receptor (Kᵢ in µM)δ-Opioid Receptor (Kᵢ in µM)κ-Opioid Receptor (Kᵢ in µM)
This compound 0.6 2.4 8.6
Morphine~0.0012 - 0.004~1.1~0.2
Naloxone~0.0011 - 0.0059~0.016 - 0.027~0.012 - 0.025
Fentanyl~0.00135Low AffinityLow Affinity

Note: The Kᵢ values for reference compounds are approximate and can vary based on experimental conditions.

The data indicates that this compound displays a preferential binding affinity for the µ-opioid receptor, followed by the δ- and κ-opioid receptors, respectively.

Experimental Protocols: Radioligand Displacement Assay

The binding affinities presented were determined using a competitive radioligand displacement assay. This standard in vitro technique quantifies the ability of a test compound to displace a radiolabeled ligand with known high affinity and selectivity for a specific receptor subtype.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing the human µ, δ, or κ-opioid receptor.

  • Radioligands:

    • µ-opioid receptor: [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)

    • δ-opioid receptor: [³H]DPDPE ([D-Pen², D-Pen⁵]enkephalin)

    • κ-opioid receptor: [³H]U-69,593

  • Test Compound: this compound and reference compounds.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Cell membranes expressing the target opioid receptor are isolated and homogenized in the assay buffer.

  • Incubation: A fixed concentration of the appropriate radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilution Test_Compound_Prep->Incubation Filtration Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Washing to Remove Non-specific Binding Filtration->Washing Quantification Quantification of Radioactivity Washing->Quantification Data_Analysis IC50 and Ki Calculation Quantification->Data_Analysis

Radioligand Displacement Assay Workflow

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to inhibitory G-proteins (Gαi/o), initiating a signaling cascade that leads to the modulation of downstream effectors.

Opioid_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular Cellular Response Opioid_Receptor Opioid Receptor (µ, δ, or κ) G_Protein G-Protein (αi/o, βγ) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (↑ K+, ↓ Ca2+) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response ↓ Neuronal Excitability ↓ Neurotransmitter Release cAMP->Cellular_Response Ion_Channels->Cellular_Response Opioid_Agonist Opioid Agonist (this compound) Opioid_Agonist->Opioid_Receptor Binds

General Opioid Receptor Signaling Pathway

The activation of Gαi/o subunits typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly modulate ion channels, leading to an increase in potassium conductance (hyperpolarization) and a decrease in calcium conductance, which collectively reduce neuronal excitability and neurotransmitter release. This mechanism underlies the analgesic and other central nervous system effects of opioid receptor agonists.

Unlocking Opioid Receptor Modulation: A Comparative Guide to the Structure-Activity Relationship of (Z)-Akuammidine and its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of novel analgesics with improved safety profiles is a formidable challenge. (Z)-Akuammidine, a monoterpenoid indole (B1671886) alkaloid isolated from the seeds of the West African tree Picralima nitida, presents a compelling scaffold for the development of new opioid receptor modulators. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of this compound and its synthetic derivatives, supported by experimental data, detailed protocols, and pathway visualizations to guide future drug discovery initiatives.

This compound and its related alkaloids primarily exert their effects through interaction with opioid receptors, showing a preference for the µ-opioid receptor (MOR).[1][2] However, the parent compound exhibits only modest potency.[3] Recent research has focused on the semi-synthesis of this compound and structurally similar akuamma alkaloids like akuammine (B1666748) and pseudo-akuammigine to probe their interactions with opioid receptors. These studies have identified key structural modifications that can dramatically enhance binding affinity and functional potency, paving the way for the development of more effective and potentially safer opioid analgesics.[3][4][5]

Comparative Analysis of this compound and Derivative Performance

The following tables summarize the in vitro pharmacological data for this compound and a selection of its semi-synthetic derivatives. The data highlights key structural modifications and their impact on binding affinity (Kᵢ) and functional potency (EC₅₀) at the µ-opioid receptor (MOR) and κ-opioid receptor (KOR).

Table 1: Binding Affinity (Kᵢ, µM) of this compound and Derivatives at Opioid Receptors

CompoundParent ScaffoldModificationµ-Opioid Receptor (Kᵢ)κ-Opioid Receptor (Kᵢ)Selectivity (KOR Kᵢ / MOR Kᵢ)Reference(s)
This compoundAkuammidine-0.68.614.3[2]
AkuammineAkuammine-0.33--[3]
Pseudo-akuammiginePseudo-akuammigine-5.2--[3]
Derivative 1 Pseudo-akuammigineN1-phenethyl0.0120.5848.3[3]
Derivative 2 AkuammineC11-bromo0.12--[3]
Derivative 3 AkuammineC11-iodo0.22--[3]
Derivative 4 Pseudo-akuammigineN1-benzyl0.0540.0490.9[3]
Derivative 5 Pseudo-akuammigineN1-ethyl0.101.212[3]

Table 2: Functional Activity (EC₅₀, µM) and Efficacy (Eₘₐₓ, %) of this compound Derivatives

CompoundParent ScaffoldModificationAssayµ-Opioid Receptor (EC₅₀)Eₘₐₓ (%)κ-Opioid Receptor (EC₅₀)Eₘₐₓ (%)Reference(s)
Pseudo-akuammiginePseudo-akuammigine-cAMP Inhibition2.684--[3]
Derivative 1 Pseudo-akuammigineN1-phenethylcAMP Inhibition0.075760.7455[3]
Derivative 4 Pseudo-akuammigineN1-benzylcAMP Inhibition----[3]
Derivative 5 Pseudo-akuammigineN1-ethylcAMP Inhibition----[3]

Structure-Activity Relationship Insights

The data reveals several key SAR trends for the this compound scaffold:

  • N1-Substitution is Critical for Potency: The most significant enhancements in MOR potency are achieved through substitution at the indole nitrogen (N1). The introduction of a phenethyl group at the N1 position of pseudo-akuammigine (Derivative 1 ) resulted in a remarkable 70-fold increase in potency at the MOR.[3][6] This suggests the presence of a hydrophobic pocket in the receptor that can accommodate bulky aromatic substituents, leading to enhanced binding and activation.

  • Aromatic Ring Modifications: Modifications to the aromatic ring of the indole nucleus also influence activity. Halogenation at the C11 position of akuammine (Derivatives 2 and 3 ) led to a modest increase in binding affinity at the MOR.[3]

  • Selectivity Profile: While N1-substitution with a phenethyl group dramatically increases MOR potency, it also retains a favorable selectivity profile over the KOR.[3] In contrast, an N1-benzyl substitution (Derivative 4 ) leads to a loss of selectivity.[3] This highlights the subtle structural requirements for achieving receptor subtype selectivity.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of receptor binding, it is crucial to investigate the downstream signaling pathways. Opioid receptors primarily signal through two main pathways: the G-protein dependent pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in some of the adverse effects of opioids.

Opioid Receptor Signaling Cascade

Opioid Receptor Signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) OR Opioid Receptor (e.g., MOR) G_protein Gi/o Protein OR->G_protein Activation GRK GRK OR->GRK Akuammidine This compound or Derivative Akuammidine->OR AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP P_OR Phosphorylated Receptor GRK->P_OR Phosphorylation beta_arrestin β-Arrestin P_OR->beta_arrestin Recruitment Internalization Receptor Internalization beta_arrestin->Internalization

Caption: Opioid receptor signaling pathways activated by this compound and its derivatives.

Experimental Workflow for SAR Analysis

Experimental Workflow Start Start: this compound Scaffold Synthesis Semi-synthesis of Derivatives Start->Synthesis Binding Radioligand Binding Assay (Ki) Synthesis->Binding Functional Functional Assays Synthesis->Functional SAR Structure-Activity Relationship Analysis Binding->SAR cAMP cAMP Inhibition Assay (EC50, Emax) Functional->cAMP Arrestin β-Arrestin Recruitment Assay (EC50, Emax) Functional->Arrestin cAMP->SAR Arrestin->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical experimental workflow for the SAR study of this compound derivatives.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key assays used to characterize the opioid receptor activity of this compound and its derivatives.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific opioid receptor subtype.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from HEK293 cells).

  • Radioligand (e.g., [³H]DAMGO for MOR, [³H]U69,593 for KOR).

  • Unlabeled competitor for non-specific binding (e.g., naloxone).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • 96-well plates, filtration apparatus, scintillation vials, and liquid scintillation counter.

Procedure:

  • Prepare a series of dilutions of the unlabeled test compound.

  • In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of unlabeled competitor), and competition binding (membranes + radioligand + varying concentrations of the test compound).

  • Incubate the plates to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the incubation by rapid filtration through the glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

cAMP Inhibition Assay

Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound as an agonist at Gᵢ/ₒ-coupled opioid receptors.

Materials:

  • HEK293 cells stably expressing the opioid receptor of interest.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (B1673556) (adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF or GloSensor™).

  • 384-well white assay plates and a compatible plate reader.

Procedure:

  • Culture cells to the appropriate confluency and seed them into 384-well plates.

  • Prepare serial dilutions of the test compound.

  • Add the test compound to the cells and incubate for a short period (e.g., 5-15 minutes).

  • Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and incubate.

  • Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's instructions.

  • Measure the signal (e.g., fluorescence or luminescence) on a plate reader.

  • Normalize the data to the forskolin-only control (0% inhibition) and a maximal agonist control (100% inhibition) and plot a dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

β-Arrestin Recruitment Assay

Objective: To quantify the ability of a test compound to induce the recruitment of β-arrestin to an activated opioid receptor.

Materials:

  • Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® cells with enzyme fragment complementation).

  • Assay buffer.

  • Detection reagents specific to the assay technology.

  • 384-well white, solid-bottom assay plates and a luminescence plate reader.

Procedure:

  • Plate the cells in 384-well plates and incubate overnight.

  • Prepare serial dilutions of the test compound and add them to the cell plates.

  • Incubate for a specified period (e.g., 90 minutes at 37°C) to allow for receptor activation and β-arrestin recruitment.

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate to allow the signal to develop.

  • Measure the luminescent signal using a plate reader.

  • Plot the data as a dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel opioid receptor modulators. The structure-activity relationships explored to date demonstrate that significant gains in potency and selectivity can be achieved through targeted synthetic modifications, particularly at the N1 position of the indole core. By leveraging the experimental protocols and understanding the signaling pathways outlined in this guide, researchers can further probe the therapeutic potential of this unique class of alkaloids, with the ultimate goal of developing safer and more effective treatments for pain.

References

A Comparative Analysis of (Z)-Akuammidine and Synthetic Opioid Agonists: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of (Z)-Akuammidine, a natural alkaloid, with established synthetic opioid agonists such as morphine, fentanyl, and oxycodone. The following sections present quantitative data on receptor binding and functional activity, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to facilitate a comprehensive understanding of their pharmacological profiles.

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo efficacy of this compound and the selected synthetic opioid agonists. These values represent key pharmacological parameters for assessing the potency and efficacy of these compounds at the mu-opioid receptor (MOR), the primary target for most opioid analgesics.

Table 1: Mu-Opioid Receptor (MOR) Binding Affinity

This table presents the inhibition constant (Kᵢ), which is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

CompoundKᵢ at MOR (nM)Organism/System
This compound 600[1][2]Guinea Pig Brain Homogenates[2]
Morphine 1.17 - 1.2[3][4]Recombinant Human MOR / Rat Brain Homogenates[3][4]
Fentanyl 1.35[3]Recombinant Human MOR[3]
Oxycodone 25.87[5]Recombinant Human MOR[5]
Table 2: In Vitro Functional Efficacy at the Mu-Opioid Receptor (cAMP Inhibition)

This table displays the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) from cyclic adenosine (B11128) monophosphate (cAMP) inhibition assays. These values indicate the concentration of an agonist required to produce 50% of its maximal effect in inhibiting adenylyl cyclase, a key step in MOR signaling. A lower value signifies greater potency.

CompoundEC₅₀/IC₅₀ in cAMP Assay (nM)Cell Line
This compound ~2600 - 5200 (as part of a mixture of akuamma alkaloids)[6]HEK293 cells expressing human MOR
Morphine ~100 - 200Differentiated SH-SY5Y cells / CHO cells expressing human MOR
Fentanyl ~1 - 55[7][8]HEK 293 cells expressing mouse MOR / Cells stably expressing MOR[8][9]
Oxycodone ~25CHO cells expressing human MOR
Table 3: In Vivo Analgesic Efficacy

This table presents the median effective dose (ED₅₀), which is the dose of a drug that produces a therapeutic effect in 50% of the population. The data is derived from two standard models of nociception in rodents: the tail-flick and hot-plate tests. It is important to note that ED₅₀ values can vary significantly based on the specific experimental conditions, including the animal species and strain, route of administration, and the specific parameters of the test.

CompoundTail-Flick Test ED₅₀ (mg/kg)Hot-Plate Test ED₅₀ (mg/kg)Animal Model
This compound Minimal effect at doses up to 30 mg/kg (s.c.)Minimal effect at doses up to 30 mg/kg (s.c.)Mouse
Morphine 3.25 - 6.1[10][11]2.6 - 4.9[12]Rat / Mouse[10][11][12]
Fentanyl 0.02 - 0.04~0.02Rat
Oxycodone ~1.0~1.0 - 5.0Mouse

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of standard practices in the field of opioid pharmacology.

Mu-Opioid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³H]-DAMGO (a high-affinity MOR agonist).

  • Test Compounds: this compound, morphine, fentanyl, oxycodone.

  • Non-specific Binding Control: Naloxone (B1662785) (a non-selective opioid antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of radioligand ([³H]-DAMGO) at a concentration near its Kₔ.

    • 50 µL of varying concentrations of the test compound or vehicle (for total binding) or a high concentration of naloxone (for non-specific binding).

    • 150 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.

cAMP Inhibition Functional Assay

Objective: To measure the functional potency (EC₅₀/IC₅₀) of a test compound in inhibiting adenylyl cyclase activity following MOR activation.

Materials:

  • Cell Line: HEK293 cells stably expressing the human mu-opioid receptor.

  • Assay Kit: A commercially available cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).

  • Test Compounds: this compound, morphine, fentanyl, oxycodone.

  • Stimulant: Forskolin (B1673556) (an adenylyl cyclase activator).

  • Cell Culture Medium and Buffers.

Procedure:

  • Cell Culture: Culture the cells to an appropriate density.

  • Assay Preparation: On the day of the assay, harvest the cells and resuspend them in assay buffer.

  • Compound Addition: Add varying concentrations of the test compounds to the wells of a microplate.

  • Cell Addition: Add the cell suspension to the wells.

  • Stimulation: Add forskolin to all wells (except for basal controls) to stimulate cAMP production.

  • Incubation: Incubate the plate for a specified time at room temperature or 37°C.

  • Detection: Add the detection reagents from the cAMP assay kit.

  • Signal Measurement: Read the plate on a suitable plate reader (e.g., luminometer, fluorometer).

  • Data Analysis: The data is normalized to the response of forskolin alone (100%) and basal levels (0%). The concentration of the agonist that causes 50% inhibition of the forskolin-stimulated cAMP level (IC₅₀ or EC₅₀) is calculated.

Mouse Tail-Flick Test

Objective: To assess the analgesic efficacy of a compound by measuring the latency of a mouse to withdraw its tail from a noxious thermal stimulus.[13][14][15][16]

Materials:

  • Animals: Male or female mice of a specific strain (e.g., C57BL/6).

  • Tail-Flick Analgesia Meter: An instrument with a radiant heat source.[14][15]

  • Test Compounds: this compound, morphine, fentanyl, oxycodone, and vehicle control.

Procedure:

  • Acclimation: Acclimate the mice to the testing room and the restraining device.[14][15]

  • Baseline Measurement: Determine the baseline tail-flick latency for each mouse by applying the heat source to the tail and recording the time it takes for the mouse to flick its tail away. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[13][14]

  • Drug Administration: Administer the test compound or vehicle via a specific route (e.g., subcutaneous, intraperitoneal).

  • Post-Treatment Measurement: At various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), re-measure the tail-flick latency.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED₅₀ is then determined from the dose-response curve.

Mouse Hot-Plate Test

Objective: To evaluate the analgesic properties of a compound by measuring the reaction time of a mouse to a heated surface.[17][18][19][20][21]

Materials:

  • Animals: Male or female mice.

  • Hot-Plate Analgesia Meter: A device with a temperature-controlled metal plate.[17][19][21]

  • Test Compounds: this compound, morphine, fentanyl, oxycodone, and vehicle control.

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing environment.[17]

  • Baseline Measurement: Place each mouse on the hot plate (typically set between 50-55°C) and record the latency to a nocifensive response, such as paw licking, jumping, or hind paw withdrawal. A cut-off time (e.g., 30-60 seconds) is used to prevent injury.[19][20]

  • Drug Administration: Administer the test compound or vehicle.

  • Post-Treatment Measurement: At predetermined time intervals after drug administration, place the mice back on the hot plate and record the reaction latency.

  • Data Analysis: The analgesic effect is calculated, often as %MPE, and the ED₅₀ is determined from the dose-response data.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the comparison of this compound and synthetic opioid agonists.

G cluster_0 Mu-Opioid Receptor Signaling Pathway Opioid_Agonist Opioid Agonist (this compound, Morphine, etc.) MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability (Analgesia) PKA->Cellular_Response Leads to

Caption: Mu-Opioid Receptor Signaling Pathway.

G cluster_workflow Radioligand Binding Assay Workflow Start Start: Prepare Reagents Membrane_Prep Prepare Cell Membranes with MOR Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Membranes - [3H]-Radioligand - Test Compound/Control Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

G cluster_workflow In Vivo Analgesia (Tail-Flick) Workflow Start Start: Acclimate Mice Baseline Measure Baseline Tail-Flick Latency Start->Baseline Drug_Admin Administer Test Compound or Vehicle Baseline->Drug_Admin Time_Points Wait for Predetermined Time Intervals Drug_Admin->Time_Points Post_Treatment Measure Post-Treatment Tail-Flick Latency Time_Points->Post_Treatment Analysis Data Analysis: Calculate %MPE and ED50 Post_Treatment->Analysis

Caption: In Vivo Analgesia (Tail-Flick) Workflow.

References

Validating (Z)-Akuammidine's Opioid-Mediated Mechanism: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (Z)-Akuammidine's mechanism of action with alternative analgesic compounds. It details the existing evidence for its opioid receptor-mediated effects and proposes a definitive validation strategy using knockout animal models, supported by experimental data and detailed protocols.

This compound, an isomer of the indole (B1671886) alkaloid akuammidine (B1680586) found in the seeds of Picralima nitida, has garnered interest for its traditional use as an analgesic.[1] Pharmacological studies have identified its primary mechanism of action as agonism at opioid receptors, with a notable preference for the μ-opioid receptor (MOR).[2] This activity positions it as a potential alternative to classical opioid analgesics. However, definitive validation of its mechanism, particularly through genetic models, remains a critical step in its development. This guide outlines the current understanding of this compound's action and presents a hypothetical, yet standard, experimental framework for its validation using opioid receptor knockout models.

Comparison of In Vitro Opioid Receptor Activity

This compound and its related alkaloids exhibit varying degrees of affinity and efficacy at the three main opioid receptors: μ (mu), δ (delta), and κ (kappa). The following table summarizes the binding affinities (Ki) of Akuammidine and compares them with a standard opioid agonist, morphine.

Compoundμ-Opioid Receptor (Ki, μM)δ-Opioid Receptor (Ki, μM)κ-Opioid Receptor (Ki, μM)Reference
Akuammidine 0.62.48.6[2]
Akuammine 0.5 (Antagonist)--[2]
Akuammicine --0.2[2]
Morphine 0.001-0.0040.2-1.00.03-0.2*General Literature

Note: Morphine values are typical ranges found in pharmacological literature.

In Vivo Analgesic Profile

The analgesic effects of Akuammidine have been demonstrated in preclinical models of thermal pain, such as the tail-flick and hot-plate assays. While showing efficacy, its potency is lower compared to traditional opioids. A key finding supporting its opioid-mediated mechanism is the reversal of its analgesic effects by the non-selective opioid antagonist, naloxone (B1662785).

CompoundAnimal ModelAssayKey FindingReference
Akuammidine Mouse (C57BL/6)Tail Flick & Hot PlateProduced minimal but significant antinociception at doses of 3-30 mg/kg (s.c.).
Compound 33 (Akuammigine derivative) MouseTail Flick & Hot PlateShowed improved in vivo efficacy compared to natural alkaloids; effects were completely blocked by naloxone.
Morphine MouseTail Flick & Hot PlatePotent, dose-dependent analgesia.

Proposed Validation Using Knockout Models

While pharmacological blockade with antagonists like naloxone is strong evidence, the most definitive method to validate that this compound's effects are mediated through a specific receptor is to use knockout (KO) mice that lack the gene for that receptor. The proposed experimental workflow would compare the analgesic response to this compound in wild-type (WT) mice versus mice lacking the μ-opioid receptor (MOR-KO), κ-opioid receptor (KOR-KO), and δ-opioid receptor (DOR-KO).

Hypothetical Experimental Workflow for Knockout Model Validation

G cluster_0 Animal Groups cluster_1 Treatment cluster_2 Analgesia Assays cluster_3 Data Analysis & Expected Outcome WT Wild-Type Mice Treatment This compound Administration (s.c.) WT->Treatment MOR_KO MOR Knockout MOR_KO->Treatment KOR_KO KOR Knockout KOR_KO->Treatment DOR_KO DOR Knockout DOR_KO->Treatment HotPlate Hot-Plate Test Treatment->HotPlate TailFlick Tail-Flick Test Treatment->TailFlick Analysis Compare %MPE (Maximum Possible Effect) between groups HotPlate->Analysis TailFlick->Analysis Outcome Expected: Analgesia in WT, absent or strongly attenuated in MOR-KO mice Analysis->Outcome

Caption: Proposed workflow for validating this compound's mechanism using knockout mice.

Expected Outcomes and Interpretations
  • If this compound is a MOR agonist: Analgesic effects will be present in WT, KOR-KO, and DOR-KO mice but will be significantly attenuated or completely absent in MOR-KO mice. This would confirm the μ-opioid receptor is the primary mediator of its analgesic action.

  • If other opioid receptors are involved: A partial reduction in analgesia in KOR-KO or DOR-KO mice would suggest a more complex mechanism involving multiple opioid receptors.

  • If the mechanism is not opioid-mediated: Analgesic effects would persist in all knockout lines, indicating that another, non-opioid target is responsible for its effects. This outcome is unlikely given the existing pharmacological data.

Signaling Pathway of a μ-Opioid Receptor Agonist

Upon binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR), this compound is expected to initiate a signaling cascade typical for opioid agonists. This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and modulation of ion channels, ultimately resulting in decreased neuronal excitability and reduced pain signal transmission.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Akuammidine This compound MOR μ-Opioid Receptor (GPCR) Akuammidine->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits IonChannels Ion Channel Modulation G_Protein->IonChannels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesic Effect cAMP->Analgesia IonChannels->Analgesia

Caption: Proposed signaling pathway for this compound via the μ-opioid receptor.

Comparison with Alternative Analgesics

The choice of an analgesic often depends on balancing efficacy with side-effect profiles. This compound's potential lies in being a structurally novel opioid that may offer a different therapeutic window compared to morphinans or non-opioid alternatives.

G cluster_opioid Opioid-Mediated cluster_non_opioid Non-Opioid Mediated center Analgesia Akuammidine This compound (MOR Agonist) Akuammidine->center Morphine Morphine (MOR Agonist) Morphine->center NSAIDs NSAIDs (COX Inhibition) NSAIDs->center Gabapentinoids Gabapentinoids (α2δ Subunit Blockade) Gabapentinoids->center

Caption: Logical relationship of this compound to other classes of analgesics.

Detailed Experimental Protocols

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.

  • Method:

    • Prepare cell membrane homogenates from cells expressing human recombinant μ, δ, or κ opioid receptors.

    • Incubate membrane preparations with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) and varying concentrations of this compound.

    • After incubation, separate bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure radioactivity on the filters using liquid scintillation counting.

    • Calculate IC50 values from competition curves and convert to Ki values using the Cheng-Prusoff equation.

cAMP Functional Assay
  • Objective: To determine the functional activity (agonism/antagonism) and potency (EC50) of this compound at the μ-opioid receptor.

  • Method:

    • Use HEK293 cells co-expressing the μ-opioid receptor and a cAMP-sensitive reporter system (e.g., GloSensor).

    • Treat cells with the adenylyl cyclase activator, forskolin, to induce cAMP production.

    • Co-treat with varying concentrations of this compound.

    • Measure the luminescence signal, which is inversely proportional to the cAMP concentration.

    • Agonist activity is observed as a dose-dependent inhibition of the forskolin-induced signal. Plot concentration-response curves to determine EC50 and Emax values.

In Vivo Analgesia Assays (Hot-Plate and Tail-Flick)
  • Objective: To assess the antinociceptive effects of this compound in animal models.

  • Method:

    • Use adult male C57BL/6J mice (wild-type and knockout strains).

    • Administer this compound or vehicle control via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

    • Hot-Plate Test: Place the mouse on a surface maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., licking a paw, jumping).

    • Tail-Flick Test: Apply a focused beam of radiant heat to the ventral surface of the tail and measure the latency to flick the tail away from the heat source.

    • Measure baseline latencies before drug administration and test at multiple time points after administration (e.g., 15, 30, 60, 90, 120 minutes).

    • Calculate the data as the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cutoff time - baseline latency)] x 100.

Conclusion

The available evidence strongly suggests that this compound exerts its analgesic effects primarily through agonism at the μ-opioid receptor. While its potency appears lower than that of classical opioids, its novel structure may offer a unique pharmacological profile. The definitive validation of its mechanism of action through the proposed knockout mouse model studies is a crucial next step. Such studies would not only confirm its primary target but also uncover any potential contributions from other opioid receptors, providing a solid foundation for its further development as a novel analgesic.

References

A Proposed Framework for Inter-laboratory Validation of Analytical Methods for (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed framework for the inter-laboratory validation of analytical methods for the quantification of (Z)-Akuammidine in biological matrices. As no formal inter-laboratory validation studies for this specific analyte are publicly available, this document provides a comprehensive protocol based on established principles from regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). The objective is to ensure that analytical methods for this compound can be reliably transferred and executed across different laboratories, yielding comparable and accurate results crucial for pharmacokinetic studies, drug development, and regulatory submissions.

Introduction to this compound and the Need for Validated Analytical Methods

This compound is an indole (B1671886) alkaloid found in the seeds of Picralima nitida, traditionally used for its analgesic properties. Recent pharmacological studies have identified this compound as an agonist of the μ-opioid receptor, highlighting its therapeutic potential.[1][2] Accurate and precise quantification of this compound in biological samples is paramount for elucidating its pharmacokinetic profile, understanding its mechanism of action, and ensuring safety and efficacy in clinical settings. Inter-laboratory validation is a critical step to demonstrate the robustness and reproducibility of an analytical method, ensuring that data generated from different sites are equivalent and reliable.

Proposed Inter-laboratory Validation Protocol

This protocol is designed for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is a common and highly sensitive technique for quantifying small molecules like this compound in complex biological matrices.

Pre-study Activities
  • Method Development and Single-Laboratory Validation: Before initiating an inter-laboratory study, one laboratory (the originating laboratory) must fully develop and validate the analytical method according to ICH M10 guidelines. This includes establishing parameters for specificity, linearity, accuracy, precision, limit of quantification (LOQ), and stability.

  • Preparation of Validation Samples: A single batch of quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) should be prepared from a pooled blank matrix (e.g., human plasma). These samples, along with a calibration curve and blank matrix, will be distributed to all participating laboratories.

  • Standard Operating Procedure (SOP): A detailed SOP for the analytical method must be shared with all participating laboratories.

Experimental Design for Inter-laboratory Comparison

Each participating laboratory will analyze the provided validation samples in three independent analytical runs on different days. The results will be used to assess the following validation parameters:

  • Accuracy: The closeness of the mean test results to the nominal concentration of the QC samples.

  • Precision: The agreement among a series of measurements. This will be evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision within a single analytical run.

    • Intermediate Precision (Inter-assay precision): Precision across different analytical runs within the same laboratory.

  • Reproducibility: The precision between different laboratories.

Data Presentation and Acceptance Criteria

Quantitative data from all participating laboratories should be summarized in clear, structured tables for easy comparison. The following tables provide a template for data presentation and proposed acceptance criteria based on general bioanalytical method validation guidelines.

Table 1: Summary of Inter-laboratory Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Laboratory 1 Mean Conc. (ng/mL) ± SDLaboratory 1 Accuracy (%)Laboratory 1 Precision (%CV)Laboratory 2 Mean Conc. (ng/mL) ± SDLaboratory 2 Accuracy (%)Laboratory 2 Precision (%CV)...
Low QCe.g., 5
Mid QCe.g., 50
High QCe.g., 400

Acceptance Criteria:

  • The mean accuracy at each QC level should be within ±15% of the nominal value.

  • The precision (%CV) at each QC level should not exceed 15%.

Table 2: Reproducibility Assessment

QC LevelNominal Conc. (ng/mL)Overall Mean Conc. (ng/mL)Standard Deviation of Laboratory MeansReproducibility (%CV)
Low QCe.g., 5
Mid QCe.g., 50
High QCe.g., 400

Acceptance Criteria:

  • The reproducibility (%CV) should not exceed 20%.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this proposed inter-laboratory validation study.

LC-MS/MS Method for this compound Quantification

This protocol is a representative example and should be optimized during single-laboratory validation.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to ensure separation from matrix components.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (IS). These would need to be determined experimentally.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new plate/vial for injection.

Stability Assessment Protocol

Stability of this compound in the biological matrix should be thoroughly investigated in the originating laboratory.

  • Freeze-Thaw Stability: Analyze QC samples after undergoing at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples left at room temperature for a duration that exceeds the expected sample handling time.

  • Long-Term Stability: Analyze QC samples after storage at the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the study.

  • Post-Preparative Stability: Analyze extracted samples that have been stored in the autosampler for a defined period.

Acceptance Criteria for Stability: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Mandatory Visualizations

Logical Relationship of Validation Parameters

G cluster_single_lab Single-Laboratory Validation cluster_inter_lab Inter-laboratory Validation Specificity Specificity Method_Transfer Method Transfer Specificity->Method_Transfer Linearity Linearity & Range Linearity->Method_Transfer LOQ Limit of Quantitation LOQ->Method_Transfer Accuracy_single Accuracy Accuracy_single->Method_Transfer Precision_single Precision (Repeatability & Intermediate) Precision_single->Method_Transfer Stability Stability Stability->Method_Transfer Accuracy_inter Accuracy Validated_Method Validated Method for Routine Use Accuracy_inter->Validated_Method Precision_inter Precision (Repeatability & Intermediate) Precision_inter->Validated_Method Reproducibility Reproducibility Reproducibility->Validated_Method Method_Development Method Development Method_Development->Specificity Method_Development->Linearity Method_Development->LOQ Method_Development->Accuracy_single Method_Development->Precision_single Method_Development->Stability Method_Transfer->Accuracy_inter Method_Transfer->Precision_inter Method_Transfer->Reproducibility

Caption: Relationship between single-laboratory and inter-laboratory validation parameters.

Proposed Inter-laboratory Validation Workflow

G cluster_prep Preparation Phase cluster_execution Execution Phase (All Labs) cluster_analysis Data Analysis & Assessment A Develop & Validate Method (Originating Lab) B Prepare & Distribute Validation Kit (SOP, QCs) A->B C Analyze QCs in 3 Runs B->C D Record & Report Data C->D E Calculate Accuracy & Precision (Intra- & Inter-Assay) D->E F Calculate Reproducibility E->F G Compare Against Acceptance Criteria F->G H Validation Successful G->H Pass I Investigation Required G->I Fail

Caption: Workflow for the proposed inter-laboratory validation study.

This compound Signaling Pathway

This compound acts as an agonist at the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). The binding of this compound initiates a signaling cascade that leads to analgesic effects.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Akuammidine This compound MOR μ-Opioid Receptor (GPCR) Akuammidine->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Reduces Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Reduced_Neurotransmission Reduced Neurotransmitter Release Ca_Channel->Reduced_Neurotransmission Analgesia Analgesia Hyperpolarization->Analgesia Reduced_Neurotransmission->Analgesia

Caption: Simplified signaling pathway of this compound via the μ-opioid receptor.

References

Safety Operating Guide

Safe Disposal of (Z)-Akuammidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-Akuammidine, an indole (B1671886) alkaloid with potential pharmacological properties, requires careful handling and disposal to ensure the safety of laboratory personnel and to mitigate environmental impact. This document provides a comprehensive guide to the proper disposal procedures for this compound, based on available safety data for Akuammidine.

Researchers, scientists, and drug development professionals must adhere to strict protocols when managing waste containing this compound. The following procedures have been compiled from safety data sheets and general chemical waste guidelines to provide clear, step-by-step instructions.

Hazard and Safety Information

This compound should be handled with the same precautions as its parent compound, Akuammidine. The primary hazards associated with Akuammidine are summarized below.

Hazard CategoryGHS ClassificationPrecautionary Statement Codes
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defects.
Aquatic Hazard (Long-term) Category 3H412: Harmful to aquatic life with long lasting effects.

This data is based on the safety data sheet for Akuammidine, as a specific SDS for the (Z)-isomer was not available.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risk.

PPE CategoryItemSpecification
Hand Protection GlovesInspected prior to use, proper glove removal technique must be followed. Dispose of contaminated gloves after use.
Eye/Face Protection Safety Glasses/Face ShieldUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).
Skin and Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.
Respiratory Protection RespiratorRequired when dusts are generated.

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is to send it to a licensed and approved waste disposal facility.

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, must be segregated from general laboratory waste.

  • Label the waste container clearly as "Hazardous Waste: this compound" and include the appropriate hazard symbols.

2. Waste Collection and Storage:

  • Collect this compound waste in a dedicated, properly sealed, and chemically resistant container.

  • Store the waste container in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.

  • Keep the container tightly closed and store locked up.[1]

3. Disposal Protocol:

  • Do not dispose of this compound down the drain or in regular trash.

  • The primary disposal method is to arrange for pickup by a licensed hazardous waste disposal company.[1][2]

  • Provide the waste disposal company with a copy of the safety data sheet for Akuammidine.

  • Follow all local, state, and federal regulations regarding hazardous waste disposal.

4. Decontamination of Labware:

  • Reusable labware that has come into contact with this compound should be decontaminated thoroughly.

  • Rinse the labware with a suitable solvent (e.g., ethanol (B145695) or acetone) in a fume hood.

  • Collect the rinse solvent as hazardous waste and dispose of it according to the procedures outlined above.

  • After the initial solvent rinse, wash the labware with soap and water.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Workflow for this compound Disposal A Generation of this compound Waste B Segregate Waste at Source A->B C Label Container: 'Hazardous Waste: this compound' B->C D Store in Designated Secure Area C->D E Contact Licensed Hazardous Waste Disposal Company D->E F Provide SDS and Waste Information E->F G Arrange for Waste Pickup F->G H Proper Disposal by Licensed Facility G->H

Caption: Decision workflow for the safe disposal of this compound waste.

This guide is intended to provide essential information for the safe handling and disposal of this compound. It is crucial for all laboratory personnel to be familiar with these procedures and to consult their institution's environmental health and safety department for specific guidance.

References

Personal protective equipment for handling (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of (Z)-Akuammidine, a bioactive indole (B1671886) alkaloid. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

This compound is an investigational compound, and a comprehensive safety profile has not been established. Therefore, it should be handled with caution, assuming potential hazards until more definitive data is available.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the material.
Body Protection Laboratory coat. For larger quantities or when there is a risk of splashing, consider additional protective clothing such as an apron or coveralls[1].
Respiratory A NIOSH-approved respirator is recommended if handling large quantities, if the material is dusty, or if working outside a ventilated enclosure. A surgical N-95 respirator can provide both respiratory and splash protection.

Safe Handling and Operational Plan

A systematic approach is essential for handling this compound to minimize exposure and ensure a safe laboratory environment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe review_sds Review Available Safety Data gather_ppe->review_sds don_ppe Don PPE review_sds->don_ppe weigh_transfer Weigh and Transfer in Ventilated Enclosure don_ppe->weigh_transfer dissolve Dissolve in Appropriate Solvent weigh_transfer->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate dispose_waste Dispose of Waste per Institutional Guidelines decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocol: Handling of this compound Powder

This protocol outlines the essential steps for safely handling this compound in its solid form.

1. Preparation:

  • Designate a specific area for handling, preferably within a chemical fume hood or other ventilated enclosure.

  • Assemble all necessary PPE as outlined in the table above.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment (e.g., spatulas, weighing paper, vials, solvent). This compound is soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.

2. Handling:

  • Don the appropriate PPE in the correct order (e.g., gown, mask/respirator, goggles, gloves).

  • Carefully weigh the desired amount of this compound on a tared weigh boat or paper. Avoid generating dust.

  • Transfer the powder to a suitable container for dissolution or further use.

  • If dissolving, add the solvent slowly to the powder to prevent splashing.

3. Cleanup and Disposal:

  • Clean all equipment and the work surface thoroughly.

  • Dispose of all contaminated materials, including gloves and weighing paper, in a designated hazardous waste container according to your institution's guidelines.

  • Remove PPE in the reverse order of donning, being careful to avoid self-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, follow these procedures:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately. If swallowed, rinse mouth with water (only if the person is conscious).
Spill For small spills of solid material, carefully sweep or scoop up and place in a sealed container for disposal. Avoid generating dust. For larger spills, evacuate the area and follow institutional emergency procedures.

Storage and Disposal

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

  • Recommended storage is at 2°C - 8°C.

  • Store locked up or in an area accessible only to qualified and authorized personnel.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • It is recommended to dispose of contents and containers at an approved waste disposal plant.

This guidance is based on available information for related compounds and general laboratory safety practices. As more specific data for this compound becomes available, these recommendations should be updated accordingly. Always prioritize a culture of safety and consult your institution's safety officer for any specific questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.